molecular formula C5H8N2S B1419800 Methyl-thiazol-5-ylmethyl-amine CAS No. 933751-05-4

Methyl-thiazol-5-ylmethyl-amine

Cat. No.: B1419800
CAS No.: 933751-05-4
M. Wt: 128.2 g/mol
InChI Key: BVDWIWZWZZLCGR-UHFFFAOYSA-N
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Description

Methyl-thiazol-5-ylmethyl-amine is a high-purity chemical building block of interest to researchers in medicinal and organic chemistry. This compound, with the IUPAC name N-methyl-1-(1,3-thiazol-5-yl)methanamine and CAS Number 933751-05-4 , has a molecular formula of C5H8N2S and a molecular weight of 128.19 g/mol . Its structure features an amine-substituted thiazole, a privileged scaffold in drug discovery. Thiazole derivatives are extensively investigated for their diverse biological activities and are found in a range of therapeutic agents . As such, this amine serves as a versatile synthon for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds . Researchers utilize this compound to create novel molecules, such as Schiff bases, which can be screened for various properties like antioxidant activity . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-methyl-1-(1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDWIWZWZZLCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669221
Record name N-Methyl-1-(1,3-thiazol-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933751-05-4
Record name N-Methyl-1-(1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(1,3-thiazol-5-ylmethyl)amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl-thiazol-5-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Thiazole Building Block

For the discerning researcher in drug discovery and medicinal chemistry, the thiazole moiety represents a cornerstone of molecular design. Its presence in numerous FDA-approved drugs is a testament to its privileged role in interacting with biological targets.[1] This guide delves into the essential physicochemical properties of a specific, yet versatile, building block: Methyl-thiazol-5-ylmethyl-amine (CAS No. 933751-05-4). Understanding these core characteristics is paramount for its effective application in the synthesis of novel chemical entities. This document is structured to provide not just data, but a narrative that explains the "why" behind the numbers, offering insights into how these properties influence molecular behavior from the bench to biological systems.

Core Molecular Identity and Structural Attributes

This compound is a heterocyclic amine featuring a thiazole ring substituted at the 5-position with a methylaminomethyl group. This seemingly simple arrangement of atoms gives rise to a unique electronic and steric profile that is crucial for its reactivity and interaction with other molecules.

PropertyValueSource
IUPAC Name methyl[(1,3-thiazol-5-yl)methyl]amine--INVALID-LINK--
CAS Number 933751-05-4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₅H₈N₂S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 128.20 g/mol --INVALID-LINK--
Canonical SMILES CNCC1=CN=CS1--INVALID-LINK--

The structural arrangement, with the basic secondary amine linked to the aromatic thiazole ring via a methylene bridge, dictates its fundamental chemical nature as a basic and potentially nucleophilic compound.

Caption: 2D structure of this compound.

Physicochemical Properties: A Predictive and Experimental Overview

Precise physicochemical data is often proprietary or not widely published for many research chemicals. In such instances, a combination of data from suppliers, predictive modeling, and comparison with analogous structures provides a robust working profile.

Acidity/Basicity (pKa)
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A calculated LogP for the related compound 5-methyl-4-phenyl-1,3-thiazol-2-amine is 2.5897. The absence of the phenyl group in our target molecule would significantly lower this value. Predictive models for this compound would likely place the LogP in a range suitable for drug-like molecules, balancing aqueous solubility with membrane permeability.

Solubility

Explicit aqueous solubility data for this compound is not published. However, as a small molecule with a basic amine, it is expected to exhibit some solubility in acidic aqueous solutions due to the formation of a protonated, more polar species. Its solubility in organic solvents such as methanol, ethanol, and dichloromethane is expected to be good, facilitating its use in a variety of reaction conditions.

ParameterPredicted/Estimated ValueRationale/Source
pKa ~8.0Based on isomeric structures.
LogP 1.0 - 2.0Estimated based on structure, lower than phenyl-substituted analogs.[2]
Aqueous Solubility Sparingly soluble, increases with lower pHGeneral property of amines.
Organic Solvent Solubility Soluble in alcohols, chlorinated solventsCommon for small organic molecules.

Synthesis and Analytical Characterization

A robust understanding of a molecule's synthesis and the analytical methods for its characterization are fundamental to its reliable use in research.

Representative Synthesis Protocol

While a specific, detailed synthesis for this compound is not widely published, a common and effective method for the preparation of such compounds is the reductive amination of the corresponding aldehyde.

Workflow: Reductive Amination

Reductive_Amination_Workflow start Thiazole-5-carbaldehyde intermediate Imine Intermediate start->intermediate Condensation reagent1 Methylamine reagent1->intermediate product This compound intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH4) reagent2->product purification Purification (e.g., Chromatography) product->purification

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Imine Formation: Thiazole-5-carbaldehyde is dissolved in a suitable solvent, such as methanol. An equimolar amount of methylamine (often as a solution in a solvent like THF or water) is added. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, a reducing agent, such as sodium borohydride, is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Work-up and Extraction: After the reduction is complete, the reaction is quenched, typically with water. The pH is adjusted to be basic to ensure the product is in its free-base form. The aqueous layer is then extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

Analytical_Workflow sample Synthesized Product lcms LC-MS Analysis sample->lcms nmr NMR Spectroscopy sample->nmr purity Purity Assessment lcms->purity Purity >95% structure Structural Confirmation nmr->structure Correct Structure

Caption: A typical analytical workflow for product verification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for assessing purity and confirming the molecular weight of the product. A reversed-phase HPLC method would be suitable, and the mass spectrometer would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 129.2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is crucial for structural elucidation. Expected signals would include a singlet for the methyl group protons, a singlet for the methylene protons, and signals for the two protons on the thiazole ring, as well as a broad singlet for the amine proton.

    • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions.

  • Hazards: It is classified as causing skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[5]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. Its physicochemical properties, though not extensively documented in the public domain, can be reasonably predicted to fall within a range that is amenable to a variety of chemical transformations and conducive to producing compounds with drug-like characteristics. Further experimental investigation into its pKa, LogP, and solubility would be of significant value to the scientific community. The synthetic and analytical workflows presented here provide a solid foundation for researchers to confidently incorporate this versatile amine into their research programs.

References

A Technical Guide to the Synthesis of Novel Thiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties confer upon it the ability to engage in a multitude of biological interactions, rendering thiazole-containing compounds therapeutically valuable across a wide spectrum of diseases. From naturally occurring antibiotics like penicillin to blockbuster synthetic drugs such as the anti-cancer agent Dasatinib and the anti-inflammatory Meloxicam, the thiazole moiety has consistently proven its worth as a privileged scaffold in drug design.[3]

The versatility of the thiazole ring lies in its capacity for diverse functionalization at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This inherent adaptability has fueled a continuous quest for novel and efficient synthetic pathways to access new generations of thiazole derivatives with enhanced potency, selectivity, and safety profiles. This guide provides an in-depth exploration of both classical and contemporary methods for the synthesis of these vital heterocyclic compounds, offering practical insights and detailed protocols for the modern medicinal chemist.

Classical Approaches to Thiazole Ring Construction: Time-Tested and Reliable

While modern synthetic organic chemistry has ushered in an era of unprecedented innovation, the classical methods for thiazole synthesis remain highly relevant and widely practiced due to their reliability and broad substrate scope.

The Hantzsch Thiazole Synthesis: A Pillar of Heterocyclic Chemistry

First reported by Arthur Hantzsch in 1887, this reaction is arguably the most well-known and versatile method for the synthesis of thiazoles.[4] The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[4][5] The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[5][6]

The primary advantage of the Hantzsch synthesis lies in its simplicity and the ready availability of the starting materials.[5] By varying the α-haloketone and the thioamide, a wide array of substituted thiazoles can be prepared.

The reaction mechanism can be visualized as a two-stage process: initial bond formation followed by cyclization and aromatization. The causality behind this pathway is the nucleophilicity of the sulfur in the thioamide and the electrophilicity of the carbon bearing the halogen in the α-haloketone.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Intermediate2->Thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

This protocol provides a representative example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]

  • Add methanol (5 mL) and a magnetic stir bar.[5]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]

  • Remove the reaction from the heat and allow it to cool to room temperature.[5]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The thiazole product, being poorly soluble in water, will precipitate.[5]

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the filter cake with water and allow it to air dry.

ReactantMolar Mass ( g/mol )Amount (mmol)Mass (g) or Volume (mL)
2-Bromoacetophenone199.055.00.995 g
Thiourea76.127.50.571 g
Methanol32.04-5 mL
The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles, which are important intermediates in the synthesis of purines and other biologically active molecules.[7] This reaction involves the treatment of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[7][8][9] The reaction proceeds under mild conditions, often at room temperature.[7]

The choice of the sulfur reagent allows for the introduction of different substituents at the 2-position of the thiazole ring.[7]

The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur reagent. This is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the 5-aminothiazole.

Cook_Heilbron_Workflow Start α-Aminonitrile + Carbon Disulfide Step1 Nucleophilic Addition Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Tautomerization Step2->Step3 Product 5-Amino-2-mercaptothiazole Step3->Product

Caption: A simplified workflow for the Cook-Heilbron synthesis.

Modern Synthetic Strategies: Enhancing Efficiency and Greenness

In recent years, significant efforts have been directed towards the development of more sustainable and efficient methods for thiazole synthesis. These modern approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis: Accelerating Thiazole Formation

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically accelerating reaction rates.[10] In the context of thiazole synthesis, microwave-assisted methods have been successfully applied to the Hantzsch reaction and other condensation reactions.[10][11][12] The use of microwave heating can reduce reaction times from hours to minutes and often leads to higher product yields and purities.[10][13]

This protocol outlines a general procedure for the microwave-assisted synthesis of thiazoles.

Materials:

  • Substituted ketone (1 mmol)

  • Thiourea (2 mmol)

  • Iodine (1 mmol)

Procedure:

  • In a microwave-safe vessel, combine the substituted ketone, thiourea, and iodine.[13]

  • Subject the mixture to microwave irradiation at a power of 170 W for 5-15 minutes.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water.[13]

  • Collect the precipitated product by filtration and recrystallize from ethanol.[13]

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 8-10 hours5-15 minutes
Energy Source RefluxMicrowave Irradiation
Yield Generally lowerOften higher
Multi-Component Reactions (MCRs): A Strategy for Molecular Diversity

Multi-component reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued in drug discovery for their ability to rapidly generate libraries of structurally diverse compounds.[14] Several MCRs have been developed for the synthesis of thiazole derivatives, offering a highly efficient and atom-economical approach to this important heterocyclic system.[15][16]

One notable example is the one-pot synthesis of thiazoles from aldehydes, isothiocyanates, and alkyl bromides.[16] These reactions are often catalyzed and can be performed under environmentally benign conditions.[16]

MCR_Workflow cluster_reactants Reactants Aldehyde Aldehyde OnePot One-Pot Reaction (with catalyst) Aldehyde->OnePot Isothiocyanate Isothiocyanate Isothiocyanate->OnePot AlkylBromide AlkylBromide AlkylBromide->OnePot Product Substituted Thiazole OnePot->Product

Caption: Conceptual diagram of a multi-component reaction for thiazole synthesis.

Conclusion and Future Directions

The synthesis of novel thiazole derivatives remains a vibrant and evolving field of research, driven by the immense therapeutic potential of this heterocyclic scaffold. While classical methods like the Hantzsch and Cook-Heilbron syntheses continue to be mainstays in the synthetic chemist's toolbox, modern approaches such as microwave-assisted synthesis and multi-component reactions are paving the way for more rapid, efficient, and environmentally friendly access to diverse thiazole libraries. As our understanding of the biological roles of thiazole-containing molecules deepens, the development of innovative synthetic methodologies will be paramount in the ongoing quest for new and improved medicines.

References

The Thiazole Scaffold: A Versatile Nucleus for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a privileged scaffold, present in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the biological activities of substituted thiazole compounds, delving into their synthesis, mechanisms of action, and structure-activity relationships (SAR). We will explore their applications as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and computational insights. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel thiazole-based therapeutics.

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole nucleus is a fundamental structural motif in numerous biologically active molecules, including vitamin B1 (thiamine) and penicillin.[1][2] Its prevalence in both natural and synthetic compounds underscores its evolutionary and synthetic accessibility. The unique electronic nature of the thiazole ring, characterized by an electron-donating sulfur atom and an electron-accepting nitrogen atom, allows for diverse interactions with biological targets.[3] The ability of the nitrogen atom to form hydrogen bonds is a key feature in its interaction with various proteins and enzymes.[4] Furthermore, the thiazole ring is amenable to substitution at multiple positions (C2, C4, and C5), providing a rich chemical space for optimizing pharmacological properties. This versatility has led to the development of several FDA-approved drugs containing the thiazole scaffold, such as the anticancer agents Dasatinib and Ixazomib, highlighting its clinical significance.[4][5][6][7]

This guide will dissect the multifaceted biological activities of substituted thiazoles, providing a rationale for their continued exploration in drug discovery. We will move beyond a mere cataloging of activities to provide a deeper understanding of the underlying chemical principles and biological mechanisms.

Synthetic Strategies: Accessing Chemical Diversity

The biological evaluation of substituted thiazoles is intrinsically linked to the synthetic methodologies available to generate diverse libraries of these compounds. The choice of synthetic route is a critical experimental decision that dictates the types of substitutions that can be readily introduced, thereby influencing the subsequent biological screening cascade.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring.[2] This method involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Thioamide: Add the thioamide (1 equivalent) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired substituted thiazole.

Causality Behind Experimental Choices: The choice of solvent can influence reaction rates and yields. Ethanol is a common choice due to its ability to dissolve both reactants. The use of a reflux condenser is essential to prevent the loss of volatile reactants and solvent. TLC monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.

Other Notable Synthetic Routes

While the Hantzsch synthesis is widely used, other methods offer access to different substitution patterns:

  • Cook-Heilbron Synthesis: This method provides 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide or related reagents.[8]

  • Tcherniac's Synthesis: This route yields 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones.[8]

The selection of a particular synthetic strategy is a critical step that should be guided by the desired substitution pattern on the thiazole core, which in turn is often informed by structure-activity relationship (SAR) data or computational modeling.

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted thiazoles have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms of action that target various aspects of cancer cell biology.[4][9][10]

Mechanisms of Anticancer Action

Thiazole derivatives have been shown to exert their anticancer effects through multiple pathways:

  • Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death in cancer cells. For instance, some derivatives have been shown to cause DNA fragmentation and mitochondrial depolarization, hallmarks of apoptosis.[11]

  • Cell Cycle Arrest: Certain thiazole compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1/S phase.[12]

  • Enzyme Inhibition: Thiazoles can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases and aromatase.[4][13] For example, Dasatinib is a potent inhibitor of multiple tyrosine kinases.[4]

  • Inhibition of Angiogenesis: Some thiazole derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[10]

Anticancer_Mechanisms

In Vitro Evaluation of Anticancer Activity: A Step-by-Step Workflow

A crucial step in the development of new anticancer drugs is the in vitro evaluation of their cytotoxic activity against various cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.[11][12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative controls is essential for validating the assay. The positive control ensures that the assay is sensitive enough to detect cytotoxicity, while the negative control accounts for any effects of the vehicle.

Table 1: In Vitro Cytotoxic Activity of Selected Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4c MCF-72.57 ± 0.16[12]
4c HepG27.26 ± 0.44[12]
Staurosporine (Control) MCF-76.77 ± 0.41[12]
Staurosporine (Control) HepG28.4 ± 0.51[12]
Compound 32 Bcl-2 Jurkat32-46[14]
Doxorubicin (Control) Bcl-2 Jurkat45.87[14]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad range of bacteria and fungi.[15][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms are diverse and compound-specific, some proposed modes of action include:

  • Inhibition of Essential Enzymes: Thiazoles can inhibit enzymes crucial for microbial survival, such as dihydrofolate reductase (DHFR).[18]

  • Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.

  • Interaction with DNA: Certain thiazole compounds may bind to microbial DNA, inhibiting replication and transcription.

In Vitro Evaluation of Antimicrobial Activity: A Standardized Approach

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the thiazole compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Trustworthiness of the Protocol: The use of standard reference strains (e.g., from ATCC) and a positive control antibiotic (e.g., ampicillin, ketoconazole) ensures the reliability and reproducibility of the results.[19]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5e B. subtilis15.6[17]
5h E. coli31.25[17]
Ketoconazole (Control) Fungi38.0-475.0 x 10^-2 µmol/ml[19]
Bifonazole (Control) Fungi48.0-64.0 x 10^-2 µmol/ml[19]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Thiazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[20][21][22]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazoles are often mediated by the inhibition of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[20] Some thiazole derivatives have also been shown to act as inducible nitric oxide synthase (iNOS) inhibitors, reducing the production of the pro-inflammatory mediator nitric oxide.[23]

Anti_inflammatory_Pathway

In Vivo Evaluation of Anti-inflammatory Activity: A Preclinical Model

The carrageenan-induced rat paw edema model is a widely used and reliable in vivo assay for screening the acute anti-inflammatory activity of new compounds.[22]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimate Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group (e.g., Nimesulide), and groups treated with different doses of the test thiazole compounds.[22] Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Authoritative Grounding: This protocol is a standard and well-established method in pharmacology for assessing anti-inflammatory activity, ensuring the validity and comparability of the results.

Table 3: Anti-inflammatory Activity of Nitro-Substituted Thiazole Derivatives

CompoundTime (hours)% Inhibition of EdemaReference
3c 4up to 44%[22]
3d 4up to 41%[22]
Nimesulide (Standard) 4-[22]

Structure-Activity Relationship (SAR) and Computational Insights

Understanding the relationship between the chemical structure of thiazole derivatives and their biological activity is crucial for rational drug design. SAR studies, often complemented by computational approaches, provide valuable insights for optimizing lead compounds.

Key SAR Findings
  • Antimicrobial Activity: The nature and position of substituents on the thiazole ring significantly influence antimicrobial potency. For instance, the presence of electron-withdrawing groups like nitro or halo groups can enhance antibacterial activity.[3][17] The substitution pattern on an attached aryl ring can also modulate activity.[19]

  • Anticancer Activity: The SAR of anticancer thiazoles is often target-specific. For example, modifications to the aminothiazole scaffold have been shown to impact activity against particular cancer cell lines.[10] The presence of specific functional groups can also influence the mechanism of action, such as the induction of apoptosis.

  • Anti-inflammatory Activity: For anti-inflammatory thiazoles targeting COX/LOX enzymes, the overall molecular shape and electronic properties are critical for fitting into the enzyme's active site.

The Role of Computational Chemistry

Computational tools play an increasingly important role in understanding the biological activity of thiazole compounds.[14][24][25]

  • Molecular Docking: This technique predicts the binding orientation of a thiazole derivative within the active site of a target protein, helping to rationalize its inhibitory activity.[14][24]

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational changes induced by ligand binding and the stability of the ligand-protein complex.[14]

  • In Silico ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of thiazole derivatives, aiding in the selection of candidates with favorable drug-like properties.[14]

Computational_Workflow

Conclusion and Future Perspectives

The substituted thiazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug development programs targeting cancer, infectious diseases, and inflammatory conditions.

Future research in this field will likely focus on:

  • Novel Synthetic Methodologies: The development of new and efficient methods for the synthesis of complex and diverse thiazole libraries.

  • Target Identification: Elucidating the specific molecular targets of novel bioactive thiazole compounds.

  • Combination Therapies: Exploring the potential of thiazole derivatives in combination with existing drugs to enhance efficacy and overcome resistance.

  • Advanced Drug Delivery Systems: Developing targeted delivery systems for thiazole-based drugs to improve their therapeutic index and reduce side effects.

By integrating modern synthetic chemistry, robust biological evaluation, and advanced computational techniques, the full therapeutic potential of substituted thiazole compounds can be realized, leading to the development of next-generation medicines for a range of human diseases.

References

The Methyl-Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Among its many derivatives, methyl-thiazole analogs have garnered significant attention, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of methyl-thiazole analogs, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas.

The Enduring Appeal of the Methyl-Thiazole Moiety

The thiazole nucleus is a versatile building block, present in both natural products, such as Vitamin B1 (Thiamine), and a multitude of synthetic drugs.[3][4] Its derivatives have shown remarkable efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][5][6] The methyl group, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing metabolic stability, modulating lipophilicity, and providing crucial steric interactions with biological targets.[4][7]

Synthetic Strategies: Building the Methyl-Thiazole Core

The construction of the methyl-thiazole scaffold is most prominently achieved through the Hantzsch thiazole synthesis, a robust and versatile method that has been a mainstay in heterocyclic chemistry for over a century.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3]

Key Synthetic Protocols

General Procedure for the Synthesis of 2-Amino-4-methylthiazole Derivatives:

A widely used starting material for many bioactive methyl-thiazole analogs is 2-amino-4-methylthiazole. Its synthesis is a classic example of the Hantzsch reaction.

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Step 2: Addition of α-Haloketone. To the stirred solution, add an equimolar amount of a chloro- or bromoacetone derivative. The reaction is often exothermic.

  • Step 3: Reflux. Heat the reaction mixture to reflux for a specified period, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification. After completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a base, such as aqueous ammonia or sodium bicarbonate. The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 4-Methylthiazole-5-carboxylic Acid Derivatives:

4-Methylthiazole-5-carboxylic acid is another crucial intermediate, often used in the synthesis of more complex analogs.

  • Step 1: Synthesis of Ethyl 4-Methylthiazole-5-carboxylate. This can be achieved through the reaction of ethyl 2-chloroacetoacetate with thioformamide. The reaction is typically carried out in a solvent like ethanol at reflux.

  • Step 2: Hydrolysis. The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

  • Step 3: Derivatization. The carboxylic acid can be converted to its acid chloride by treatment with thionyl chloride or oxalyl chloride. This activated intermediate can then be reacted with various amines or alcohols to generate a library of amide or ester derivatives.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of methyl-thiazole analogs is exquisitely sensitive to the nature and position of substituents on the thiazole ring and any appended aromatic systems. Understanding these structure-activity relationships is paramount for the rational design of potent and selective therapeutic agents.

Anticancer Activity

Methyl-thiazole derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting potent activity against a range of cancer cell lines.[3][8][9] The mechanism of action is often multifaceted, involving the inhibition of key enzymes like protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[8][10][11]

Table 1: Anticancer Activity of Representative Methyl-Thiazole Analogs

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
A1 4-chlorophenylHMCF-7 (Breast)3.52[12]
A2 3-nitrophenylHMDA-MB-231 (Breast)1.21[12]
A3 4-methoxyphenylHHepG2 (Liver)5.71[4]
A4 Phenyl4-methylphenylA549 (Lung)0.452[13]

IC50: The half maximal inhibitory concentration.

The data in Table 1 highlights several key SAR trends:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups, such as chloro and nitro substituents on the phenyl ring at position 2 of the thiazole, often enhance anticancer activity.[12]

  • Position of Substitution: The position of the substituent on the phenyl ring is also critical, with meta and para substitutions often showing greater potency than ortho substitutions.

  • Methyl Group on Thiazole: The presence of the methyl group at position 4 of the thiazole ring is a common feature in many active compounds, suggesting its importance for optimal binding to the biological target.[13]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Methyl-thiazole analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][6]

Table 2: Anti-inflammatory Activity of Representative Methyl-Thiazole Analogs

Compound IDR-group on BenzylideneCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
B1 4-OH>1000.25[6]
B2 4-OCH3>1000.32[6]
B3 4-Cl>1000.18[6]
B4 4-F>1000.21[6]

IC50: The half maximal inhibitory concentration.

Key SAR insights from anti-inflammatory studies include:

  • COX-2 Selectivity: Many active compounds exhibit high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

  • Substituents on the Phenyl Ring: The nature of the substituent on the benzylidene moiety significantly influences COX-2 inhibitory activity. Electron-withdrawing groups like halogens and electron-donating groups like methoxy at the para position have been shown to be favorable.[6]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Methyl-thiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[14][15][16]

Table 3: Antimicrobial Activity of Representative Methyl-Thiazole Analogs

Compound IDR-groupOrganismMIC (µg/mL)Reference
C1 4-bromophenylS. aureus16.1[16]
C2 4-bromophenylE. coli16.1[16]
C3 4-chlorophenylC. albicans3.90[14]
C4 4-nitrophenylM. tuberculosis6.25[14]

MIC: Minimum Inhibitory Concentration.

The antimicrobial SAR of methyl-thiazole analogs suggests that:

  • Halogen Substitution: The presence of halogens, particularly bromine and chlorine, on the phenyl ring is often associated with potent antimicrobial activity.[14][16]

  • Broad Spectrum Activity: Some derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14]

Mechanisms of Action: Unraveling the Molecular Targets

The diverse pharmacological activities of methyl-thiazole analogs stem from their ability to interact with a variety of biological targets. Elucidating these mechanisms is crucial for understanding their therapeutic potential and for the development of next-generation drugs.

Anticancer Mechanisms

The anticancer effects of methyl-thiazole derivatives are often attributed to their ability to interfere with critical cellular processes.

anticancer_mechanisms cluster_0 Methyl-Thiazole Analogs cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes MT_analogs Methyl-Thiazole Analogs Tubulin Tubulin Polymerization MT_analogs->Tubulin Inhibition Kinases Protein Kinases (e.g., VEGFR-2, PI3K/Akt) MT_analogs->Kinases Inhibition Apoptosis Apoptosis Induction (e.g., Caspase activation) MT_analogs->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest AngiogenesisInhibition Inhibition of Angiogenesis Kinases->AngiogenesisInhibition CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Key anticancer mechanisms of methyl-thiazole analogs.

  • Tubulin Polymerization Inhibition: Several methyl-thiazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[17]

  • Protein Kinase Inhibition: These compounds can act as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt signaling pathway, which are crucial for tumor growth, proliferation, and angiogenesis.[12][18]

  • Induction of Apoptosis: Many methyl-thiazole analogs induce apoptosis through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[12]

Anti-inflammatory Mechanisms

The primary anti-inflammatory mechanism of methyl-thiazole analogs involves the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][6]

antiinflammatory_mechanism ArachidonicAcid Arachidonic Acid COX_enzymes COX-1 / COX-2 ArachidonicAcid->COX_enzymes Prostaglandins Prostaglandins COX_enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation MT_analogs Methyl-Thiazole Analogs MT_analogs->COX_enzymes Inhibition

Caption: Inhibition of the cyclooxygenase pathway by methyl-thiazole analogs.

Antimicrobial Mechanisms

The antimicrobial action of methyl-thiazole derivatives can involve various mechanisms, including the inhibition of essential bacterial enzymes and disruption of cell membrane integrity.

  • Inhibition of FtsZ: Some thiazole-containing compounds have been shown to inhibit the bacterial cell division protein FtsZ, leading to filamentation and cell death.[19]

  • Disruption of Cell Membrane: The amphiphilic nature of some thiazole derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents.[20]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel methyl-thiazole analogs, a series of well-established in vitro assays are employed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

  • Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Step 2: Compound Treatment. Treat the cells with serial dilutions of the methyl-thiazole analog for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Step 3: MTT Addition. Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Step 4: Solubilization and Absorbance Reading. Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Step 5: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow start Start cell_seeding Seed Cancer Cells (96-well plate) start->cell_seeding compound_treatment Treat with Methyl-Thiazole Analogs (Serial Dilutions) cell_seeding->compound_treatment mtt_addition Add MTT Solution (Incubate) compound_treatment->mtt_addition solubilization Add Solubilizing Agent mtt_addition->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate IC50 Value absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

The ability of methyl-thiazole analogs to inhibit COX-1 and COX-2 can be evaluated using commercially available colorimetric or fluorometric assay kits.[21][22][23]

  • Step 1: Reagent Preparation. Prepare assay buffer, heme, and the COX enzymes (COX-1 and COX-2) according to the kit manufacturer's instructions.

  • Step 2: Assay Plate Setup. In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor samples.

  • Step 3: Incubation. Add the assay buffer, heme, and either the COX enzyme or the test compound to the appropriate wells and incubate.

  • Step 4: Reaction Initiation. Initiate the reaction by adding arachidonic acid.

  • Step 5: Absorbance/Fluorescence Measurement. Measure the absorbance or fluorescence at the specified wavelength to determine the rate of the peroxidase reaction.

  • Step 6: Data Analysis. Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of methyl-thiazole analogs against various microorganisms can be determined using the broth microdilution method.

  • Step 1: Preparation of Inoculum. Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Step 2: Serial Dilution of Compounds. In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Step 3: Inoculation. Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Step 4: Incubation. Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

  • Step 5: Determination of MIC. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Methyl-thiazole analogs represent a remarkably versatile and fruitful area of medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent pharmacological activities, ensures their continued relevance in the quest for new and improved therapeutics. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design and the exploration of novel therapeutic applications. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of the next generation of methyl-thiazole-based drugs.

References

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The five-membered heterocyclic compound, thiazole, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have established it as a "privileged scaffold," a molecular framework that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3][4] From FDA-approved blockbusters to promising clinical candidates, the thiazole nucleus is a recurring theme in the quest for novel therapeutics.[5][6][7] This in-depth guide provides a comprehensive overview of the key therapeutic targets of thiazole-based molecules, delving into the mechanistic rationale for their inhibition and providing detailed, field-proven experimental protocols for their evaluation.

The Enduring Appeal of the Thiazole Ring in Medicinal Chemistry

The thiazole ring, with its sulfur and nitrogen heteroatoms, offers a unique combination of features that make it highly attractive for drug design.[8][9] The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets, while the sulfur atom can engage in various non-covalent interactions.[6][10] The aromatic nature of the ring provides a rigid scaffold, allowing for the precise positioning of substituents to optimize target engagement.[8][9] Furthermore, the thiazole core is amenable to a variety of synthetic modifications, enabling the creation of large and diverse chemical libraries for high-throughput screening.[1][11] One of the most classic and reliable methods for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4][12]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole

This protocol outlines a standard Hantzsch synthesis to produce a model thiazole compound.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar and hot plate

  • 20 mL scintillation vial

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add 5 mL of methanol and a stir bar to the vial.[3]

  • Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[3]

  • Remove the vial from the heat and allow the solution to cool to room temperature.[3]

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[12]

  • Set up a Buchner funnel with a 50 mL side-arm flask and filter the mixture.[3]

  • Wash the collected solid with water to remove any remaining salts.[3]

  • Spread the solid on a tared watch glass and allow it to air dry.[3]

  • Once dry, determine the mass of the product and calculate the percent yield.[3]

Key Therapeutic Target Classes for Thiazole-Based Molecules

The versatility of the thiazole scaffold allows it to be tailored to interact with a wide range of biological targets implicated in various diseases. The following sections will explore some of the most significant target classes.

Protein Kinases: The "On-Off" Switches of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4] Thiazole-based molecules have emerged as potent and selective kinase inhibitors, with several approved drugs and numerous compounds in clinical development.[6][13] The thiazole ring can act as a scaffold to present key pharmacophoric groups that interact with the ATP-binding pocket of the kinase, competing with the endogenous ATP and thereby inhibiting the enzyme's activity.[3]

Notable Kinase Targets:
  • B-RAF: A serine/threonine kinase in the MAPK/ERK signaling pathway. The V600E mutation in B-RAF is a driver in over 50% of melanomas.[14] Thiazole-containing drugs like Dabrafenib are potent inhibitors of mutant B-RAF.[8]

  • Src Family Kinases: A family of non-receptor tyrosine kinases involved in cell growth, adhesion, and motility. Dasatinib, a thiazole-based drug, is a potent pan-Src kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).

  • Aurora Kinases: A family of serine/threonine kinases that are essential for mitosis. Overexpression of Aurora kinases is common in many cancers, and thiazole derivatives have shown promise as inhibitors of these enzymes.[13]

  • Pim1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation. Bis-thiazole derivatives have been developed as preferential Pim1 kinase inhibitors.[15]

  • EGFR and HER2: Receptor tyrosine kinases that are overexpressed in various cancers, including breast and lung cancer. Thiazole-based compounds have been designed as dual inhibitors of EGFR and HER2.[16]

Experimental Protocol: In Vitro B-RAF V600E Kinase Activity Assay (ADP-Glo™ Assay)

This protocol describes a luminescent assay to measure the activity of B-RAF V600E and screen for its inhibitors.

Materials:

  • Active B-RAF V600E enzyme

  • MEK1 substrate

  • ATP

  • 1x Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[17]

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds and a reference inhibitor (e.g., Dabrafenib)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Enzyme and Substrate Preparation:

    • Thaw the active B-RAF V600E enzyme on ice and dilute it to the desired working concentration in 1x Kinase Buffer.[14]

    • Prepare a master mix containing the MEK1 substrate and ATP in 1x Kinase Buffer. The final ATP concentration should be near the Kₘ for the enzyme (typically 10-50 µM).[14]

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the reference inhibitor at a concentration 5-10 times higher than the final desired concentration in 1x Kinase Buffer.[14]

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or reference inhibitor to the appropriate wells of the assay plate.[17]

    • Add 5 µL of the diluted B-RAF V600E enzyme to all wells except the "Blank" control wells. Add 1x Kinase Buffer to the "Blank" wells.[14]

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the Substrate/ATP Master Mix to all wells.[14]

    • Gently mix the plate and incubate for 40-60 minutes at 30°C.[14]

  • Signal Detection:

    • Terminate the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[14]

    • Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]

Quantitative Data Summary: B-RAF Kinase Inhibition

CompoundIC₅₀ (nM)
Dabrafenib (Reference)0.8
Thiazole Compound X15.2
Thiazole Compound Y89.7

Diagram: Simplified MAPK/ERK Signaling Pathway and B-RAF Inhibition

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF B-RAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Dabrafenib Dabrafenib (Thiazole-based inhibitor) Dabrafenib->BRAF Inhibits

Caption: Thiazole-based inhibitors like Dabrafenib target the constitutively active B-RAF V600E mutant, blocking downstream signaling and inhibiting cancer cell proliferation.

Tubulin and the Cytoskeleton: Disrupting Cell Division

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton.[11] They play a critical role in cell division, forming the mitotic spindle that segregates chromosomes into daughter cells.[11] Disrupting microtubule dynamics is a well-established strategy in cancer therapy.[11] Thiazole-based compounds have been developed as potent tubulin polymerization inhibitors, often binding to the colchicine-binding site on β-tubulin.[18][19] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[15]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This protocol describes a fluorescence-based assay to monitor the effect of thiazole compounds on tubulin polymerization.

Materials:

  • Lyophilized tubulin powder (≥99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 4 mM MgCl₂)[20]

  • GTP stock solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)

  • Test compounds

  • Positive control (e.g., Paclitaxel - enhancer) and negative control (e.g., Nocodazole - inhibitor)

  • Black, flat-bottom 96-well plates (half-area recommended)

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin to 10 mg/mL with ice-cold General Tubulin Buffer containing 1 mM GTP. Aliquot and store at -80°C.[19]

    • On the day of the experiment, prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[19]

  • Compound and Control Preparation:

    • Prepare 10x concentrated stocks of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 2%.[19]

  • Assay Procedure:

    • Pre-warm the microplate reader and the 96-well plate to 37°C for at least 30 minutes.[19]

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.[19]

    • Initiate the polymerization reaction by carefully adding 45 µL of the ice-cold tubulin reaction mix to each well, avoiding air bubbles.[19]

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em for DAPI) every 30-60 seconds for 60-90 minutes.

    • Plot the fluorescence intensity over time to visualize the polymerization curves.

    • Quantify the effect of the test compounds by analyzing parameters such as the lag time, the maximum rate of polymerization (Vₘₐₓ), and the final plateau of fluorescence.[15]

Diagram: Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Assay_Workflow cluster_prep 1. Preparation (on ice) cluster_assay 2. Assay Setup (37°C) cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis Tubulin_Mix Prepare Tubulin Reaction Mix (Tubulin, GTP, Buffer, Reporter) Add_Tubulin Initiate reaction by adding 45 µL of cold Tubulin Reaction Mix Tubulin_Mix->Add_Tubulin Compound_Prep Prepare 10x Test Compounds and Controls Add_Compounds Add 5 µL of 10x Compounds/Controls to pre-warmed 96-well plate Compound_Prep->Add_Compounds Add_Compounds->Add_Tubulin Read_Plate Measure fluorescence kinetically in a pre-warmed plate reader Add_Tubulin->Read_Plate Plot_Curves Plot fluorescence vs. time Read_Plate->Plot_Curves Determine_Params Determine IC₅₀ or EC₅₀ by analyzing polymerization parameters (Vmax, plateau) Plot_Curves->Determine_Params

Caption: A streamlined workflow for assessing the inhibitory or enhancing effects of thiazole-based compounds on in vitro tubulin polymerization.

Microbial Enzymes: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new drugs with novel mechanisms of action.[2] Thiazole-based compounds have shown significant promise as antimicrobial agents, targeting essential bacterial enzymes.[2][21]

Key Microbial Targets:
  • DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are essential for DNA replication, recombination, and repair.[10] They are the targets of the quinolone class of antibiotics. Thiazole derivatives have been developed as inhibitors of the ATPase activity of the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively.[10]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to determine the inhibitory activity of compounds on DNA gyrase.

Materials:

  • E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)[18]

  • Dilution Buffer

  • Test compounds

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[22]

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup (on ice):

    • Prepare a master mix containing 5x Assay Buffer, relaxed pBR322 DNA, and water.[18]

    • Aliquot the master mix into reaction tubes.

    • Add the test compound (dissolved in a suitable solvent like DMSO) to the tubes. Include a no-enzyme control and a no-inhibitor control.[18]

  • Enzyme Addition and Incubation:

    • Dilute the DNA gyrase enzyme in Dilution Buffer.[18]

    • Add the diluted enzyme to the reaction tubes (except the no-enzyme control).[18]

    • Mix gently and incubate at 37°C for 30-60 minutes.[23]

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding Stop Buffer/Loading Dye.[22]

    • Load the samples onto a 1% agarose gel containing ethidium bromide.[22]

    • Run the gel until the dye front has migrated an appropriate distance.[22]

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.[22]

    • The relaxed plasmid will migrate slower than the supercoiled plasmid. Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA.

    • Quantify the band intensities to determine the IC₅₀ of the inhibitor.

Enzymes in Inflammation: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Thiazole-based molecules have been investigated as anti-inflammatory agents, primarily targeting the enzymes involved in the arachidonic acid pathway.

Key Inflammatory Targets:
  • Cyclooxygenases (COX-1 and COX-2): These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation. Some thiazole derivatives have shown selective inhibition of COX-1 or COX-2.

  • 5-Lipoxygenase (5-LOX): This enzyme converts arachidonic acid to leukotrienes, another class of pro-inflammatory mediators. Dual inhibitors of COX and 5-LOX are of interest for their potential to provide broad-spectrum anti-inflammatory activity with reduced side effects.

Experimental Protocol: COX-1 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a fluorometric assay for screening COX-1 inhibitors.

Materials:

  • Recombinant human COX-1

  • COX Assay Buffer

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Test compounds and a reference inhibitor (e.g., SC-560)

  • Black 96-well plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute and dilute the COX-1 enzyme, heme, and arachidonic acid according to the manufacturer's instructions.[13]

  • Assay Setup:

    • Add COX Assay Buffer, heme, and COX-1 enzyme to the wells of the 96-well plate. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control".

    • Add the diluted test inhibitors to the appropriate wells. Add the reference inhibitor to the "Inhibitor Control" well. Add solvent to the "Enzyme Control" well.

    • Incubate the plate for 10-15 minutes at 25-37°C.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing the fluorometric probe.

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm for Amplex Red) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for all samples from the linear portion of the kinetic curve.

    • Calculate the percent relative inhibition for each test compound compared to the "Enzyme Control".

Targets in Neurodegenerative Diseases: Addressing a Growing Challenge

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing unmet medical need.[23] Thiazole-based compounds are being explored for their potential to modulate key pathological processes in these diseases.[14][23]

Key Targets in Neurodegeneration:
  • Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors are a mainstay of symptomatic treatment for Alzheimer's disease.[23] Thiazole derivatives have been shown to inhibit AChE.[14][23]

  • Beta-secretase 1 (BACE-1): This enzyme is involved in the production of amyloid-beta peptides, which form the amyloid plaques characteristic of Alzheimer's disease.[23]

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease.[23]

  • NLRP3 Inflammasome: This protein complex is involved in neuroinflammation, a process that contributes to the progression of neurodegenerative diseases. Thiazole-based compounds have been developed as NLRP3 inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)[5]

  • Test compounds and a reference inhibitor (e.g., Donepezil)

  • Clear 96-well plate

  • Spectrophotometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.[5]

    • Prepare serial dilutions of the test compounds and reference inhibitor. The final DMSO concentration should be kept below 1%.[5]

  • Assay Setup:

    • Add the assay buffer, DTNB solution, and test compound/inhibitor to the wells of the 96-well plate.[16]

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a short period (e.g., 5-10 minutes) at room temperature.[16]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATCI substrate solution to all wells.[16]

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The yellow product, 5-thio-2-nitrobenzoate (TNB), is formed from the reaction of thiocholine (produced by AChE) with DTNB.[1][5]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of AChE inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Conclusion: The Future of Thiazole-Based Therapeutics

The thiazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its ability to be readily synthesized and modified, combined with its capacity to interact with a diverse range of biologically important targets, ensures its continued relevance in drug discovery. As our understanding of disease biology deepens, the rational design of novel thiazole-based molecules targeting specific proteins and pathways will undoubtedly lead to the development of more effective and safer medicines for a wide spectrum of human diseases. This guide provides a foundational understanding of the key therapeutic targets and the experimental approaches to validate the activity of these promising compounds, empowering researchers to further unlock the therapeutic potential of the thiazole nucleus.

References

An In-Depth Technical Guide to the Structural Elucidation of Novel Thiazole Compounds Using NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Thiazoles and the Imperative of Unambiguous Structural Verification

Thiazole rings are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents. The precise arrangement of atoms within these heterocyclic structures dictates their biological activity. Therefore, the unambiguous determination of the constitution and stereochemistry of novel thiazole derivatives is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive, field-proven framework for the structural elucidation of these important molecules, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Our approach moves beyond a simple recitation of techniques. Instead, we delve into the strategic integration of various NMR and MS experiments, emphasizing the causality behind experimental choices to build a self-validating system for structural assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently and efficiently characterize novel thiazole-containing chemical entities.

I. The Initial Hypothesis: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

The journey of structural elucidation begins with establishing the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose, providing mass measurements with exceptional accuracy, typically to four or more decimal places.[1][2][3] This precision allows for the differentiation of molecules with the same nominal mass but different elemental compositions.[2][3]

Core Principle: HRMS exploits the fact that the exact mass of an atom is not an integer, due to the mass defect arising from nuclear binding energies.[1][3] For instance, an atom of ¹²C is defined as 12.0000 amu, while an atom of ¹⁶O has a mass of 15.9949 amu, ¹⁴N is 14.0031 amu, and ¹H is 1.00783 amu.[1] This subtle but measurable difference enables the calculation of a unique molecular formula from a highly accurate mass measurement.[1][4]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

For most novel thiazole compounds, which are often synthesized and purified in solution, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for introducing the analyte into the mass spectrometer.[5][6][7]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified thiazole compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a concentration of approximately 1 mg/mL. For complex mixtures, a sample clean-up step using liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering compounds.[6][7][8]

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Employ a gradient elution program using a binary mobile phase, typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient will start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound.

  • Mass Spectrometry Analysis: The eluent from the LC is directed into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in positive ion mode, as thiazoles readily protonate. Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu).

  • Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺).[9][10] Utilize the accurate mass of this ion to calculate the elemental composition using molecular formula calculator software.

Parameter Typical Value/Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Ionization Mode ESI PositiveThiazoles contain basic nitrogen atoms.
Mass Analyzer Orbitrap or TOFCapable of high resolution and mass accuracy.

II. Assembling the Molecular Skeleton: A Multi-faceted NMR Approach

With the molecular formula in hand, the next critical phase is to piece together the connectivity of the atoms. NMR spectroscopy is the most powerful technique for this purpose, providing a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[11][12][13]

A. The Foundational 1D NMR Experiments: ¹H and ¹³C NMR

One-dimensional (1D) ¹H and ¹³C NMR spectra are the starting points for nearly all structural elucidations.[11][14][15]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting).[11][12][16][17]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

Step-by-Step Protocol for 1D NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the thiazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire a standard ¹³C NMR spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

B. Defining the Pieces: DEPT for Carbon Multiplicity

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon atom (i.e., distinguishing between CH, CH₂, and CH₃ groups).[15][18] A DEPT-135 experiment is most common, where CH and CH₃ signals appear as positive peaks, and CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra.

C. Connecting the Dots: 2D NMR Correlation Spectroscopy

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and building the molecular framework.[14][19][20][21][22] The primary experiments used for elucidating the structure of novel thiazole compounds are COSY, HSQC, and HMBC.[19][23]

Workflow for 2D NMR-based Structural Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Fragments & Final Structure H1 ¹H NMR HSQC HSQC H1->HSQC COSY COSY H1->COSY Fragments Identify Spin Systems & C-H Attachments H1->Fragments C13 ¹³C NMR C13->HSQC C13->Fragments DEPT DEPT DEPT->Fragments HSQC->Fragments ¹JCH Correlations COSY->Fragments ²⁻³JHH Correlations HMBC HMBC Connectivity Connect Fragments HMBC->Connectivity ²⁻³JCH Correlations Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

Caption: Integrated workflow for structural elucidation using 1D and 2D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][24] Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[18][25][26] This is a highly sensitive and reliable method for assigning carbon resonances based on their attached proton signals.[18][26] It is important to be aware that weak correlations over more than one bond can sometimes be observed, especially with concentrated samples.[27]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular skeleton. The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds.[18][28] These long-range correlations provide the critical links between different spin systems and quaternary carbons, allowing for the unambiguous assembly of the final structure.[18]

Interpreting 2D NMR Data for a Novel Thiazole:

  • Identify Spin Systems: Use the COSY spectrum to identify groups of coupled protons.

  • Assign Carbons to Protons: Use the HSQC spectrum to assign the corresponding carbon signals to the protons identified in the spin systems.

  • Connect the Fragments: Use the HMBC spectrum to find correlations from protons to carbons in other spin systems or to quaternary carbons. These correlations will bridge the different fragments of the molecule.

  • Confirm the Thiazole Ring: Look for characteristic HMBC correlations that confirm the connectivity of the thiazole ring and its substituents. For example, the proton on the thiazole ring should show HMBC correlations to the carbons of the substituents.

III. Corroboration and Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS)

While NMR provides the primary structural framework, tandem mass spectrometry (MS/MS) offers valuable corroborating evidence and insights into the lability of different bonds within the molecule.[29] In an MS/MS experiment, the molecular ion is isolated, fragmented, and the resulting fragment ions are mass-analyzed.[30] The fragmentation pattern is characteristic of the molecule's structure.[31][32][33][34][35]

Typical Fragmentation Pathways for Thiazole Derivatives:

Thiazole rings themselves are relatively stable, but they can undergo characteristic fragmentation upon electron impact or collision-induced dissociation. Common fragmentation patterns include:

  • Cleavage of bonds adjacent to the thiazole ring.

  • Loss of small neutral molecules such as HCN or acetylene from the ring itself.[33]

  • Fragmentation of substituent groups.

By analyzing the masses of the fragment ions, it is possible to deduce the structure of the fragments and, by extension, confirm the connectivity of the parent molecule.

Protocol for Tandem Mass Spectrometry (MS/MS):

  • Instrument Setup: Use an LC-MS system equipped with a mass spectrometer capable of MS/MS, such as a triple quadrupole or an Orbitrap.

  • Data Acquisition: Acquire data in a data-dependent manner. The instrument will perform a full scan to identify the molecular ion, and then automatically select the most intense ions for fragmentation and MS/MS analysis.

  • Data Analysis: Interpret the MS/MS spectrum by identifying the neutral losses from the parent ion to the major fragment ions. Propose structures for the fragment ions that are consistent with the proposed structure from NMR.

IV. Case Study: A Hypothetical Example

Let's consider a hypothetical novel thiazole compound with the molecular formula C₁₀H₉N₃O₂S, as determined by HRMS.

NMR Data Summary:

¹H NMR (δ, ppm) Multiplicity Integration COSY Correlations HSQC (¹³C, ppm) HMBC Correlations (to ¹³C)
7.8 (H-1)d2HH-2128.5 (C-1)C-3, C-4
7.2 (H-2)d2HH-1125.0 (C-2)C-4
7.5 (H-5)s1H-115.2 (C-5)C-4, C-6, C-7
4.1 (H-8)s3H-55.6 (C-8)C-7
11.2 (H-9)br s1H--C-6

¹³C NMR (δ, ppm): 168.1 (C-6), 161.3 (C-7), 145.8 (C-4), 130.2 (C-3), 128.5 (C-1), 125.0 (C-2), 115.2 (C-5), 55.6 (C-8).

Interpretation:

  • The ¹H NMR shows signals in the aromatic region (7.2-7.8 ppm) and a singlet at 4.1 ppm, characteristic of a methoxy group.

  • The COSY spectrum shows a correlation between the doublets at 7.8 and 7.2 ppm, indicating a para-substituted benzene ring.

  • The HSQC spectrum confirms the direct C-H attachments.

  • The HMBC spectrum is key:

    • The singlet at 7.5 ppm (H-5) shows correlations to a quaternary carbon (C-4) and two other carbons (C-6, C-7), suggesting it is the proton on the thiazole ring.

    • The protons of the benzene ring (H-1) show a correlation to the same quaternary carbon (C-4), connecting the phenyl group to the thiazole ring.

    • The methoxy protons (H-8) show a correlation to a carbon at 161.3 ppm (C-7), which is likely part of an amide or ester group attached to the thiazole ring.

This integrated analysis leads to the unambiguous assignment of the structure.

Conclusion: A Robust and Reliable Strategy

The structural elucidation of novel thiazole compounds is a systematic process that relies on the synergistic application of HRMS and a suite of NMR experiments. By first establishing the molecular formula with HRMS and then meticulously building the molecular framework using 1D and 2D NMR, researchers can arrive at a high-confidence structural assignment. Tandem mass spectrometry provides a valuable orthogonal method for confirming the proposed structure through fragmentation analysis. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for subsequent stages of drug discovery and development.

References

The Thiazole Motif: A Cornerstone in the Pantheon of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Thiazole-Containing Pharmaceuticals

For researchers, scientists, and drug development professionals, an understanding of the historical and chemical evolution of pharmacophores is not merely an academic exercise; it is a foundational pillar for future innovation. Among the pantheon of heterocyclic scaffolds, the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen—holds a place of particular distinction.[1][2] Its unique electronic properties and versatile synthetic handles have made it a recurring motif in a multitude of blockbuster drugs, spanning a wide array of therapeutic areas from infectious diseases to oncology.[3][4][5] This in-depth technical guide will traverse the history of thiazole-containing pharmaceuticals, from their early discovery in natural products to their rational design in modern drug discovery, elucidating the key scientific breakthroughs and the enduring legacy of this remarkable heterocyclic core.

The Dawn of the Thiazole Era: Nature's Blueprint and Early Synthetic Triumphs

The story of thiazole in medicine begins not in the laboratory, but in nature. The discovery of thiamine (Vitamin B1) and its crucial role in preventing the devastating neurological and cardiovascular disease beriberi, marked the first recognition of a thiazole-containing biomolecule essential for human health.[6][7][8] The early 20th-century research that connected polished rice consumption to thiamine deficiency and the subsequent isolation and synthesis of this vital nutrient laid the groundwork for our understanding of vitamins and their coenzymatic functions.[6][7][9]

Simultaneously, the dawn of the antibiotic age brought another thiazole-containing marvel to the forefront: penicillin. Alexander Fleming's serendipitous discovery in 1928 of the antibacterial properties of the Penicillium mold set in motion a revolution in medicine.[10][11][12][13] The subsequent elucidation of its intricate bicyclic structure, featuring a fused thiazolidine ring, was a monumental achievement in chemistry and paved the way for the development of a vast arsenal of life-saving β-lactam antibiotics.[10][14]

The pre-penicillin era also saw the rise of the first synthetic antibacterial agents, the sulfonamides. Among them, sulfathiazole emerged in the late 1930s as a potent weapon against bacterial infections.[15] Its development, born from the investigation of prontosil's metabolism, showcased the power of synthetic chemistry to create life-saving drugs and solidified the thiazole ring's reputation as a privileged scaffold in medicinal chemistry.[15]

Key Milestones in the Development of Thiazole-Containing Pharmaceuticals

Drug Class/CompoundYear of Discovery/ApprovalKey Innovator(s)Therapeutic AreaSignificance
Thiamine (Vitamin B1) Isolated: 1926, Synthesized: 1936Barend Jansen, Willem Donath, Robert WilliamsNutritionFirst identified thiazole-containing vitamin, crucial for preventing beriberi.[7][8]
Penicillin Discovered: 1928Alexander Fleming, Howard Florey, Ernst ChainInfectious DiseaseFirst antibiotic, revolutionized the treatment of bacterial infections.[10][11][13][14]
Sulfathiazole Late 1930sVarious researchers (following Domagk's work on prontosil)Infectious DiseaseAn early and potent synthetic sulfonamide antibiotic.[15]
Bleomycin 1962Hamao UmezawaOncologyA complex glycopeptide antibiotic with potent anticancer activity.[16][17][18]
Pramipexole Approved: 1997Pharmacia and UpjohnNeurologyA dopamine agonist for the treatment of Parkinson's disease and restless legs syndrome.[19][20][21]
Ritonavir Approved: 1996Abbott LaboratoriesVirologyA protease inhibitor for the treatment of HIV/AIDS.[22][23]
Tadalafil Approved: 2003ICOS Corporation and Eli Lilly and CompanyUrologyA PDE5 inhibitor for the treatment of erectile dysfunction and other conditions.[24][25][26][27]
Dasatinib Approved: 2006Bristol-Myers SquibbOncologyA multi-targeted tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia.[28][29][30][31]

A Deeper Dive into Key Thiazole-Containing Drug Classes

The Sulfonamides: A Historical Perspective on Antibacterial Chemotherapy

The discovery of sulfathiazole was a pivotal moment in the history of medicine, offering a glimpse into a future where bacterial infections could be systematically conquered.[15] The mechanism of action of sulfonamides, including sulfathiazole, was a landmark in understanding bacterial metabolism. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[15] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole effectively blocks the production of a vital nutrient for bacterial growth.[15]

Historical Synthesis of Sulfathiazole

The industrial synthesis of sulfathiazole in the mid-20th century was a multi-step process that highlighted the advancements in organic chemistry at the time. A common synthetic route is outlined below:

  • Preparation of p-Acetamidobenzenesulfonyl Chloride: The synthesis typically commenced with the chlorosulfonation of acetanilide. This was achieved by reacting acetanilide with an excess of chlorosulfonic acid under controlled temperature conditions. The resulting mixture was then carefully poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride, which was subsequently filtered, washed, and dried.[15]

  • Condensation with 2-Aminothiazole: The p-acetamidobenzenesulfonyl chloride was then condensed with 2-aminothiazole. This reaction was often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated during the reaction.[32]

  • Hydrolysis: The final step involved the hydrolysis of the acetamido group to yield the free amine of sulfathiazole. This was typically achieved by heating the intermediate in the presence of an acid or base.

Sulfathiazole_Synthesis Acetanilide Acetanilide p_Acetamidobenzenesulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->p_Acetamidobenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->p_Acetamidobenzenesulfonyl_Chloride N_Acetylsulfathiazole N-Acetylsulfathiazole p_Acetamidobenzenesulfonyl_Chloride->N_Acetylsulfathiazole Condensation Two_Aminothiazole 2-Aminothiazole Two_Aminothiazole->N_Acetylsulfathiazole Sulfathiazole Sulfathiazole N_Acetylsulfathiazole->Sulfathiazole Hydrolysis

A simplified workflow for the historical synthesis of sulfathiazole.
Modern Thiazole-Containing Blockbusters: From Rational Design to Targeted Therapies

The legacy of the early thiazole-containing drugs continues to inspire modern drug discovery efforts. The thiazole ring's ability to engage in a variety of non-covalent interactions, its metabolic stability, and its synthetic tractability make it an ideal component for rationally designed inhibitors of various biological targets.

Dasatinib: A Case Study in Targeted Cancer Therapy

Dasatinib, a potent inhibitor of multiple tyrosine kinases, exemplifies the power of modern, structure-guided drug design.[28][29][30] It is a cornerstone in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to earlier therapies like imatinib.[28][33] Dasatinib's mechanism of action involves binding to the ATP-binding pocket of the BCR-ABL kinase, the constitutively active fusion protein that drives CML.[29][34] This binding event blocks the downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[29]

Dasatinib_Mechanism BCR_ABL BCR-ABL Kinase Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Dasatinib's inhibition of the BCR-ABL kinase signaling pathway.

Pramipexole: Modulating Dopaminergic Pathways in Neurological Disorders

Pramipexole is a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[19][20][21] Its therapeutic effects are attributed to its selective agonism of D2 and D3 dopamine receptors in the brain.[35][36] In Parkinson's disease, where there is a progressive loss of dopamine-producing neurons, pramipexole directly stimulates the remaining dopamine receptors, thereby compensating for the dopamine deficiency and improving motor control.[20][35]

Pramipexole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine Dopamine Dopamine_Synthesis->Dopamine Dopamine_Receptor Dopamine Receptor (D2/D3) Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Improved_Motor_Control Improved Motor Control Signal_Transduction->Improved_Motor_Control Dopamine->Dopamine_Receptor Binds to Pramipexole Pramipexole Pramipexole->Dopamine_Receptor Agonist Action

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Methyl-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The 5-methyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing molecules with a wide array of biological activities, from antimicrobial to anticancer agents[1][2]. As researchers and drug development professionals, our ability to synthesize novel derivatives of this scaffold is matched only by the critical need to unambiguously confirm their structure and purity. This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of these vital compounds, moving beyond mere data collection to a logic-driven analytical workflow. We will explore the causality behind methodological choices and delve into the interpretation of spectral data to build a complete, validated molecular picture.

Caption: Core chemical structure of the 5-methyl-1,3-thiazol-2-amine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-methyl-1,3-thiazol-2-amine derivatives, both ¹H and ¹³C NMR provide a detailed map of the molecular framework, allowing for the unambiguous assignment of protons and carbons.

Expertise & Experience: Why NMR is Paramount

Unlike other techniques that confirm functional groups or molecular weight, NMR reveals the precise connectivity and chemical environment of atoms. For thiazole derivatives, it is indispensable for:

  • Confirming Substitution: Differentiating between substitution at the C4 position versus the exocyclic amine.

  • Identifying Tautomers: The 2-aminothiazole moiety can exist in amino and imino tautomeric forms. While the amino form is generally predominant, NMR is crucial for identifying the existing form in solution[3].

  • Assessing Purity: Detecting residual solvents, starting materials, or isomeric impurities.

¹H NMR Spectral Characteristics

The proton spectrum provides the most immediate structural information. Key diagnostic signals for a typical derivative are detailed below.

Proton EnvironmentTypical Chemical Shift (δ, ppm)MultiplicityKey Insights
Thiazole Ring H4 6.5 - 7.6SingletIts precise shift is sensitive to substituents on the ring and the exocyclic amine.[4]
Amine (N-H) 5.0 - 7.5 (variable)Broad SingletPosition and intensity are solvent-dependent; signal disappears upon D₂O exchange, confirming its identity.[4][5]
Methyl (C5-CH₃) 2.1 - 2.4SingletA sharp, clean singlet integrating to 3 protons is a hallmark of this scaffold.[4][5]
Substituent Protons VariableVariableSignals from aromatic or aliphatic groups attached to the exocyclic amine will appear in expected regions.
¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum complements the proton data by defining the carbon skeleton.

Carbon EnvironmentTypical Chemical Shift (δ, ppm)Key Insights
Thiazole Ring C2 168 - 171Carbon bearing the amino group, highly deshielded.[4]
Thiazole Ring C5 150 - 155Substituted with the methyl group.[4]
Thiazole Ring C4 110 - 118The sole C-H on the thiazole ring.[4]
Methyl (C5-CH₃) 15 - 18Found in the typical aliphatic region.[4]
Substituent Carbons VariableProvides confirmation of the carbon framework of any attached R-groups.
Trustworthiness: A Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it can solubilize a wider range of polar compounds and allows for clear observation of exchangeable N-H protons[4].

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Record spectra on a spectrometer operating at a minimum of 300 MHz for ¹H NMR to ensure adequate signal dispersion[6].

  • Key Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Proton-decoupled spectrum to observe all carbon signals.

    • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the N-H signal provides definitive proof of its assignment.

    • 2D NMR (Optional but Recommended): For complex derivatives, HSQC/HMBC experiments can be used to confirm H-C connectivity and finalize the structural assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is an essential first-pass analysis to confirm that the key chemical transformations in a synthesis have occurred.

Expertise & Experience: Causality in IR Analysis

For 5-methyl-1,3-thiazol-2-amine derivatives, IR spectroscopy is not just about ticking boxes. It validates specific synthetic steps. For instance, if synthesizing a Schiff base derivative via condensation with an aldehyde, the disappearance of the primary amine N-H stretches and the appearance of a C=N (imine) stretch provides direct evidence of a successful reaction[5].

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensitySignificance for the Scaffold
N-H Stretch (Primary Amine) 3400 - 3250 (two bands)MediumThe presence of two distinct bands is characteristic of a primary (-NH₂) group.[7] A single band suggests a secondary amine.
Aromatic/Aliphatic C-H Stretch 3100 - 2900MediumConfirms the presence of the methyl group and any other aliphatic or aromatic moieties.[8]
C=N Stretch (Thiazole Ring) 1625 - 1500StrongA key fingerprint vibration for the thiazole heterocycle. Its exact position can be influenced by conjugation.[4]
N-H Bend (Primary Amine) 1650 - 1580MediumAnother confirmation of the primary amine group.[7]
C-N Stretch 1335 - 1250StrongCorresponds to the bond between the aromatic-like thiazole ring and the exocyclic amine.[7]
C-S Stretch 700 - 600WeakOften difficult to assign definitively but is a feature of the thiazole ring.[9]
Trustworthiness: A Robust ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to its speed, simplicity, and requirement for only a small amount of sample.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to measure the ambient atmosphere, which will be automatically subtracted from the sample spectrum[10].

  • Sample Application: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal[10].

  • Pressure Application: Lower the press arm to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum[10].

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.

Expertise & Experience: Ionization and Fragmentation Logic

The choice of ionization technique is crucial. For these derivatives, which are typically polar and non-volatile, Electrospray Ionization (ESI) is the gold standard. It's a "soft" ionization method that usually produces the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation, giving a clear reading of the molecular weight[11].

The fragmentation pattern, typically studied using tandem MS (MS/MS), is governed by the inherent stability of the thiazole ring and its substituents. Thiazoles are known to produce abundant molecular ions and fragment in specific ways that aid in structural confirmation[12].

MS_Fragmentation Fig. 2: Plausible ESI-MS/MS Fragmentation Pathway cluster_frags parent [M+H]⁺ 5-Methyl-1,3-thiazol-2-amine m/z = 115 frag1 [M+H - NH₃]⁺ m/z = 98 parent:ion->frag1:ion - NH₃ frag2 [M+H - CH₃CN]⁺ m/z = 74 parent:ion->frag2:ion - CH₃CN (Retro-synthesis) frag3 [C₃H₃S]⁺ Thiolium Ion m/z = 71 frag1:ion->frag3:ion - HCN

Caption: A predicted fragmentation pathway for the parent compound under tandem mass spectrometry.

Trustworthiness: A Standard LC-MS Protocol

Combining liquid chromatography with mass spectrometry (LC-MS) is standard practice to ensure the analysis is performed on a pure compound.

  • Sample Preparation: Prepare a dilute stock solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase[11].

  • Chromatography (LC):

    • Column: A C18 reverse-phase column is standard for these types of molecules[11].

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to aid protonation and improve peak shape.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI in positive ion mode is recommended to observe the [M+H]⁺ ion[11].

    • Mass Range: Scan a range appropriate for the expected molecular weight, e.g., m/z 50-500.

    • Data Acquisition:

      • Full Scan: To determine the m/z of the parent ion eluting from the LC.

      • Tandem MS (MS/MS): Isolate the parent ion and fragment it to obtain structural information.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the electronic transitions within a molecule. For the conjugated π-system of the thiazole ring, this technique provides information about the electronic structure and can be sensitive to substitution and the solvent environment.

Expertise & Experience: Interpreting Electronic Transitions

The UV spectrum of 5-methyl-1,3-thiazol-2-amine derivatives is typically characterized by π → π* transitions. The position of the maximum absorbance (λ_max) is influenced by:

  • Conjugation: Extending the conjugated system, for example by adding an aromatic ring to the exocyclic amine, will cause a bathochromic (red) shift to a longer λ_max.

  • Solvent Polarity: These molecules can exhibit solvatochromism, where the λ_max shifts with changing solvent polarity. This is due to differential stabilization of the ground and excited states[13].

  • pH: The amino group can be protonated, which alters the electronic structure and leads to significant changes in the UV spectrum[13].

Trustworthiness: A Standard UV-Vis Protocol
  • Solvent Selection: Choose a UV-grade solvent in which the compound is fully soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (run a baseline).

  • Measurement: Replace the solvent with the sample solution and record the spectrum, typically from 200 to 400 nm. The wavelength of maximum absorbance, λ_max, should be recorded. For HPLC method development, a detection wavelength of around 270 nm is often effective for this scaffold[14][15].

Integrated Analytical Workflow

No single technique provides the complete picture. A logical, integrated workflow is essential for the authoritative characterization of a novel 5-methyl-1,3-thiazol-2-amine derivative.

Analytical_Workflow Fig. 3: Integrated Spectroscopic Workflow cluster_workflow A Synthesis of Derivative B Purification (e.g., Recrystallization, Chromatography) A->B C Purity & Identity Check (TLC, LC-MS) B->C D Mass Spectrometry (Confirm Molecular Weight) C->D Is MW correct? E FTIR Spectroscopy (Confirm Functional Groups) D->E Yes F NMR Spectroscopy (¹H, ¹³C) (Unambiguous Structure Elucidation) E->F Are functional groups present? G Final Structure Confirmed F->G Yes, structure matches all data

Caption: A logical workflow for the complete structural validation of a new derivative.

This workflow ensures a multi-faceted validation of the target molecule. It begins with confirmation of purity and molecular weight via LC-MS, proceeds to functional group verification with FTIR, and culminates in the definitive structural assignment by NMR. This systematic approach embodies the principles of scientific integrity and provides an authoritative, trustworthy characterization of novel 5-methyl-1,3-thiazol-2-amine derivatives.

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of Methyl-thiazol-5-ylmethyl-amine (MTMA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][5][6] The unique structural and electronic properties of the thiazole nucleus allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets.

This document provides a comprehensive guide for the initial in vitro characterization of a novel thiazole derivative, Methyl-thiazol-5-ylmethyl-amine (herein referred to as MTMA). As MTMA is a novel compound, this protocol is designed to be a foundational framework, adaptable for exploring its potential cytotoxic, target-specific, and phenotypic effects. The protocols outlined below are based on established, robust methodologies and are designed to generate reliable and reproducible data for early-stage drug discovery and development.

We will cover three critical stages of preliminary in vitro evaluation:

  • Compound Handling and Solubilization: Ensuring the compound is properly prepared for biological testing.

  • Cytotoxicity Profiling: Determining the concentration range at which MTMA affects cell viability, a crucial step for planning all subsequent experiments.

  • Functional and Phenotypic Screening: Investigating the specific biological activities of MTMA through both a target-based and a cell-based phenotypic assay.

PART 1: Compound Solubilization and Stock Preparation

The accuracy of in vitro assay results is critically dependent on the correct solubilization of the test compound.[7] Many organic small molecules exhibit poor aqueous solubility, which can lead to precipitation in cell culture media and yield unreliable data.[7] Dimethyl sulfoxide (DMSO) is the most common solvent used for preparing high-concentration stock solutions.[8]

Protocol 1.1: Preparation of a 10 mM Primary Stock Solution in DMSO

Rationale: Creating a high-concentration primary stock allows for minimal volumes to be added to aqueous assay media, keeping the final DMSO concentration well below levels that could induce cellular toxicity (typically ≤ 0.5%).[7]

Materials:

  • This compound (MTMA) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Determine Molecular Weight (MW): Calculate the precise MW of MTMA. For this protocol, we will assume a hypothetical MW of 142.22 g/mol .

  • Weigh Compound: Accurately weigh out approximately 1-2 mg of MTMA powder using an analytical balance and transfer it into a sterile amber vial. Record the exact weight.

  • Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required to create a 10 mM stock solution: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000 Example: For 1.5 mg of MTMA (MW 142.22), Volume = (1.5 / 142.22) * 100,000 ≈ 1054.7 µL

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing the MTMA powder.[8]

  • Mix Thoroughly: Tightly cap the vial and vortex vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect against a light source to ensure no particulates remain.[7]

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[8] Gentle warming to 37°C can also be used, but caution is advised as heat can degrade some compounds.[8]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7][8] Store aliquots at -20°C or -80°C, protected from light.

PART 2: Foundational Assay - Cytotoxicity Profiling

Before assessing the specific biological functions of MTMA, it is essential to determine its effect on cell viability. The MTT assay is a standard colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9][10][11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12]

Protocol 2.1: MTT Assay for Cell Viability

Cell Line Selection: A549 (human lung carcinoma) or RAW 264.7 (murine macrophage) cells are commonly used and robust cell lines suitable for initial cytotoxicity screening.

Materials:

  • Selected cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTMA 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9][13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and enter logarithmic growth phase.

  • Compound Preparation (Serial Dilution):

    • Prepare serial dilutions of MTMA in complete culture medium. A common starting range is from 100 µM down to ~0.1 µM.

    • Important: Ensure the final DMSO concentration in all wells (including vehicle control) is identical and does not exceed 0.5%.

  • Cell Treatment:

    • After 24 hours, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared MTMA dilutions to the respective wells.

    • Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][13]

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9][13]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570-590 nm.[9][11]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_Treated / OD_VehicleControl) * 100

  • Plot the % Viability against the log of the MTMA concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Parameter Description
Cell Seeding Density 5,000 - 10,000 cells/well
MTMA Concentration Range 0.1 µM to 100 µM (example)
Incubation Time 24, 48, or 72 hours
Final MTT Concentration 0.5 mg/mL
Absorbance Wavelength 570-590 nm
PART 3: Functional and Phenotypic Screening

Based on the cytotoxicity data, subsequent functional assays should be performed using non-toxic concentrations of MTMA (typically well below the IC₅₀). Here we provide two distinct protocols: a target-based biochemical assay and a cell-based phenotypic assay.

Workflow for In Vitro Characterization

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Foundational Screening cluster_func Phase 3: Functional Screening (Non-toxic Concentrations) a MTMA Powder b Protocol 1.1: Prepare 10mM Stock in DMSO a->b c Protocol 2.1: MTT Cytotoxicity Assay b->c d Determine IC50 Value & Safe Concentration Range c->d e Hypothesis-Driven (Target-Based) d->e Inform Concentration Choice f Phenotypic (Cell-Based) d->f Inform Concentration Choice g Protocol 3.1: In Vitro Kinase Assay e->g h Protocol 3.2: Anti-Inflammatory Assay f->h

General workflow for the initial in vitro characterization of MTMA.

Protocol 3.1: Target-Based Assay - In Vitro Kinase Inhibition

Rationale: Kinases are crucial regulators of cellular signaling and are common drug targets.[14] This protocol describes a general method to test if MTMA can directly inhibit the activity of a specific kinase in a cell-free system. This is a hypothesis-driven approach, assuming MTMA is predicted to be a kinase inhibitor. Radiometric assays using ³²P-labeled ATP are a classic "gold standard," but non-radioactive, luminescence-based methods like ADP-Glo™ are safer and more common for high-throughput screening.[14][15]

Materials:

  • Recombinant active kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)

  • Specific kinase substrate (peptide or protein)

  • Kinase assay buffer (commercial or custom-made)

  • ATP (Adenosine triphosphate)

  • MTMA serial dilutions

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of MTMA and the positive control inhibitor in the kinase assay buffer. The final concentration of DMSO should be consistent across all reactions.

  • Kinase Reaction Setup: In each well of a white plate, add the following in order:

    • Kinase assay buffer

    • MTMA dilution or control (vehicle/positive control)

    • Kinase + Substrate mixture

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine IC₅₀ values.

  • Incubation: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Detect Kinase Activity:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.

Data Analysis:

  • Normalize the data to controls:

    • 0% Inhibition (High Signal): Vehicle control (DMSO only).

    • 100% Inhibition (Low Signal): No kinase or potent inhibitor control.

  • Calculate % Inhibition: % Inhibition = 100 - [((Signal_Test - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib)) * 100]

  • Plot % Inhibition against the log of MTMA concentration to determine the IC₅₀ value.

Workflow for In Vitro Kinase Assay

G a Prepare Reagents: Kinase, Substrate, ATP, MTMA Dilutions b Add Kinase, Substrate, and MTMA/Controls to Plate a->b c Initiate Reaction: Add ATP b->c d Incubate at RT (e.g., 60 min) c->d e Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) d->e f Generate Signal (Add Detection Reagent) e->f g Read Luminescence f->g h Calculate % Inhibition and IC50 Value g->h

Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 3.2: Phenotypic Assay - Inhibition of TNF-α Production in Macrophages

Rationale: This assay assesses the potential anti-inflammatory properties of MTMA. Lipopolysaccharide (LPS), a component of gram-negative bacteria, potently stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[16][17] The amount of TNF-α secreted into the culture medium can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line[16]

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli or Salmonella[18]

  • MTMA serial dilutions

  • Positive control (e.g., Dexamethasone)

  • Mouse TNF-α ELISA Kit

  • Sterile 24-well or 48-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for adherence.[19]

  • Pre-treatment with MTMA:

    • Remove the culture medium.

    • Add fresh medium containing the desired non-toxic concentrations of MTMA, vehicle control (DMSO), or positive control.

    • Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus is added.

  • Stimulation:

    • Add LPS to each well to a final concentration of 10-100 ng/mL.[18][19] Do not add LPS to the negative control wells.

    • Incubate for an appropriate time to allow for peak TNF-α production (typically 6-24 hours).[16][18]

  • Collect Supernatant: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until the ELISA is performed.

  • Quantify TNF-α: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to a plate pre-coated with a TNF-α capture antibody, followed by a detection antibody, a substrate, and a stop solution.

  • Data Acquisition: Read the absorbance of the plate on a microplate reader at the wavelength specified by the ELISA kit (usually 450 nm).

Data Analysis:

  • Use the standard curve generated from the TNF-α standards provided in the ELISA kit to calculate the concentration (pg/mL) of TNF-α in each sample.

  • Calculate the percent inhibition of TNF-α production for each MTMA concentration relative to the LPS-stimulated vehicle control.

  • Plot the % Inhibition against the log of the MTMA concentration to determine the IC₅₀ value.

LPS-Induced TNF-α Signaling Pathway

G lps LPS tlr4 TLR4/MD2/CD14 Receptor Complex lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb p50/p65 (NF-κB) ikk->nfkb nucleus Nucleus nfkb->nucleus Translocation tnf_gene TNF-α Gene Transcription nucleus->tnf_gene tnf_protein TNF-α Protein (Secretion) tnf_gene->tnf_protein mtma MTMA (Hypothetical Point of Inhibition) mtma->ikk

Simplified diagram of the LPS-TLR4 signaling cascade leading to TNF-α production.

References

HPLC method development for thiazole derivative analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Robust HPLC Method for the Analysis of Thiazole Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of thiazole derivatives. Thiazole, a pivotal heterocyclic scaffold in medicinal chemistry, is a core component of numerous pharmaceutical compounds.[1][2][3][4] Therefore, robust and reliable analytical methods are essential for drug discovery, quality control, and stability testing. This document provides field-proven insights, explaining the causality behind experimental choices, from initial parameter selection to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Importance of the Thiazole Scaffold

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. This structure imparts unique physicochemical properties that contribute to a wide range of biological activities, making it a "privileged structure" in drug development.[3][4] Thiazole derivatives are investigated for antimicrobial, anti-inflammatory, anti-cancer, and other therapeutic applications.[1][3][5]

Given their structural diversity and importance, developing a precise, accurate, and robust HPLC method is a critical step. HPLC is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy. This guide will walk researchers and drug development professionals through a logical, science-driven workflow for creating such a method from the ground up.

Foundational Strategy: Understanding the Analyte

Before any instrument is programmed, a thorough understanding of the analyte's properties is paramount. This knowledge informs every subsequent decision in method development.

  • Polarity and Lipophilicity (Log P) : Most thiazole derivatives are moderately non-polar, making them ideal candidates for Reversed-Phase HPLC (RP-HPLC).[6] The specific substituents on the thiazole ring will dictate the exact degree of lipophilicity and, consequently, retention on a non-polar stationary phase.

  • UV Absorbance : The conjugated system of the thiazole ring typically results in strong UV absorbance, making UV detection a suitable and straightforward choice. The maximum absorption wavelength (λmax) for thiazole-containing compounds often falls between 230 nm and 370 nm.[5][7][8][9] It is crucial to determine the λmax of the specific derivative using a UV-Vis spectrophotometer or a diode-array detector (DAD) to ensure maximum sensitivity.

  • pKa (Acidity/Basicity) : The nitrogen atom in the thiazole ring is weakly basic. Depending on the substituents, the molecule may be ionizable. This is a critical consideration for mobile phase pH selection. To ensure consistent retention times and good peak shape, the mobile phase pH should be controlled with a buffer and set at least 1.5-2 pH units away from the analyte's pKa.

HPLC Method Development: A Step-by-Step Protocol

This section outlines a systematic approach to developing a robust RP-HPLC method.

Initial Parameter Selection & Rationale

The goal of the initial phase is to achieve retention and a reasonable peak shape, which can then be optimized.

ParameterInitial SelectionRationale & Expert Insights
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography. Its non-polar nature is well-suited for the retention of moderately hydrophobic thiazole derivatives.[7][10] A standard dimension column provides a good balance of efficiency and backpressure for initial development.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)A simple acidic mobile phase is an excellent starting point. The acid (formic or trifluoroacetic acid) suppresses the ionization of residual silanols on the silica backbone of the column, preventing peak tailing.[11] ACN is often preferred over methanol as it provides lower backpressure and better peak efficiency for many compounds.
Elution Mode Gradient ElutionA scouting gradient (e.g., 5% to 95% B over 20 minutes) is highly effective for initial runs. It helps determine the approximate solvent strength required to elute the compound and reveals the presence of any impurities, saving significant development time compared to testing multiple isocratic conditions.[12][13]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing a good compromise between analysis time and efficiency.[7]
Column Temperature 25-30 °CMaintaining a stable column temperature is crucial for reproducible retention times. Starting at or slightly above ambient temperature is standard practice.[10]
Detector UV/DAD at Analyte's λmaxAs discussed, UV detection is highly suitable. A DAD is preferable as it allows for the simultaneous acquisition of spectra, which can confirm peak purity and help identify the optimal detection wavelength (e.g., 238 nm, 272 nm, or 348 nm have been reported for various derivatives).[7][10][14]
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion (band broadening) caused by the injection solvent.
Experimental Protocol: Mobile Phase and Sample Preparation

Protocol 1: Preparation of Mobile Phase and Sample Stock

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L glass media bottle.

    • Carefully add 1 mL of formic acid (or trifluoroacetic acid).

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[15]

    • Degas the mobile phase using an online degasser, sonication, or helium sparging to prevent air bubbles in the system.[16][17]

  • Mobile Phase B (Organic):

    • Use HPLC-grade Acetonitrile. Filtering is recommended if the solvent has been open for an extended period.

  • Sample Diluent:

    • Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v). Causality Note: The sample should be dissolved in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion.

  • Sample Stock Solution:

    • Accurately weigh approximately 10 mg of the thiazole derivative reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1 mg/mL.

    • Prepare working standards by further diluting this stock solution to a suitable concentration (e.g., 10-20 µg/mL) for initial injections.

Method Optimization Workflow

Once the initial scouting run provides a chromatogram, the next step is to optimize the separation.

HPLC_Method_Development

  • Adjust Gradient Slope: If peaks are clustered together, flatten the gradient (e.g., increase run time) to improve resolution. If the main peak elutes very late, make the gradient steeper to reduce analysis time.[18]

  • Convert to Isocratic: For simple analyses (e.g., assay of a pure substance), an isocratic method is often desirable for its simplicity and robustness. The optimal isocratic mobile phase composition is typically the composition at the point of elution of the target peak in the scouting gradient.

  • Optimize pH: If peak tailing is observed, especially for basic thiazole derivatives, adjusting the mobile phase pH can significantly improve symmetry. Using a buffer (e.g., 10-25 mM phosphate or acetate) instead of just formic acid provides more robust pH control.[19]

  • Change Organic Modifier: If resolution between the main peak and a critical impurity is poor, switching from acetonitrile to methanol (or using a ternary mixture) can alter selectivity and may resolve the co-eluting peaks.

Method Validation: Ensuring Trustworthiness

Once a suitable method is developed, it must be validated to prove it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[20][21]

Protocol 2: Key Method Validation Experiments

  • Specificity: Inject a blank (diluent), a placebo (if in a formulation), and the analyte. The blank and placebo should show no interfering peaks at the retention time of the thiazole derivative.

  • Linearity:

    • Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 80% to 120% of the target concentration).[22]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Analyze samples with a known concentration of the analyte (e.g., by spiking a placebo with a known amount of the standard).

    • Perform this at three concentration levels (e.g., 80%, 100%, 120%) with three replicates each.

    • Calculate the percent recovery. Acceptance criteria are typically 98-102%.[10]

  • Precision:

    • Repeatability (Intra-day): Inject six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 2%.[23]

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters.

    • Examples include: changing the flow rate by ±10% (e.g., 0.9 and 1.1 mL/min), column temperature by ±5 °C, and mobile phase composition slightly.[10]

    • The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, demonstrating the method's reliability during normal use.

Validation ParameterTypical Acceptance Criteria (ICH Q2(R2))
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Range 80% - 120% of the test concentration for assay.
Robustness System suitability parameters pass under varied conditions.

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. A systematic approach is key to resolving them.

ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure 1. Blockage in system (e.g., guard column, column frit).2. Buffer precipitation in organic solvent.1. Systematically remove components (column, then guard) to isolate the blockage. Backflush the column if possible.[16][19]2. Ensure the buffer is soluble in the highest organic percentage of the mobile phase. Flush the system with water.
Peak Tailing 1. Secondary interactions with column silanols.2. Column overload.3. Sample solvent incompatible with mobile phase.1. Lower the mobile phase pH or increase buffer concentration.[19]2. Reduce the injected sample mass.[19]3. Dissolve the sample in the initial mobile phase.
Baseline Noise or Drift 1. Air bubbles in the pump or detector.2. Contaminated mobile phase.3. Detector lamp failing.1. Degas mobile phases thoroughly; purge the pump.[15][17]2. Prepare fresh mobile phase using high-purity solvents.3. Check lamp energy and replace if necessary.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Column not equilibrated.3. Fluctuating column temperature.1. Use a precise volumetric flask and pipette for preparation.2. Ensure the column is equilibrated for at least 10-15 column volumes before injection.3. Use a column oven to maintain a stable temperature.[17]
Split or Broad Peaks 1. Clogged or partially blocked column inlet frit.2. Sample solvent effect.3. Injector issue (e.g., worn rotor seal).1. Replace the inlet frit or the column. Using a guard column can prevent this.[24]2. Reduce injection volume or dissolve the sample in the mobile phase.3. Perform injector maintenance.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing a robust HPLC method for thiazole derivative analysis. By starting with a deep understanding of the analyte's properties, employing a systematic screening and optimization strategy, and performing rigorous validation according to ICH guidelines, researchers can develop reliable analytical methods. This ensures the generation of high-quality, trustworthy data essential for advancing pharmaceutical research and development.

References

Application of Thiazole-Based Compounds in Oncology Research: A Technical Guide for Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of thiazole-based compounds, exemplified here as MT5A (Methyl-thiazol-5-yl-derivative A) , in cancer cell line investigations. As a class of heterocyclic compounds, thiazole derivatives have garnered significant interest in oncology due to their diverse biological activities and their presence in several clinically approved anticancer agents.[1][2] This guide offers in-depth, field-proven insights into the experimental design, execution, and data interpretation when evaluating the anticancer potential of such compounds.

Introduction to Thiazole Derivatives in Cancer Research

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4] These compounds can induce cytotoxicity in a variety of tumor cell lines through diverse mechanisms of action, such as apoptosis induction, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[5][6] The versatility of the thiazole nucleus allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against specific cancer targets.[7]

MT5A represents a novel synthetic thiazole derivative designed to exploit these anticancer properties. This guide will provide a framework for its characterization in preclinical cancer models, focusing on in vitro cell-based assays.

Unraveling the Mechanism of Action

Understanding the precise mechanism by which a compound exerts its anticancer effects is paramount in drug development. For many thiazole derivatives, the primary mode of action involves the induction of programmed cell death, or apoptosis.

The Apoptotic Pathway

Apoptosis is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. Many chemotherapeutic agents, including novel thiazole derivatives, function by reactivating this dormant cell death program in cancer cells. The apoptotic cascade can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

Several studies on thiazole derivatives have demonstrated their ability to modulate key proteins in the apoptotic pathway. For instance, these compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Apoptotic Pathway of MT5A cluster_0 MT5A Treatment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase MT5A MT5A Bcl2 Bcl-2 (Anti-apoptotic) Inhibited MT5A->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Activated MT5A->Bax Upregulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis Contributes to

Caption: Proposed intrinsic apoptotic pathway induced by MT5A.

Experimental Protocols

The following protocols are foundational for characterizing the anticancer activity of a novel thiazole derivative like MT5A.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MT5A stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of MT5A in complete medium. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest MT5A concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line

  • MT5A

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with MT5A at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • The cell populations are quadrant-analyzed:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Experimental_Workflow_for_MT5A_Evaluation start Start: MT5A Synthesis and Characterization cell_culture Select and Culture Cancer Cell Lines start->cell_culture viability_assay Protocol 1: Cell Viability Assay (MTT) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Protocol 2: Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle mechanism_study Further Mechanistic Studies (e.g., Western Blot for Caspases, Bcl-2 family) apoptosis_assay->mechanism_study data_analysis Data Analysis and Interpretation mechanism_study->data_analysis cell_cycle->data_analysis end Conclusion on Anticancer Potential of MT5A data_analysis->end

Caption: General experimental workflow for evaluating MT5A.

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for comparative analysis.

Table 1: Cytotoxicity of MT5A against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma5.2 ± 0.4
A549Lung Carcinoma8.9 ± 0.7
HepG2Hepatocellular Carcinoma3.5 ± 0.3
HCT-116Colorectal Carcinoma6.1 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis induction by MT5A in HepG2 cells after 24h treatment.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.2 ± 1.52.1 ± 0.31.5 ± 0.21.2 ± 0.1
MT5A (IC₅₀)55.8 ± 3.225.4 ± 2.115.3 ± 1.83.5 ± 0.5
MT5A (2x IC₅₀)28.1 ± 2.538.7 ± 3.028.9 ± 2.64.3 ± 0.6

Data are presented as mean ± standard deviation.

Conclusion and Future Directions

This guide outlines the fundamental steps for the initial in vitro characterization of a novel thiazole-based anticancer compound, MT5A. The presented protocols for assessing cytotoxicity and apoptosis provide a robust framework for generating preliminary efficacy data. Positive results from these assays, such as potent low micromolar IC₅₀ values and significant induction of apoptosis, would warrant further investigation into the compound's mechanism of action. Subsequent studies could include Western blot analysis to probe the expression levels of key apoptotic and cell cycle regulatory proteins, cell cycle analysis by flow cytometry, and investigation into specific kinase inhibition, as many thiazole derivatives are known to target protein kinases.[1] Ultimately, this systematic approach will provide a comprehensive preclinical data package to support the advancement of promising thiazole derivatives in the cancer drug discovery pipeline.

References

Application Notes and Protocols: Methyl-thiazol-5-ylmethyl-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means that the thiazole core is a recurring motif in a multitude of biologically active compounds, including approved drugs and clinical candidates.[2][3] The thiazole nucleus is present in natural products like vitamin B1 (thiamine) and is a key component of blockbuster drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][4] The versatility of the thiazole ring allows for its incorporation into molecules targeting a wide array of diseases, including cancers, inflammatory conditions, and microbial infections.[1][5]

Methyl-thiazol-5-ylmethyl-amine, with its reactive secondary amine tethered to the C5 position of the thiazole ring, represents a highly valuable and versatile building block for the synthesis of diverse compound libraries. The secondary amine provides a convenient handle for a variety of chemical transformations, allowing for the facile introduction of molecular diversity and the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the utilization of this compound in key organic synthesis reactions, empowering researchers to leverage this building block in their drug discovery and development endeavors.

Core Applications and Synthetic Utility

This compound is an ideal substrate for a range of synthetic transformations that are fundamental to the construction of biologically active molecules. The nucleophilic secondary amine can readily participate in reactions such as:

  • Acylation (Amide Bond Formation): Reaction with carboxylic acid derivatives (e.g., acid chlorides, activated esters) to form amides. This is one of the most common linkages found in pharmaceutical agents.

  • Sulfonylation (Sulfonamide Formation): Reaction with sulfonyl chlorides to yield sulfonamides, another critical functional group in medicinal chemistry known for its ability to mimic phosphates and engage in strong hydrogen bonding.

  • Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form tertiary amines, enabling the introduction of a wide variety of substituents.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively, to generate ureas and thioureas, which are important pharmacophores in many kinase inhibitors and other therapeutic agents.

The following sections will provide detailed, step-by-step protocols for two of the most fundamental and widely applicable of these transformations: acylation and sulfonylation.

Application Protocol 1: Synthesis of N-Aryl/Alkyl-N-(methyl(thiazol-5-ylmethyl))amides via Acylation

This protocol details a general procedure for the acylation of this compound with an acid chloride. The reaction is typically high-yielding and can be performed under standard laboratory conditions. The causality behind the experimental choices lies in the need to efficiently form the amide bond while neutralizing the HCl byproduct generated during the reaction.

Experimental Workflow: Acylation

reagents This compound Acid Chloride Triethylamine solvent Dichloromethane (DCM) reagents->solvent Dissolve reaction Stir at 0 °C to rt solvent->reaction React workup Aqueous Workup (H2O, brine) reaction->workup Quench purification Column Chromatography workup->purification product N-Substituted Amide purification->product

Caption: General workflow for the acylation of this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add triethylamine (TEA, 1.2 eq) to the solution. The triethylamine acts as a base to scavenge the hydrochloric acid that is formed during the reaction, preventing the protonation and deactivation of the starting amine.[6]

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition at low temperature helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. The aqueous washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted amide.

Data Presentation: Representative Examples of Synthesized Amides
EntryAcid ChlorideProductYield (%)
1Benzoyl chlorideN-benzoyl-N-(methyl(thiazol-5-ylmethyl))amine92
24-Chlorobenzoyl chlorideN-(4-chlorobenzoyl)-N-(methyl(thiazol-5-ylmethyl))amine88
3Cyclohexanecarbonyl chlorideN-(cyclohexanecarbonyl)-N-(methyl(thiazol-5-ylmethyl))amine95

Application Protocol 2: Synthesis of N-Aryl/Alkyl-N-(methyl(thiazol-5-ylmethyl))sulfonamides

This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride. Pyridine is often used as both the base and a nucleophilic catalyst in this transformation.

Experimental Workflow: Sulfonylation

reagents This compound Sulfonyl Chloride solvent Pyridine reagents->solvent Dissolve reaction Stir at rt solvent->reaction React workup Acidic Workup (HCl) reaction->workup Quench purification Recrystallization or Column Chromatography workup->purification product N-Substituted Sulfonamide purification->product

Caption: General workflow for the sulfonylation of this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

  • Addition of Sulfonylating Agent: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice and concentrated hydrochloric acid. This will protonate the pyridine, making it water-soluble, and often precipitates the sulfonamide product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if it is an oil.

Data Presentation: Representative Examples of Synthesized Sulfonamides
EntrySulfonyl ChlorideProductYield (%)
1p-Toluenesulfonyl chlorideN-(methyl(thiazol-5-ylmethyl))-4-methylbenzenesulfonamide85
2Benzenesulfonyl chlorideN-(methyl(thiazol-5-ylmethyl))benzenesulfonamide89
3Methanesulfonyl chlorideN-(methyl(thiazol-5-ylmethyl))methanesulfonamide78

Conclusion: A Gateway to Novel Chemical Entities

This compound is a readily accessible and highly versatile building block that provides a straightforward entry point into a diverse chemical space rich with potential biological activity. The robust and high-yielding protocols for acylation and sulfonylation presented here serve as a foundation for the synthesis of novel amides and sulfonamides. By employing a variety of acid chlorides and sulfonyl chlorides, researchers can rapidly generate libraries of compounds for screening in various therapeutic areas. The inherent "drug-like" properties of the thiazole scaffold, combined with the synthetic tractability of the methyl-aminomethyl handle, make this building block an invaluable tool for medicinal chemists and drug discovery professionals.

References

Application Notes & Protocols: A Guide to In Vivo Administration and Dosage of Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Therapeutic Promise and In Vivo Challenges of Thiazole-Based Inhibitors

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties make it a privileged scaffold, present in numerous FDA-approved drugs and a vast array of investigational agents.[3][4][5] Thiazole-based compounds exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][6][7] Many of these activities stem from their ability to act as inhibitors of key biological targets, such as protein kinases (e.g., B-RAF, PI3K/mTOR), cyclooxygenases (COX), and enzymes critical for cancer cell metabolism.[6][7][8][9]

While in vitro assays often reveal promising sub-micromolar efficacy (IC50), translating these findings into successful in vivo animal models is a significant hurdle.[10][11] The journey from a petri dish to a preclinical model introduces complex variables, primarily revolving around drug delivery, bioavailability, and metabolism. The core challenge often lies in the physicochemical properties of the thiazole derivatives themselves, many of which are characterized by poor aqueous solubility.[12][13]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust in vivo studies with thiazole-based inhibitors. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that protocols are not just followed, but understood. Our focus is on establishing a self-validating system for administration and dosage that is grounded in scientific integrity, from initial formulation to final pharmacokinetic analysis.

Section 1: Preclinical Assessment – The Foundation of a Successful In Vivo Study

Before any animal is dosed, a thorough understanding of the thiazole-based inhibitor's fundamental properties is non-negotiable. This initial characterization dictates every subsequent decision in the experimental workflow. Neglecting this stage is a common cause of failed or inconclusive in vivo studies.

Physicochemical Characterization

The primary obstacle for many thiazole compounds is their lipophilic nature, leading to poor water solubility.[14] This directly impacts oral bioavailability and complicates the preparation of parenteral formulations.[15]

Key Parameters to Evaluate:

ParameterImportance & RationaleMethod of Analysis
Aqueous Solubility Determines the feasibility of simple aqueous formulations. Low solubility (<10 µg/mL) necessitates advanced formulation strategies to achieve therapeutic concentrations in vivo.Kinetic or thermodynamic solubility assays using HPLC-UV or LC-MS/MS.
LogP / LogD Predicts the compound's lipophilicity. A high LogP often correlates with poor solubility but good membrane permeability (BCS Class II). It guides the selection of lipid-based or solvent-based formulations.Calculated (e.g., cLogP) or measured via shake-flask method (octanol/water).
pKa Identifies ionizable groups. This is critical for pH-dependent solubility. The pKa can be leveraged to create salt forms or use pH-adjusted vehicles to enhance solubility.Potentiometric titration or UV-spectrophotometry.
Chemical Stability Assesses degradation in relevant conditions (e.g., acidic pH of the stomach, presence of plasma enzymes). An unstable compound may require a specific administration route (e.g., IV to bypass the gut) or protective formulation.Stability testing in simulated gastric fluid, simulated intestinal fluid, and plasma, followed by LC-MS analysis.
The In Vivo Workflow: A Conceptual Overview

A well-planned in vivo study follows a logical progression from characterization to efficacy assessment. This workflow ensures that each step informs the next, minimizing variables and maximizing the reliability of the results.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation & Dosing Plan cluster_2 Phase 3: In Vivo Execution & Analysis A Physicochemical Characterization (Solubility, LogP, Stability) B In Vitro Potency (IC50 / EC50) C Select Formulation Strategy (e.g., Suspension, Solution, Lipid-based) B->C D Determine Route of Administration (PO, IP, IV) C->D E Conduct Dose Range Finding (MTD Study) D->E F Administer Compound to Animal Models E->F G Pharmacokinetic (PK) Analysis (Blood Sampling) F->G H Pharmacodynamic (PD) & Efficacy Assessment F->H

Caption: High-level workflow for in vivo studies of thiazole-based inhibitors.

Section 2: Formulation Development – Enabling In Vivo Delivery

The majority of novel thiazole-based inhibitors fall into the Biopharmaceutics Classification System (BCS) Class II or IV, meaning they have low solubility.[12] Therefore, creating a formulation that enhances solubility and/or dissolution is paramount for achieving adequate systemic exposure.[16][17]

Decision Framework for Formulation Strategy

Choosing the right formulation is a critical decision point. A systematic approach based on the compound's properties and the study's objective is essential.

G start Is Compound Soluble in Aqueous Vehicle (e.g., Saline, PBS)? aqueous_sol Prepare Simple Aqueous Solution start->aqueous_sol Yes check_solvents Is Compound Soluble in Commonly Used Co-solvents? (DMSO, PEG400, Ethanol) start->check_solvents No is_soluble Yes not_soluble No cosolvent_sol Prepare Co-solvent Formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline) check_solvents->cosolvent_sol Yes suspension Prepare Suspension (e.g., in 0.5% CMC or 0.25% Tween 80) check_solvents->suspension No is_cosolvent_soluble Yes not_cosolvent_soluble No

Caption: Decision tree for selecting a basic formulation strategy.

Common Formulation Vehicles

For preclinical studies, several standard vehicles can be employed. The goal is to solubilize the compound while minimizing vehicle-induced toxicity.

Vehicle ComponentClassTypical ConcentrationPurpose & Considerations
DMSO Co-solvent5-10%Excellent solubilizing power but can cause inflammation and toxicity at higher concentrations, especially with IP injection.
PEG 300/400 Co-solvent30-60%Good solubilizer, generally well-tolerated. Can be viscous.
Ethanol Co-solvent5-15%Useful for solubilizing very hydrophobic compounds. Must be used with caution due to potential sedative effects.
Tween 80 / Kolliphor® EL Surfactant0.25-10%Increases solubility by forming micelles and acts as a wetting agent for suspensions.[17] Can cause hypersensitivity reactions, particularly with IV administration.
Carboxymethylcellulose (CMC) Suspending Agent0.5-1%Used to create uniform suspensions for oral gavage. Does not aid solubility but prevents particles from settling.
Hydroxypropyl-β-cyclodextrin Complexing Agent20-40% (w/v)Forms inclusion complexes with drug molecules, trapping the hydrophobic part within its cavity to increase aqueous solubility.[16]
Protocol 1: Preparation of a Thiazole Inhibitor Suspension for Oral Gavage

This protocol is designed for a poorly soluble, neutral thiazole compound.

Objective: To prepare a homogenous 10 mg/mL suspension.

Materials:

  • Thiazole-based inhibitor powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water

  • Mortar and pestle (or homogenizer)

  • Sterile conical tubes

  • Calibrated pipettes and analytical balance

Procedure:

  • Vehicle Preparation: Prepare 50 mL of the vehicle by dissolving 250 mg of CMC and adding 125 µL of Tween 80 to sterile water. Mix thoroughly using a magnetic stirrer until the CMC is fully hydrated and the solution is clear.

  • Weigh Compound: Accurately weigh the required amount of the thiazole inhibitor. For a 10 mL final volume at 10 mg/mL, weigh 100 mg.

  • Initial Wetting: Place the weighed powder into a mortar. Add a small volume (e.g., 200-300 µL) of the vehicle. Gently triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.

  • Gradual Dilution: Slowly add more vehicle in small increments, continuing to mix until the suspension is easily transferable.

  • Final Volume and Homogenization: Transfer the suspension to a sterile conical tube. Use additional vehicle to rinse the mortar and pestle to ensure complete transfer of the compound. Adjust to the final volume of 10 mL.

  • Homogenize: Vortex the suspension vigorously for 2-3 minutes. For best results, use a sonicator or tissue homogenizer to ensure a fine, uniform particle distribution.

  • Validation & Storage: Visually inspect for any large aggregates. The suspension should appear uniform and milky. Store at 4°C. Crucially, re-homogenize by vortexing/sonicating immediately before each animal is dosed to ensure accurate dosing.

Section 3: Routes of Administration

The choice of administration route is a trade-off between technical convenience, the need to bypass physiological barriers (like the gut wall and liver), and the desired pharmacokinetic profile. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[18]

RouteDescription & RationaleAdvantagesDisadvantages
Oral (PO) Administration into the stomach via gavage. Mimics the intended clinical route for most small molecules. Essential for assessing oral bioavailability.Clinically relevant, convenient for repeat dosing.Subject to poor absorption and first-pass metabolism in the liver, which can significantly reduce bioavailability.[15]
Intraperitoneal (IP) Injection into the peritoneal cavity. The drug is absorbed into the portal circulation, so it is still subject to some first-pass metabolism.Technically easier and less stressful than IV injection. Allows for larger volumes than IV.Not a clinically relevant route for humans. Risk of injection into organs (intestine, bladder). Can cause local irritation (peritonitis).
Intravenous (IV) Injection directly into a vein (typically the tail vein in mice). Used to determine the intrinsic pharmacokinetic properties of a drug.100% bioavailability by definition. Bypasses absorption and first-pass metabolism, providing a clear picture of drug distribution and clearance.Technically challenging, especially for repeat dosing. Limited by small injection volumes. Risk of embolism if the formulation precipitates in the bloodstream.
Recommended Administration Parameters for Mice
RouteMax Volume (Adult Mouse)Recommended Needle Gauge
Oral (PO)10 mL/kg18-20 G (with bulb tip)
Intraperitoneal (IP)< 2-3 mL25-27 G
Intravenous (IV)< 0.2 mL (tail vein)27-30 G
Data adapted from institutional animal care guidelines.[18][19]

Section 4: Dosage Determination and Administration Protocols

Determining the correct dose is critical. A dose that is too low will yield no effect, while a dose that is too high can cause toxicity, confounding the interpretation of the results.[20]

Dose Selection Strategy
  • In Vitro to In Vivo Extrapolation: Start with the in vitro IC50 or EC50 value. A common, albeit rough, starting point for an in vivo dose is one that is predicted to achieve a plasma concentration (Cmax) 10- to 100-fold higher than the in vitro IC50. This requires making assumptions about the volume of distribution and bioavailability.

  • Literature Review: If similar thiazole-based inhibitors have been tested in vivo, use their published dosage regimens as a guide.

  • Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD): This is the most reliable method. A small cohort of animals is given escalating doses of the inhibitor. Animals are monitored closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). The MTD is defined as the highest dose that does not cause significant toxicity. Efficacy studies are then typically run at or below the MTD.

Protocol 2: Administration via Oral Gavage in Mice

This protocol emphasizes animal welfare and procedural accuracy.[21][22]

Objective: To accurately deliver a specified volume of a formulation directly into the mouse's stomach.

Materials:

  • Properly restrained mouse

  • Prepared formulation in a syringe

  • Appropriately sized oral gavage needle (stainless steel or flexible plastic with a bulbous tip)[19]

Procedure:

  • Measure Gavage Needle Length: Before the first use with a cohort of similarly sized mice, measure the correct insertion depth. Place the gavage needle externally alongside the mouse, with the tip at the corner of the mouth. The correct length extends to the last rib (xiphoid process).[21] Mark this length on the needle with a permanent marker or tape. Never insert the needle past this mark to avoid perforating the esophagus or stomach. [23]

  • Animal Restraint: Firmly restrain the mouse by scruffing the loose skin over the neck and back. The restraint should immobilize the head and prevent the animal from turning, without restricting its breathing.

  • Positioning: Hold the mouse in a vertical position. This allows gravity to aid the passage of the needle. The head should be gently tilted back to create a straight line from the mouth to the esophagus.[24]

  • Needle Insertion: Introduce the gavage needle into the diastema (the gap behind the incisors). Gently guide the needle along the roof of the mouth toward the back of the pharynx.[22]

  • Entering the Esophagus: The mouse will reflexively swallow as the needle enters the esophagus. The needle should slide down smoothly without any resistance. If you feel any resistance or if the mouse begins to choke or struggle excessively, withdraw immediately. [21] Forcing the needle can cause fatal trauma.

  • Administer the Dose: Once the needle is inserted to the pre-measured depth, administer the compound slowly and steadily over 2-3 seconds.[22] A rapid injection can cause reflux into the esophagus and subsequent aspiration into the lungs.

  • Withdrawal: After administration, gently and smoothly withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor it for at least 10-15 minutes for any signs of immediate distress, such as difficulty breathing or cyanosis, which could indicate accidental lung administration.[19][23] The animal must be euthanized immediately if such signs appear.

References

Application Note: Quantitative Analysis of Thiazole-Containing Compounds in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Thiazole Quantification

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals ranging from anticancer agents and antivirals to anti-inflammatory drugs.[1] Its prevalence demands robust, sensitive, and specific analytical methods to characterize the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Accurate quantification in complex biological matrices like plasma, urine, and tissue is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which underpin drug safety and efficacy assessments.

However, the analysis of thiazole-containing drugs is not without its challenges. The thiazole ring can undergo cytochrome P450 (CYP)-mediated biotransformation to form reactive metabolites, such as epoxides or S-oxides.[2][3][4] These metabolites can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[2][4] Therefore, analytical methods must not only quantify the parent drug but also be adaptable for identifying and measuring key metabolites.

This application note provides a comprehensive guide to developing and validating a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of thiazole compounds in biological samples. We will delve into the rationale behind method development, from sample preparation to instrument parameters, and provide a detailed, field-proven protocol that aligns with regulatory expectations for bioanalytical method validation.[5][6]

Strategic Method Design: Why LC-MS/MS is the Gold Standard

While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with UV detection can be used for thiazole analysis, LC-MS/MS has become the accepted gold standard in clinical and preclinical research for several compelling reasons:[7][8]

  • Superior Sensitivity: LC-MS/MS offers significantly lower limits of quantification (LLOQ) compared to HPLC-UV, often in the low ng/mL or even pg/mL range, which is essential for capturing drug concentrations at later time points in PK profiles.[9]

  • Unmatched Specificity: The use of Multiple Reaction Monitoring (MRM) allows the mass spectrometer to act as a highly specific filter. By monitoring a specific precursor ion to product ion transition, the instrument can selectively detect the target analyte even in the presence of co-eluting matrix components, virtually eliminating interference.

  • Structural Information: Tandem mass spectrometry provides valuable structural information through fragmentation patterns, which is critical for metabolite identification.

  • Versatility: The technique is suitable for a wide range of thiazole derivatives, from small molecules to larger, more complex structures, and can often be multiplexed to measure multiple analytes in a single run.[7][10]

The core of this technique lies in the efficient generation of gas-phase ions from the liquid phase, a process expertly handled by Electrospray Ionization (ESI).[11][12][13] For thiazole compounds, which typically contain basic nitrogen atoms, ESI in the positive ion mode is highly effective. The high voltage applied to the ESI probe generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer for analysis.[11][13][14]

The Crucial First Step: Robust Sample Preparation

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix (e.g., plasma, urine) and remove interferences like proteins and salts that can suppress the MS signal or damage the analytical column.[15][16]

Choosing Your Extraction Technique

The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on the analyte's properties, the required level of cleanliness, and throughput needs.

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a cold organic solvent (typically acetonitrile or methanol) to the plasma or serum sample to denature and precipitate proteins.[8][9][10] While fast, it offers minimal cleanup, leaving salts and phospholipids in the supernatant, which can cause ion suppression and matrix effects.[7] It is often suitable for high-concentration samples or as a first-pass screening method.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate or methyl tert-butyl ether).[17][18][19] By adjusting the pH of the aqueous phase, the charge state of the thiazole compound can be manipulated to favor its partitioning into the organic layer, providing a much cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE is the most powerful technique for sample cleanup, offering the highest analyte recovery and removal of interferences.[20][21] It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong organic solvent. For basic thiazole compounds, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent is typically employed.[16]

SPE_Workflow cluster_post Post-Elution Evaporate Evaporate to Dryness Reconstitute Reconstitute (in Mobile Phase) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Elute Elute Elute->Evaporate

Detailed Protocol: LC-MS/MS Quantification of a Thiazole Drug in Human Plasma

This protocol describes a validated method for a representative basic thiazole-containing drug using SPE for sample cleanup and LC-MS/MS for detection.

Materials and Reagents
  • Analytes: Thiazole Drug Analytical Standard, Stable Isotope Labeled-Internal Standard (SIL-IS).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • SPE Device: Mixed-mode Cation Exchange SPE 96-well plate.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the thiazole drug and its SIL-IS in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 ACN:Water to prepare spiking solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Calibration Curve & QCs: Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and at least four levels of QCs: LLOQ, Low, Mid, and High.

Sample Extraction Protocol (SPE)
  • Pre-treatment: To a 100 µL aliquot of plasma sample, standard, or QC, add 20 µL of the SIL-IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

    • Rationale: Acidification ensures the basic thiazole drug is protonated (positively charged), which is essential for strong retention on the cation exchange sorbent. The SIL-IS is added early to account for variability during the extraction process.

  • SPE Plate Conditioning: Condition the SPE plate wells with 1 mL of MeOH followed by 1 mL of water.

    • Rationale: Conditioning wets the sorbent and activates the functional groups for analyte retention.[21]

  • Sample Loading: Load the pre-treated sample onto the SPE plate. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).[15]

    • Rationale: A slow loading speed ensures sufficient interaction time between the analyte and the sorbent for optimal retention.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of MeOH.

    • Rationale: The aqueous wash removes salts and other polar interferences. The organic wash removes non-polar interferences like lipids. The acidic conditions keep the analyte charged and bound to the sorbent.

  • Elution: Add 500 µL of 5% ammonium hydroxide in MeOH. Collect the eluate.

    • Rationale: The basic elution solvent neutralizes the charge on the thiazole analyte, breaking its ionic interaction with the sorbent and allowing it to be eluted.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

    • Rationale: Evaporation concentrates the analyte. Reconstitution in the initial mobile phase ensures compatibility with the LC system and promotes good peak shape for the injection.

LC-MS/MS Instrumental Conditions
ParameterConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmReverse-phase chromatography is ideal for separating moderately polar compounds like most thiazole drugs from any remaining matrix components.
Mobile Phase A 0.1% Formic Acid in WaterThe acid improves peak shape and promotes efficient protonation of the analyte for positive mode ESI.[8][10]
Mobile Phase B 0.1% Formic Acid in ACNAcetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and system pressure.
Gradient 5% B to 95% B over 3 minA gradient elution ensures that analytes with different polarities are effectively separated and eluted as sharp peaks.
Injection Vol. 5 µL
Ionization Mode ESI, PositiveThiazole compounds contain basic nitrogen atoms that are readily protonated.[11]
MRM Transitions Analyte: [M+H]⁺ → Product Ion 1IS: [M+H]⁺ → Product Ion 2Monitoring specific precursor-to-product ion transitions provides the highest level of selectivity and sensitivity for quantification.
Source Temp. 500 °COptimized to facilitate efficient desolvation of the ESI droplets.[13]
Collision Gas ArgonUsed to fragment the precursor ion in the collision cell to generate the specific product ion.

LCMS_Workflow reconstituted_sample Reconstituted Sample autosampler Autosampler reconstituted_sample->autosampler lc_column HPLC Column (Separation) autosampler->lc_column lc_pump LC Pump (Mobile Phase) lc_pump->autosampler ms_source {ESI Source | Ionization} lc_column->ms_source quad1 {Quadrupole 1 (Q1) | Precursor Ion Selection} ms_source->quad1 quad2 {Quadrupole 2 (q2) | Collision Cell (Fragmentation)} quad1->quad2 quad3 {Quadrupole 3 (Q3) | Product Ion Selection} quad2->quad3 detector Detector quad3->detector data_system Data System detector->data_system

Method Validation: Ensuring Trustworthy and Reliable Data

A robust analytical method is not complete until it has been thoroughly validated to ensure it performs reliably for its intended purpose. Validation should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5][6][22][23][24]

The following key parameters must be assessed:

Validation ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.Ensures the method can differentiate the analyte from matrix components.
Linearity & Range Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.Confirms a proportional relationship between instrument response and concentration.
Accuracy & Precision Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).Assesses the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).
Matrix Effect The %CV of the matrix factor across different lots of matrix should be ≤15%.Evaluates the suppression or enhancement of the analyte signal caused by co-eluting matrix components.
Recovery Should be consistent and reproducible, though not necessarily 100%.Measures the efficiency of the extraction process.
Stability Analyte concentration remains within ±15% of baseline under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).Ensures the analyte does not degrade during sample collection, storage, and processing.

Conclusion

The LC-MS/MS methodology detailed in this note provides a robust, sensitive, and specific framework for the quantitative analysis of thiazole-containing compounds in biological matrices. By combining an optimized Solid-Phase Extraction protocol with the power of tandem mass spectrometry, researchers can generate high-quality data suitable for regulatory submission in drug development. Adherence to rigorous validation principles ensures the integrity and reliability of the results, providing a solid foundation for critical pharmacokinetic and toxicokinetic assessments.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, providing a direct and efficient pathway to the thiazole scaffold.[1][2] This five-membered aromatic ring containing nitrogen and sulfur is a privileged structure in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds with antifungal, anti-inflammatory, anti-HIV, and anticancer properties.[3][4] The synthesis of 2-amino-4-phenylthiazole, a key intermediate for further functionalization, serves as a classic and practical example of this reaction's utility.

This guide provides an in-depth look at the preparation of 2-amino-4-phenylthiazole via the Hantzsch synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind the procedural steps.

Reaction Mechanism: A Stepwise Journey to Aromaticity

The Hantzsch synthesis is a multi-step process that elegantly constructs the thiazole ring from an α-haloketone and a thioamide.[1][5] In the preparation of 2-amino-4-phenylthiazole, the reactants are typically 2-bromoacetophenone (an α-haloketone) and thiourea (a thioamide). The reaction's driving force is the formation of the stable, aromatic thiazole ring.[6]

The mechanism proceeds through several key stages:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the electron-rich sulfur atom of thiourea on the electrophilic α-carbon of 2-bromoacetophenone. This is a classic SN2 reaction, displacing the bromide ion and forming an isothiouronium salt intermediate.[1][6][7]

  • Intramolecular Cyclization: The next crucial step involves an intramolecular attack by one of the nitrogen atoms of the isothiouronium intermediate onto the carbonyl carbon of the ketone.[5][7] This forms a five-membered ring, resulting in a hydroxythiazoline intermediate.[1]

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This acid-catalyzed elimination results in the formation of a double bond within the ring, leading to the stable, aromatic 2-amino-4-phenylthiazole product.[1][6]

The overall transformation involves the formal condensation of the two reactants with the loss of HBr and water.[5]

Hantzsch_Mechanism cluster_reactants cluster_intermediates cluster_product Reactants Reactants AlphaHalo 2-Bromoacetophenone (α-Haloketone) SN2_Intermediate Isothiouronium Salt (S-Alkylation Intermediate) AlphaHalo->SN2_Intermediate S-Nucleophilic Attack (SN2) Thioamide Thiourea (Thioamide) Thioamide->SN2_Intermediate Intermediates Intermediates Hydroxythiazoline Hydroxythiazoline Intermediate SN2_Intermediate->Hydroxythiazoline Intramolecular Cyclization Product 2-Amino-4-phenylthiazole Hydroxythiazoline->Product Dehydration (-H₂O) Product_Label Product

Caption: Reaction mechanism for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Experimental Protocol: A Validated Approach

This protocol describes a reliable and commonly used method for the synthesis of 2-amino-4-phenylthiazole using conventional heating. The procedure is designed to be self-validating, with clear steps for reaction, isolation, and purification.

Safety Precautions
  • Fume Hood: All experimental work must be conducted in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[8]

  • Reagent Handling: 2-Bromoacetophenone is a lachrymator and is corrosive. Handle with extreme care. Methanol is flammable and toxic. Avoid inhalation and skin contact.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeNotes
2-Bromoacetophenone199.055.01.0 gα-haloketone substrate
Thiourea76.127.50.57 gThioamide substrate
Methanol (MeOH)32.04-5 mLReaction solvent
5% Sodium Carbonate (Na₂CO₃) Soln.105.99-20 mLFor neutralization and precipitation
Deionized Water18.02-As neededFor washing

Note: Using a slight excess of thiourea (1.5 equivalents) helps to drive the reaction to completion and consume the limiting reagent, 2-bromoacetophenone.[6]

Step-by-Step Procedure
  • Reaction Setup:

    • In a 20 mL scintillation vial or a small round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1][5]

    • Add methanol (5 mL) and a magnetic stir bar.[5] Methanol is a common solvent choice as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

  • Reaction Execution:

    • Place the vial on a hot plate with a stirrer and heat the mixture to a gentle reflux (approximately 65-70°C).[1] A sand bath can be used for more uniform heating.[6]

    • Stir the reaction mixture for 30-60 minutes.[1] The reaction is typically complete within this timeframe, and prolonged heating is usually unnecessary. Progress can be monitored by Thin-Layer Chromatography (TLC).[9]

  • Isolation and Work-up:

    • Remove the reaction vessel from the heat and allow it to cool to room temperature.[5]

    • Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution.[1][5]

    • Causality: The addition of the basic sodium carbonate solution serves two critical purposes. First, it neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction. Second, the resulting free base form of 2-amino-4-phenylthiazole is poorly soluble in water, causing it to precipitate out of the solution.[5]

    • Swirl the beaker to ensure thorough mixing. A solid precipitate of the product should form.[1]

  • Purification:

    • Collect the solid product via vacuum filtration using a Buchner funnel.[5]

    • Wash the filter cake generously with cold deionized water to remove any inorganic salts (like sodium bromide) and excess thiourea.[1][5]

    • Spread the collected solid on a watch glass and allow it to air dry completely. For faster drying, a desiccator or a low-temperature oven can be used.[5]

    • The crude product obtained is often pure enough for many subsequent applications.[5] If higher purity is required, recrystallization from a suitable solvent like ethanol can be performed.[9]

  • Characterization:

    • Determine the mass of the dry product and calculate the percent yield. Yields for this reaction are typically high.[5]

    • Characterize the product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.[9]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Work-up cluster_purification Purification & Analysis A Combine Reactants (2-Bromoacetophenone, Thiourea) and Solvent (Methanol) B Heat with Stirring (Reflux, 30-60 min) A->B C Cool to Room Temperature B->C D Pour into Na₂CO₃ Solution (Neutralization & Precipitation) C->D E Vacuum Filtration D->E F Wash with Water E->F G Dry Product F->G H Characterize (Yield, MP, NMR, IR) G->H

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Troubleshooting Low Yields in 2-Methyl-1,3-thiazol-5-ylmethyl-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,3-thiazol-5-ylmethyl-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this critical building block. We will delve into the common pitfalls of the synthetic pathway, providing scientifically grounded explanations and actionable troubleshooting steps to enhance your experimental outcomes.

Plausible Synthetic Pathway and Key Intermediates

A common and efficient route to 2-Methyl-1,3-thiazol-5-ylmethyl-amine involves a multi-step process, beginning with the formation of the thiazole core, followed by functional group manipulation at the 5-position. A representative pathway is outlined below:

Synthetic_Pathway A Thioacetamide + 3-Bromo-2-oxobutanal B Ethyl 2-methyl-1,3-thiazole-5-carboxylate A->B Hantzsch Synthesis (Ethanol, Reflux) C (2-Methyl-1,3-thiazol-5-yl)methanol B->C Reduction (e.g., LiAlH4, THF) D 5-(Chloromethyl)-2-methyl-1,3-thiazole C->D Chlorination (e.g., SOCl2, DCM) E 2-Methyl-1,3-thiazol-5-ylmethyl-amine D->E Amination (e.g., NH3 or Gabriel Synthesis)

Caption: A common synthetic route to 2-Methyl-1,3-thiazol-5-ylmethyl-amine.

This pathway leverages the robust Hantzsch thiazole synthesis for ring formation, followed by standard functional group interconversions.[1][2][3] Each step, however, presents unique challenges that can contribute to a reduction in the overall yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing explanations and solutions.

Part A: Hantzsch Thiazole Synthesis (Ring Formation)

Question 1: My Hantzsch reaction to form the thiazole ester (Intermediate B) is sluggish, incomplete, or results in a low yield. What are the likely causes and how can I improve it?

Answer: The Hantzsch thiazole synthesis, while generally reliable, is sensitive to several factors that can impede its progress.[1][2][4] The core of this reaction is the condensation between a thioamide and an α-haloketone.[1]

Causality and Troubleshooting Steps:

  • Reagent Purity and Stability:

    • The Problem: The α-haloketone (e.g., 3-bromo-2-oxobutanal or a precursor like ethyl 2-chloroacetoacetate) can be unstable and prone to self-condensation or degradation, especially in the presence of moisture or base. Thioacetamide should be of high purity.

    • The Solution:

      • Use freshly distilled or purified α-haloketone. If using a commercial source, ensure it has been stored under appropriate conditions (cool, dry, and dark).

      • Consider generating the α-haloketone in situ if stability is a major concern.

      • Use high-purity thioacetamide.

  • Reaction Conditions:

    • The Problem: Suboptimal temperature, reaction time, or solvent can lead to incomplete reaction or the formation of side products. The reaction involves an initial SN2 step followed by cyclization and dehydration, each with its own kinetic requirements.[2][4]

    • The Solution:

      • Temperature: While often run at reflux in ethanol, some substrates may benefit from initial stirring at room temperature for a few hours before heating to allow for the initial SN2 reaction to proceed cleanly.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged heating can sometimes lead to decomposition.

      • Solvent: Ethanol is standard, but other polar protic solvents like methanol or isopropanol can be trialed. The choice of solvent can influence the solubility of intermediates and the reaction rate.

  • pH Control:

    • The Problem: The reaction generates HBr or HCl as a byproduct, which can protonate the starting materials and intermediates, slowing down the reaction.

    • The Solution:

      • Consider adding a mild, non-nucleophilic base like pyridine or sodium carbonate in stoichiometric amounts to neutralize the acid as it forms. This can be particularly effective in driving the reaction to completion. However, be cautious as a strong base can promote side reactions of the α-haloketone.

Troubleshooting Workflow for Hantzsch Synthesis

Hantzsch_Troubleshooting Start Low Yield in Hantzsch Synthesis CheckReagents Verify Purity of α-haloketone & Thioamide Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckReagents->OptimizeConditions Reagents are pure Success Improved Yield CheckReagents->Success Impure reagents were the issue ControlpH Implement pH Control (e.g., add mild base) OptimizeConditions->ControlpH Still low yield OptimizeConditions->Success Conditions optimized Purification Review Purification Method ControlpH->Purification Still low yield ControlpH->Success pH control was key Purification->Success Purification improved

Caption: Decision tree for troubleshooting the Hantzsch thiazole synthesis.

Part B: Functional Group Interconversions

Question 2: The reduction of my thiazole ester (Intermediate B) to the alcohol (Intermediate C) with LiAlH₄ is giving a low yield. What could be wrong?

Answer: The reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄) is typically a high-yielding reaction. Low yields in this step often point to issues with the reaction setup, reagent quality, or work-up procedure.

Causality and Troubleshooting Steps:

  • Reagent Activity:

    • The Problem: LiAlH₄ is extremely reactive with water and atmospheric moisture. Exposure to air will deactivate the reagent, reducing its effective concentration.

    • The Solution:

      • Use a fresh bottle of LiAlH₄ or a freshly opened container.

      • Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

      • Ensure all glassware is oven-dried before use and solvents (like THF or diethyl ether) are anhydrous.

  • Reaction Work-up:

    • The Problem: The work-up for a LiAlH₄ reaction is crucial for liberating the alcohol product from the aluminum salts. Improper quenching can lead to the product being trapped in the aluminum hydroxide precipitate.

    • The Solution:

      • Employ a Fieser work-up: After cooling the reaction mixture in an ice bath, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

      • Stir the resulting mixture vigorously until a granular white precipitate forms, which can be easily filtered off. This ensures the aluminum salts are in a filterable form, minimizing product loss.

Question 3: I am struggling with the conversion of the thiazole methanol (Intermediate C) to the chloromethyl derivative (Intermediate D). The yield is poor and I see multiple byproducts.

Answer: This chlorination step, often performed with thionyl chloride (SOCl₂) or similar reagents, can be problematic due to the reactivity of the thiazole ring and the potential for side reactions.

Causality and Troubleshooting Steps:

  • Over-chlorination and Ring Reactions:

    • The Problem: The thiazole ring itself can react with chlorinating agents, especially under harsh conditions (e.g., high temperatures). The nitrogen atom can be quaternized, and the ring can undergo electrophilic substitution.[5]

    • The Solution:

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[6]

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent. A large excess can promote unwanted side reactions.

      • Reagent Choice: Thionyl chloride is common, but consider milder alternatives if side reactions are prevalent.

  • Product Instability:

    • The Problem: 5-(Chloromethyl)-2-methyl-1,3-thiazole can be unstable and may not be suitable for purification by silica gel chromatography, which can cause decomposition. It is also a lachrymator and should be handled with care in a fume hood.

    • The Solution:

      • Often, it is best to use the crude product directly in the next step after a simple work-up (e.g., quenching with a bicarbonate solution, extraction, and drying).

      • If purification is necessary, consider distillation under reduced pressure.[7]

Part C: The Final Amination Step

Question 4: My final step, converting the chloromethyl intermediate (D) to the target amine (E), is resulting in a very low yield. How can I optimize this?

Answer: The introduction of the amine group can be challenging due to the potential for over-alkylation and the reactivity of the starting materials. Two common methods are direct amination with ammonia or a protected amine synthesis like the Gabriel synthesis.[8]

Causality and Troubleshooting Steps:

  • Direct Amination with Ammonia/Methylamine:

    • The Problem: The primary amine product is nucleophilic and can react with the starting chloromethyl compound to form secondary and tertiary amine byproducts, drastically reducing the yield of the desired primary amine. This is a common issue in direct alkylation of amines.[9][10]

    • The Solution:

      • Use a large excess of ammonia or methylamine (e.g., in a sealed tube or as a concentrated solution in an appropriate solvent). This maximizes the probability that the chloromethyl compound will react with the aminating agent rather than the product.

  • Gabriel Synthesis:

    • The Problem: This multi-step process involves the formation of an N-alkylphthalimide followed by deprotection. Low yields can occur at either stage.[8][11][12]

    • The Solution:

      • Phthalimide Alkylation: This is an SN2 reaction. Ensure you are using a suitable polar aprotic solvent (e.g., DMF) and that your potassium phthalimide is dry.

      • Deprotection: The deprotection step is often the bottleneck. While acidic hydrolysis can be used, it often requires harsh conditions. A milder and more efficient method is hydrazinolysis (reacting the N-alkylphthalimide with hydrazine).[9][11][13] This cleaves the phthalimide to release the primary amine, forming a stable phthalhydrazide byproduct that can be filtered off.

Data Summary Table: Comparison of Amination Methods

MethodAdvantagesDisadvantagesKey Optimization Parameters
Direct Amination One-step, simple procedure.Prone to over-alkylation (formation of secondary/tertiary amines).[9][10]Use a large excess of ammonia/methylamine; control temperature.
Gabriel Synthesis Cleanly forms only the primary amine.[8][9]Two steps (alkylation and deprotection); harsh deprotection conditions can be required.Use hydrazine for mild deprotection; ensure anhydrous conditions for alkylation.[11]

Recommended Experimental Protocol: Gabriel Synthesis Route

This protocol provides a validated method for the final two steps, which are often the most problematic.

Step 1: Synthesis of N-((2-Methyl-1,3-thiazol-5-yl)methyl)phthalimide

  • To a solution of potassium phthalimide (1.2 eq.) in anhydrous DMF, add the crude 5-(chloromethyl)-2-methyl-1,3-thiazole (1.0 eq.).

  • Stir the mixture at 60-70 °C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The solid N-alkylphthalimide product will precipitate. Filter the solid, wash it thoroughly with water, and dry it under vacuum. This product is often pure enough for the next step.

Step 2: Synthesis of 2-Methyl-1,3-thiazol-5-ylmethyl-amine (Hydrazinolysis)

  • Suspend the N-((2-methyl-1,3-thiazol-5-yl)methyl)phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.5-2.0 eq.) to the suspension.

  • Reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and add 2M HCl to dissolve the amine product and any remaining hydrazine.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic (pH > 12) with a concentrated NaOH solution, keeping the flask in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final amine product.

References

Technical Support Center: Optimizing Reaction Conditions for Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for thiazole ring synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Thiazole and its derivatives are cornerstones in pharmaceuticals, agrochemicals, and materials science, making robust and optimized synthetic routes essential.[1][2][3]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will delve into the mechanistic underpinnings of common issues to empower you to make informed decisions in your experimental design. Our focus will be primarily on the Hantzsch thiazole synthesis and its variations, one of the most reliable and versatile methods for this transformation.[1][4][5][6]

Section 1: Foundational Synthesis Overview

A successful troubleshooting strategy begins with a solid understanding of the reaction mechanism. The Hantzsch synthesis, first reported in 1887, is a cornerstone reaction that forms a thiazole ring from an α-haloketone and a thioamide-containing component.[1][6][7]

The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration to form the stable aromatic ring.[4][7][8]

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Haloketone α-Haloketone SN2 S-Alkylation (SN2) Haloketone->SN2 Thioamide Thioamide Thioamide->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Forms intermediate Dehydration Dehydration Cyclization->Dehydration Forms cyclic intermediate Thiazole Thiazole Ring Dehydration->Thiazole Aromatization

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during thiazole synthesis in a direct question-and-answer format.

Topic 1: Low or No Product Yield

Question: My Hantzsch reaction is giving me a very low yield or has failed completely. What are the most common culprits and how do I address them?

This is the most frequent challenge, often stemming from one or more interrelated factors. A systematic approach is key to diagnosis.

Answer:

Low yields in Hantzsch synthesis can typically be traced back to reactant quality, suboptimal reaction conditions, or incomplete conversion.[9][10]

1. Assess Reactant Purity and Stability:

  • α-Haloketone Quality: These reagents can be unstable, especially α-bromoketones, which can degrade over time or upon exposure to light, releasing HBr. Impurities can lead to unwanted side reactions and reduced yields.[9]

    • Action: Verify the purity of your α-haloketone by NMR or GC-MS before use. If it's an older bottle, consider purification by recrystallization or distillation, or purchase a fresh batch.

  • Thioamide Stability: Thioamides, particularly simple ones like thioformamide, can be sensitive to hydrolysis, especially under acidic conditions.[10] Contamination with the corresponding amide can lead to the formation of an oxazole byproduct.[9]

    • Action: Use high-purity thioamides from a reliable source. Store them in a cool, dry place. If synthesizing your own, ensure complete thionation and purification.

2. Optimize Reaction Conditions: The interplay between solvent, temperature, and reaction time is critical and substrate-dependent.

  • Solvent Choice: The solvent must solubilize both reactants to facilitate the initial bimolecular SN2 step. Ethanol is the most common and effective solvent, but others can be advantageous for specific substrates.[10]

    • Causality: Polar protic solvents like ethanol or methanol can facilitate the proton transfers involved in the dehydration step. For less reactive or sterically hindered substrates, higher boiling point solvents like 1-butanol or DMF might be necessary to drive the reaction to completion.[10][11]

  • Temperature and Reaction Time: Many Hantzsch reactions proceed smoothly at reflux in ethanol.[9] However, sterically hindered substrates may require more forcing conditions.[12]

    • Action: Start by refluxing in ethanol for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[9] If the reaction is sluggish (i.e., starting materials are still present after several hours), consider cautiously increasing the temperature or switching to a higher-boiling solvent. Microwave-assisted synthesis can also dramatically reduce reaction times to mere minutes.[10][13]

3. Ensure Complete Reaction:

  • Monitoring Progress: Never assume a reaction has gone to completion based on time alone.

    • Action: Use TLC to track the disappearance of the limiting reagent (usually the α-haloketone) and the appearance of the product spot.[9] A simple co-spot (a lane with a mix of the starting material and the reaction mixture) will definitively show if the starting material is consumed.

ParameterRecommended Starting PointOptimization StrategyRationale
Solvent EthanolScreen methanol, 1-butanol, DMF, or aqueous ethanol mixtures.[10][11]Balances reactant solubility with boiling point for effective reflux. Higher boiling points needed for less reactive substrates.
Temperature Reflux (Ethanol: ~78 °C)Increase temperature gradually. Consider microwave irradiation (90-130 °C).[10]Provides sufficient activation energy. Higher energy input may be needed to overcome steric hindrance.[12]
Time 2 - 6 hoursMonitor by TLC every hour. Extend time if starting materials persist.Reaction kinetics are substrate-dependent; monitoring avoids premature workup or byproduct formation from prolonged heating.
Stoichiometry 1.0 - 1.2 eq. ThioamideUse a slight excess (1.1 eq.) of the thioamide.[7]Ensures the complete consumption of the often more expensive or sensitive α-haloketone.
Topic 2: Side Product Formation and Purification

Question: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products complicates purification and reduces the yield of your desired thiazole. Understanding the potential side reactions is the first step toward suppressing them.

Troubleshooting_Workflow Start Reaction Complete. TLC shows multiple spots. Check_SM Are starting materials present? Start->Check_SM Check_Oxazole Is oxazole byproduct suspected? Check_SM->Check_Oxazole No Optimize Optimize Reaction: - Increase Temp/Time - Check Stoichiometry Check_SM->Optimize Yes Purify Proceed to Purification (Column Chromatography) Check_Oxazole->Purify No Check_Thioamide Check Thioamide Purity: - Recrystallize or Repurchase - Ensure anhydrous conditions Check_Oxazole->Check_Thioamide Yes Optimize->Start Rerun Reaction Check_Thioamide->Start Rerun Reaction

Caption: A decision workflow for troubleshooting side product formation.

Common Side Products:

  • Unreacted Starting Materials: This is the most common "impurity." If the reaction is incomplete, both the α-haloketone and thioamide will be present.[9]

    • Solution: As discussed above, optimize reaction time and temperature based on TLC monitoring.

  • Oxazole Formation: If your thioamide is contaminated with its corresponding amide (from hydrolysis or incomplete synthesis), the amide can compete in the reaction to form an oxazole byproduct.[9]

    • Solution: Ensure the purity of your thioamide starting material.

  • Dimerization/Polymerization: Under harsh conditions or with particularly reactive substrates, self-condensation can occur.[9]

    • Solution: Avoid unnecessarily high temperatures or prolonged reaction times. Maintain a reasonable concentration; highly concentrated reactions can sometimes favor bimolecular side reactions.

Purification Strategies:

  • Workup: The Hantzsch synthesis generates one equivalent of a hydrohalic acid (e.g., HBr). The resulting thiazole is often basic enough to be protonated, forming a salt that is soluble in the polar reaction solvent.[14]

    • Protocol: After cooling the reaction, pour the mixture into a beaker containing a mild aqueous base like 5% sodium carbonate or sodium bicarbonate solution.[7] This neutralizes the acid and deprotonates the thiazole salt, causing the neutral, often poorly water-soluble, product to precipitate. The crude product can then be isolated by simple filtration.[7][14]

  • Recrystallization: For many solid thiazoles, recrystallization is a highly effective purification method.[9]

    • Tip: Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are common solvent systems. Perform small-scale solubility tests to find the ideal solvent.

  • Column Chromatography: If recrystallization is ineffective or if byproducts have similar solubility, silica gel chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a good starting point for eluent selection.[7]

Section 3: Detailed Experimental Protocol

This section provides a representative, self-validating protocol for a standard Hantzsch synthesis.

Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the reaction between 2-bromoacetophenone and thiourea.[7]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 eq)

  • Thiourea (5.5 mmol, 1.1 eq)

  • Methanol (10 mL)

  • 5% Aqueous Sodium Carbonate Solution (Na₂CO₃)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar and stir plate

  • TLC plates (silica gel), chamber, and eluent (e.g., 1:1 Ethyl Acetate:Hexanes)

  • Buchner funnel and filter flask

Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (5.5 mmol). Add a magnetic stir bar and 10 mL of methanol.

  • Heating and Monitoring: Attach the reflux condenser and heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring.

  • Reaction Monitoring (Self-Validation): After 30 minutes of reflux, pause heating, cool slightly, and carefully take a small aliquot from the reaction mixture with a capillary tube. Spot this on a TLC plate alongside spots of the starting 2-bromoacetophenone. Develop the plate in 1:1 ethyl acetate/hexanes. The reaction is complete when the 2-bromoacetophenone spot has completely disappeared. Continue refluxing and checking every 30-60 minutes until completion (typically 1-3 hours).

  • Product Isolation (Workup): Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 30 mL of 5% aqueous sodium carbonate solution. Swirl or stir the mixture. A solid precipitate should form.[7][14]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry on the filter paper or spread it on a watch glass. Once dry, determine the mass and calculate the percent yield. The product is often pure enough for characterization at this stage.[7]

  • Further Purification (Optional): If needed, the crude product can be further purified by recrystallization from ethanol.

References

Technical Support Center: Interpreting Unexpected Peaks in NMR Spectra of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-containing compounds. This guide is designed to help you troubleshoot and interpret unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra. Drawing from established principles and field experience, this resource provides in-depth, structured guidance in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues that lead to unexpected signals in the NMR spectra of thiazole derivatives.

Question 1: I see sharp, unexpected singlets in my ¹H NMR spectrum. What are they?

Answer: Sharp, unexpected singlets are most often due to contamination from common laboratory solvents. Even after extensive drying under high vacuum, residual solvents can remain trapped in the sample matrix.

Causality and Troubleshooting:

  • Common Culprits: The most frequent offenders include acetone (δ ~2.17 ppm), ethyl acetate (δ ~2.05, 4.12, 1.26 ppm), dichloromethane (δ ~5.32 ppm), and grease (broad peaks ~0-1.5 ppm).[1][2]

  • Verification: The first step is to compare the chemical shifts (δ) of these unknown peaks with a standard table of NMR solvent impurities. These tables are widely available and provide the characteristic chemical shifts for numerous solvents in various deuterated solvents.

  • Protocol for Removal: If a common solvent like ethyl acetate is identified, it can sometimes be removed by dissolving the sample in a more volatile solvent like dichloromethane, followed by rotary evaporation. Repeating this process several times can effectively displace the trapped solvent.[1]

Question 2: My aromatic region is far more complex than I anticipated for my thiazole compound. What could be the cause?

Answer: An unusually complex aromatic region often points to the presence of multiple, structurally similar species in your sample. This can arise from several sources during synthesis or workup.

Potential Causes & Explanations:

  • Unreacted Starting Materials: The most straightforward explanation is the presence of residual aromatic starting materials. Always run an NMR of your starting materials under the same conditions for direct comparison.

  • Regioisomers: The Hantzsch thiazole synthesis, a common method for creating thiazole rings, can sometimes yield regioisomers depending on the substitution pattern of the reactants.[3][4] These isomers will have distinct, yet similar, NMR spectra, leading to a crowded aromatic region.

  • Tautomers: Thiazole derivatives, particularly those with amino or hydroxyl substituents, can exist as tautomers. These are structural isomers that readily interconvert. If the rate of interconversion is slow on the NMR timescale, you may observe separate sets of signals for each tautomer.[5][6] For example, a 2-aminothiazole can exist in equilibrium with its 2-iminothiazoline form.

Question 3: I have a broad peak in my spectrum that I can't assign. What is it likely to be?

Answer: A broad peak in a ¹H NMR spectrum is a hallmark of a proton undergoing chemical exchange.[7] In the context of thiazole chemistry, this is typically due to:

  • N-H Protons: Amine, amide, or the thiazole ring nitrogen proton (if protonated) are common sources.

  • O-H Protons: Hydroxyl groups on substituents or carboxylic acids will appear as broad signals.

  • Water: Residual water in the NMR solvent is a very common cause and usually appears as a broad singlet.[1]

The Definitive Test: D₂O Exchange The identity of these exchangeable protons can be unequivocally confirmed by performing a deuterium exchange experiment. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the signals from exchangeable protons to disappear.[8][9] This is because the labile protons are replaced by deuterium, which is not observed in ¹H NMR.

Section 2: Advanced Troubleshooting Guides

This section provides structured workflows and experimental protocols for diagnosing more complex spectral issues.

Troubleshooting Workflow for Unexpected Peaks

The following diagram outlines a systematic approach to identifying the source of unknown signals in your NMR spectrum.

G start Unexpected Peak(s) Observed in ¹H NMR Spectrum is_sharp Is the peak a sharp singlet? start->is_sharp is_broad Is the peak broad? is_sharp->is_broad No compare_solvents Compare chemical shift (δ) to common solvent tables. is_sharp->compare_solvents Yes extra_aromatic Are there extra aromatic or aliphatic peaks? is_broad->extra_aromatic No d2o_shake Perform D₂O shake experiment. is_broad->d2o_shake Yes compare_sm Compare to NMR of starting materials. extra_aromatic->compare_sm Yes lcms_analysis Analyze sample with LC-MS to identify mass of impurity. extra_aromatic->lcms_analysis No Match solvent_match Solvent or Grease Impurity Identified compare_solvents->solvent_match exchangeable_proton Exchangeable Proton (N-H, O-H, H₂O) Confirmed d2o_shake->exchangeable_proton sm_match Unreacted Starting Material compare_sm->sm_match Match Found compare_sm->lcms_analysis No Match degradation_or_byproduct Consider Degradation, Byproducts, or Regioisomers lcms_analysis->degradation_or_byproduct two_d_nmr Run 2D NMR (COSY, HSQC) to establish connectivity. degradation_or_byproduct->two_d_nmr structure_elucidation Structure of Unknown Component Elucidated two_d_nmr->structure_elucidation

Caption: A logical workflow for diagnosing unexpected NMR signals.

Issue: Chemical Shifts Are Inconsistent with Literature Values

Answer: The electronic environment of the thiazole ring is highly sensitive to its surroundings. Discrepancies with literature values are often not an indication of an incorrect structure but rather a result of different experimental conditions, most notably the choice of solvent.

The Role of the Solvent: Solvent molecules can interact with the thiazole compound through various mechanisms, altering the electron density around the ring protons and, consequently, their chemical shifts.[10]

  • Polarity Effects: An increase in solvent polarity can influence the delocalization of lone pair electrons from the sulfur atom into the conjugated ring system. This changes the electronic charge at the nitrogen and carbon atoms, affecting the shielding of attached protons.[11][12]

  • Hydrogen Bonding: Protic solvents or solvents capable of accepting hydrogen bonds can interact directly with the thiazole nitrogen or with substituents on the ring. This interaction significantly affects the chemical shift of nearby protons.[13] A spectrum taken in DMSO-d₆, a strong hydrogen bond acceptor, will often look different from one taken in CDCl₃.[10]

Troubleshooting Protocol: Solvent Titration

If you suspect strong solvent effects, a solvent titration experiment can provide valuable insight.

  • Acquire Spectrum: Dissolve your compound in a non-polar solvent (e.g., benzene-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add Polar Solvent: Add a small, measured aliquot of a polar, hydrogen-bonding solvent (e.g., DMSO-d₆ or methanol-d₄) to the NMR tube.

  • Re-acquire Spectra: Gently mix the sample and acquire another spectrum.

  • Repeat: Continue adding aliquots of the polar solvent and acquiring spectra after each addition.

  • Analyze: Observe the movement of the chemical shifts. Protons in close proximity to the site of solvent interaction (like the thiazole ring protons) will show the most significant shift changes.

Issue: My Spectrum Shows Broad or Multiple Sets of Peaks That Sharpen at High Temperature

Answer: This phenomenon is a classic indicator of dynamic processes occurring on the NMR timescale, such as the presence of rotamers (rotational isomers).[1] This is common in molecules with restricted rotation around a single bond, for example, an amide bond attached to the thiazole ring.

Explanation of Dynamic NMR: At low temperatures, the rotation around the bond is slow, and the NMR spectrometer "sees" each rotamer as a distinct chemical species, resulting in separate sets of peaks. As the temperature is increased, the rate of rotation increases. When the rotation becomes fast relative to the NMR timescale, the spectrometer observes only a time-averaged environment for the protons, and the multiple sets of peaks coalesce into a single, sharp set of averaged signals.

Troubleshooting Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: Increase the probe temperature in increments of 10-20 K (e.g., to 318 K, 338 K, etc.). Allow the sample to equilibrate for several minutes at each new temperature before acquiring a spectrum.

  • Observe Changes: Look for the coalescence of broad or multiple peaks into sharper, averaged signals. This provides strong evidence for a dynamic process like bond rotation.

  • Low Temperature (Optional): If peaks are broad at room temperature, cooling the sample may resolve them into distinct signals if the exchange rate is slowed sufficiently.

Data Presentation: Example of VT NMR Data

Temperature (K)Appearance of Signal at δ 8.1 ppmAppearance of Signal at δ 7.9 ppm
298Broad singletBroad singlet
318Broadening, signals moving closerBroadening, signals moving closer
338Coalesced into a single broad peakCoalesced into a single broad peak
358Single sharp singlet at δ 8.0 ppm(Signal has coalesced)

Section 3: Experimental Protocols

Protocol 1: Deuterium (D₂O) Exchange for Identifying Labile Protons

Objective: To confirm the presence of exchangeable protons (e.g., -OH, -NH) that may appear as broad, unexpected peaks.

Methodology:

  • Initial Spectrum: Prepare your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of any suspected exchangeable proton peaks.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the exchange process. A brief, gentle vortexing can also be effective.

  • Re-acquire Spectrum: Place the tube back in the spectrometer, allow it to re-equilibrate, and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The peak corresponding to the exchangeable proton will have disappeared or significantly diminished in the second spectrum.[8]

Protocol 2: Analysis of Potential Degradation Products

Objective: To investigate if unexpected peaks are due to sample degradation, for instance, by photo-degradation.

Methodology:

  • Stress Study: Expose a solution of your thiazole compound to a stress condition, such as visible or UV light, for a defined period. A control sample should be kept in the dark.[14][15]

  • NMR Analysis: Acquire ¹H NMR spectra of both the stressed and control samples.

  • Comparison: Compare the spectra. An increase in the intensity of the unexpected peaks in the stressed sample relative to the control suggests they are degradation products.

  • Structural Elucidation: If degradation is confirmed, further analysis using 2D NMR (COSY, HSQC, HMBC) and mass spectrometry (LC-MS) will be necessary to determine the structure of the degradant.[14]

References

Technical Support Center: Stability and Degradation of Methyl-thiazol-5-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of Methyl-thiazol-5-ylmethyl-amine under various stress conditions. As this molecule is a key heterocyclic building block, understanding its degradation profile is critical for developing stable drug substances and products.[1] This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to perform forced degradation studies on a seemingly simple building block like this compound?

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by regulatory agencies like the FDA and ICH.[2][3] These studies are essential for several reasons:

  • Pathway Elucidation: They reveal potential degradation pathways and identify the resulting degradation products. This knowledge is crucial for understanding the intrinsic stability of the molecule.[2]

  • Method Development: Stress testing is fundamental to developing and validating stability-indicating analytical methods (SIAMs), most commonly using HPLC.[4][5] A SIAM must be able to separate and accurately quantify the active pharmaceutical ingredient (API) from its degradants, impurities, and excipients.[3]

  • Formulation and Packaging Strategy: Understanding how the molecule degrades under heat, light, humidity, and pH extremes informs the development of stable formulations and the selection of appropriate packaging to protect the drug product.[2][6]

  • Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or even be toxic. Identifying them early is a critical safety and quality consideration.

Q2: What are the primary chemical liabilities of the this compound structure under stress?

The structure of this compound presents two key areas susceptible to degradation: the thiazole ring and the methylamine side chain.

  • The Thiazole Ring: This aromatic heterocycle contains both sulfur and nitrogen atoms, making it susceptible to specific reactions.

    • Oxidation: The electron-rich sulfur atom is a primary target for oxidation, which can lead to the formation of sulfoxides or sulfones, especially in the presence of agents like hydrogen peroxide (H₂O₂).[7][8]

    • Photodegradation: Thiazole rings, particularly those with certain substituents, can be sensitive to light. A known mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges and cleaves the ring.[9]

    • Extreme pH: While generally stable, the thiazole ring can be forced open under harsh hydrolytic conditions, particularly strong alkaline environments.[10]

  • The Methylamine Side Chain: The primary amine group is a reactive functional group.

    • Oxidation: Amines can undergo oxidation to form various products, including N-oxides.[11]

    • Reactions with Excipient Degradants: In a formulated product, oxidative degradation of common excipients like polyethylene glycols (PEGs) can generate reactive impurities such as formaldehyde and formic acid. These can react with the amine to cause N-methylation or N-formylation, respectively.[12][13]

    • pH Effects: The basicity of the amine group is pH-dependent, which influences its reactivity and interaction with other components.

Q3: I am starting my forced degradation study. What are the standard stress conditions I should apply?

Forced degradation studies should be systematic, covering hydrolytic, oxidative, photolytic, and thermal stress conditions.[14] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is challenged without generating an overly complex and unrepresentative degradation profile.

Stress ConditionTypical Reagents and ConditionsPrimary Target on Molecule
Acid Hydrolysis 0.1 M to 1.0 M HCl; Room Temperature or 50-60°C.[14]Amine protonation; potential for minor ring stress.
Base Hydrolysis 0.1 M to 1.0 M NaOH; Room Temperature or 50-60°C.[14]Potential for thiazole ring opening under harsh conditions.[10]
Oxidation 3% to 30% H₂O₂; Room Temperature.[5]Sulfur atom (to sulfoxide/sulfone), amine group (to N-oxide).[7][11]
Thermal (Dry Heat) 60-80°C or higher in a solid state.[6]General decomposition; accelerates other potential reactions.
Photolytic ICH Q1B recommended light source (UV/Vis combination).Thiazole ring (potential for photo-oxygenation and cleavage).[9]

Troubleshooting and Experimental Guides

This section provides detailed protocols and troubleshooting advice for common issues encountered during stability studies of this compound.

Protocol 1: Executing a Forced Degradation Study

This protocol outlines the steps to subject this compound to a range of stress conditions.

Objective: To generate a representative set of degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • pH meter, volumetric flasks, reflux apparatus, photostability chamber.

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in Methanol or Acetonitrile acid Acidic Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Aliquot Stock base Alkaline Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Aliquot Stock oxid Oxidative Stress (3% H₂O₂, RT) prep_stock->oxid Aliquot Stock thermal Thermal Stress (Solid, 80°C) prep_stock->thermal Aliquot Stock photo Photolytic Stress (ICH Q1B) prep_stock->photo Aliquot Stock quench Neutralize / Quench Reaction acid->quench base->quench oxid->quench dilute Dilute to Target Concentration thermal->dilute Dissolve/Prepare photo->dilute Dissolve/Prepare quench->dilute analyze Analyze by HPLC-UV/MS dilute->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate organic solvent (e.g., methanol).[14]

  • Acid Hydrolysis:

    • To a flask, add an aliquot of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Reflux at 60°C, withdrawing samples at timed intervals (e.g., 2, 4, 8, 24 hours).

    • Before analysis, cool the sample and neutralize with an equivalent amount of NaOH.[15]

  • Base Hydrolysis:

    • Follow the procedure for acid hydrolysis, but use 0.2 M NaOH instead of HCl.

    • Neutralize samples with an equivalent amount of HCl before analysis.[15]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Store at room temperature, protected from light. Sample at timed intervals.

    • Quench the reaction by dilution with the mobile phase before injection.

  • Thermal Degradation:

    • Place a thin layer of the solid compound in a vial and expose it to 80°C in an oven.

    • At each time point, dissolve a portion of the solid in the solvent to the target concentration for analysis.[6]

  • Photolytic Degradation:

    • Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze samples against a dark control stored under the same conditions.

Troubleshooting Guide: Common Scenarios

Scenario 1: "My compound shows significant degradation under alkaline conditions, but the mass balance is low. Where did my compound go?"

  • Plausible Cause: Severe degradation under strong base can lead to the cleavage of the thiazole ring.[10] This can result in small, non-chromophoric fragments (that are not detected by a UV detector) or highly polar fragments that are not retained on a standard C18 column.

  • Troubleshooting Steps:

    • Use a milder base: Repeat the experiment with a lower concentration of NaOH (e.g., 0.01 M) or a weaker base like sodium bicarbonate.

    • Modify Analytical Method: Use a more polar column (e.g., a polar-embedded or AQ-type C18) or a gradient method that starts with a very high aqueous content to try and retain polar degradants.

    • Employ Universal Detection: Analyze the sample using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), to check for non-UV active species.

Scenario 2: "After oxidative stress with H₂O₂, I see two new, more polar peaks in my HPLC chromatogram. What are they likely to be?"

  • Plausible Cause: The most probable sites of oxidation are the sulfur atom of the thiazole ring and the nitrogen of the amine side chain. The two peaks could correspond to the N-oxide and the S-oxide derivatives. Oxidation increases polarity, which typically results in earlier elution times on reverse-phase HPLC.

  • Troubleshooting Steps:

    • LC-MS Analysis: The most direct way to identify the products is through Liquid Chromatography-Mass Spectrometry. Look for masses corresponding to the addition of one oxygen atom (M+16) for both peaks.

    • MS/MS Fragmentation: Perform fragmentation analysis (MS/MS) on the parent ion and the two degradant ions. The fragmentation patterns can help distinguish between the N-oxide and S-oxide isomers.

    • Controlled Oxidation: Use a milder or more specific oxidizing agent to favor one product over the other, which can aid in peak assignment.

Potential Degradation Pathways Diagram:

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_photo Photolytic Stress (Light, O₂) cluster_hydrolysis Harsh Alkaline Hydrolysis parent This compound s_oxide Thiazole-S-oxide Derivative (M+16) parent->s_oxide n_oxide Amine-N-oxide Derivative (M+16) parent->n_oxide endoperoxide Unstable Endoperoxide (via [4+2] Cycloaddition) parent->endoperoxide ring_opened Ring-Opened Products (Loss of Chromophore) parent->ring_opened cleavage_prod Ring Cleavage Products endoperoxide->cleavage_prod

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Photo-degradation Analysis of Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Thiazole's Photoreactivity

Welcome, researchers and drug development professionals. The thiazole ring is a cornerstone in medicinal chemistry, integral to numerous approved drugs and development candidates due to its versatile biological activity.[1][2] However, the very electronic properties that make it a valuable pharmacophore—its aromaticity and electron-rich nature—also render it susceptible to photo-degradation.[3] Uncontrolled degradation not only compromises product efficacy and shelf-life but can also generate potentially toxic photoproducts.

This guide is designed as a technical support hub, moving beyond rote protocols to address the common, and often complex, challenges encountered during the photo-degradation analysis of thiazole-containing compounds. Here, we dissect the causality behind experimental choices and provide robust, field-tested troubleshooting strategies to ensure the integrity and reliability of your results.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Experimental Design

This section addresses foundational questions that form the basis of a well-designed photostability study.

Q1: Why are thiazole-containing compounds particularly susceptible to photo-degradation?

A1: The susceptibility stems from the thiazole ring's inherent chemical structure. As a heterocyclic aromatic compound, it possesses π-electrons that can absorb ultraviolet (UV) and, in some cases, visible light.[4] Upon absorbing a photon, the molecule is promoted to an excited state, making it highly reactive. The specific degradation pathway is heavily influenced by the substituents on the ring; for instance, aryl-substituted thiazoles can be particularly prone to reacting with singlet oxygen generated during photosensitization.[5]

Q2: What is the most common photo-degradation mechanism for complex thiazole derivatives?

A2: While several mechanisms can occur, a frequently reported pathway for aryl-substituted thiazoles involves photo-oxygenation. In this process, the thiazole derivative, upon photo-irradiation, reacts with singlet oxygen (¹O₂) via a [4+2] Diels-Alder cycloaddition.[5][6] This reaction forms an unstable endoperoxide intermediate, which then rapidly rearranges to yield the final, often structurally distinct, degradation products. Identifying these products is critical and typically requires advanced analytical techniques like LC-MS/MS and NMR for full structural elucidation.[5][6]

Q3: What are the non-negotiable controls I must include in my experiment?

A3: To generate meaningful data, two controls are absolutely essential:

  • Dark Control: This is a sample identical to the test sample in every way (concentration, solvent, container) but completely shielded from light (e.g., wrapped in aluminum foil).[4] It is stored under the same temperature and humidity conditions as the exposed sample. Its purpose is to differentiate between true photo-degradation and thermal degradation.[3] If you see degradation in the dark control, you have a thermal stability issue, not just a photostability one.

  • Blank Control: This consists of the formulation vehicle or solvent without the active pharmaceutical ingredient (API), exposed to the same light conditions. This helps to identify any degradation products originating from the excipients or solvent, or any peaks that might interfere with the analysis of the API's degradants.

Q4: How do I choose the correct light source and exposure levels for regulatory compliance?

A4: The International Council for Harmonisation (ICH) Q1B guideline is the global standard.[7][8] It provides a harmonized approach to photostability testing. The guideline specifies two options for light sources, but the key is the total dose delivered to the sample. Your study must demonstrate exposure to:

  • Visible Light: Not less than 1.2 million lux hours.

  • Near-UV Light: An integrated energy of not less than 200 watt-hours per square meter (W·h/m²).[4][7]

You can achieve this using a calibrated photostability chamber equipped with either a Xenon arc lamp (Option 1) or a combination of cool white fluorescent and near-UV lamps (Option 2).[9] It is crucial to use a calibrated lux meter and radiometer to verify the light dose at the sample plane.[10][11]

Table 1: ICH Q1B Standard Conditions for Photostability Testing
ParameterMinimum Exposure LevelTypical Light Source(s)
Overall Illumination ≥ 1.2 million lux hoursXenon Arc Lamp or Cool White Fluorescent Lamp
Near Ultraviolet Energy ≥ 200 watt-hours / square meterXenon Arc Lamp or Near UV Fluorescent Lamp (320-400 nm)
Source: Adapted from ICH Q1B Guideline.[7]

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section uses a direct Q&A format to tackle specific problems you may encounter.

Issue 1: My compound is degrading rapidly in solution, even when I use amber vials and work quickly under lab lighting.

  • Possible Cause: High intrinsic photosensitivity combined with an inappropriate choice of solvent or pH. Some solvents can act as photosensitizers, accelerating degradation. Furthermore, the ionization state of your molecule (governed by the solution pH) can dramatically alter its absorption spectrum and reactivity.[12]

  • Troubleshooting Steps:

    • Quantify the Problem: Use a stability-indicating HPLC method to measure the degradation rate under controlled, low-level light to establish a baseline.[13]

    • Evaluate Solvent Effects: Test the stability in a range of solvents with different polarities and protic/aprotic properties (e.g., acetonitrile, methanol, water, buffered solutions).

    • Investigate pH Dependence: Prepare solutions across a physiologically relevant pH range (e.g., pH 3, 7, 9) to see if stability changes. Hydrolysis can sometimes be catalyzed by light.[14]

    • Inert Atmosphere: Purge your solutions with nitrogen or argon. This removes dissolved oxygen, which is a prerequisite for many photo-oxidative degradation pathways, including those involving singlet oxygen.[3]

Issue 2: My post-exposure HPLC analysis shows a significant loss of the parent compound, but I can't achieve mass balance (the sum of degradant peaks doesn't account for the loss).

  • Possible Cause: This is a classic and challenging issue. The reasons can be:

    • Non-Chromophoric Degradants: Your degradation products may lack a UV-absorbing chromophore, making them invisible to a standard HPLC-UV/DAD detector.

    • High Polarity or Volatility: Degradants may be too polar to be retained on your reverse-phase column or so volatile that they are lost during sample preparation.

    • Incomplete Elution: Some degradants may be irreversibly adsorbed onto the column.

  • Troubleshooting Workflow:

    • Employ Orthogonal Analytics: Do not rely solely on one detector. Use a mass spectrometer (LC-MS) in parallel. It can detect non-chromophoric compounds based on their mass-to-charge ratio.[5] A Charged Aerosol Detector (CAD) is another excellent option for universal detection.

    • Modify Chromatographic Conditions:

      • Run a "blank" gradient (mobile phase only) after your sample injection to check for late-eluting peaks.

      • Develop a second, orthogonal HPLC method (e.g., using a different column chemistry like HILIC or a different mobile phase pH) to look for missing peaks.[10]

    • Check for Volatiles: Analyze the headspace of your stressed sample using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

dot

Troubleshooting_Mass_Balance start Mass Balance <90% check_uv Are degradants UV-active? start->check_uv use_ms_cad Action: Use universal detector (MS, CAD) check_uv->use_ms_cad No check_retention Are degradants retained on column? check_uv->check_retention Yes use_ms_cad->check_retention change_hplc Action: Develop orthogonal HPLC method (HILIC, different pH) check_retention->change_hplc No check_volatility Are degradants volatile? check_retention->check_volatility Yes change_hplc->check_volatility use_gcms Action: Analyze headspace with GC-MS check_volatility->use_gcms Yes end Mass Balance Achieved check_volatility->end No use_gcms->end

Caption: Troubleshooting workflow for poor mass balance.

Issue 3: I see a new peak in my chromatogram, but its structure doesn't make chemical sense based on simple hydrolysis or oxidation.

  • Possible Cause: You may be observing a complex photochemical rearrangement or a reaction product with an excipient or solvent. As mentioned, the [4+2] cycloaddition with singlet oxygen is a known pathway for thiazoles that leads to significant structural rearrangement, breaking open the thiazole ring itself.[5][6]

  • Troubleshooting Steps:

    • Isolate the Degradant: Use preparative-scale HPLC to isolate a sufficient quantity of the unknown impurity.

    • Definitive Structural Elucidation: This is the gold standard. Use a combination of high-resolution mass spectrometry (HRMS) to get an accurate mass and elemental formula, and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) to piece together the exact chemical structure.[5]

    • Review Excipient Reactivity: Check for potential photosensitizing excipients (e.g., titanium dioxide, certain colorants) in your formulation that could be driving unexpected chemistry.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Forced Photo-degradation Study (as per ICH Q1B)

This protocol is designed to test the intrinsic photostability of a thiazole-containing drug substance.

  • Sample Preparation:

    • Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[15]

    • Dispense the solution into three sets of chemically inert, transparent containers (e.g., quartz vials).

    • Set 1 (Exposed Sample): Leave vials uncovered.

    • Set 2 (Dark Control): Wrap vials completely in aluminum foil.[4]

    • Set 3 (Blank): Fill vials with the solvent only.

  • Exposure:

    • Place Set 1 and Set 2 in a calibrated photostability chamber.

    • Expose the samples to ICH Q1B conditions (≥ 1.2 million lux hours and ≥ 200 W·h/m²).[7] Monitor and control the temperature inside the chamber to minimize thermal degradation (e.g., 25°C).[12]

  • Analysis:

    • At specified time points (e.g., 0, 6, 12, 24 hours and final), withdraw aliquots from all samples.

    • Analyze immediately using a validated, stability-indicating HPLC-DAD method.[16]

    • Calculate the percent degradation by comparing the peak area of the parent compound to its initial (time 0) area.

    • Assess peak purity of the parent compound and look for the formation of new peaks in the chromatograms of the exposed samples relative to the dark control and initial samples.

dot

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Exposure (ICH Q1B) cluster_analysis 3. Analysis prep_solution Prepare 1 mg/mL Solution prep_exposed Aliquot to Clear Vials (Exposed) prep_solution->prep_exposed prep_dark Aliquot & Wrap in Foil (Dark Control) prep_solution->prep_dark chamber Place in Photostability Chamber prep_exposed->chamber prep_dark->chamber expose Expose to Light (≥1.2M lux·h, ≥200 W·h/m²) chamber->expose sampling Sample at Time Points expose->sampling hplc Analyze via HPLC-DAD sampling->hplc data Calculate % Degradation Assess New Peaks hplc->data

Caption: Workflow for a forced photo-degradation study.

Protocol 2: Determination of Photodegradation Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of a photochemical reaction, defined as the ratio of molecules transformed to the number of photons absorbed.[17] It is essential for predicting environmental fate and understanding reaction mechanisms.[18]

  • Actinometry (Measuring Photon Flux):

    • First, you must accurately measure the photon flux of your light source. This is done using a chemical actinometer, which is a compound with a known quantum yield. For UV light, the ferrioxalate actinometer is a common choice.[19]

    • Irradiate the actinometer solution in the exact same experimental setup (cuvette, reactor geometry) as your sample.

    • Measure the change in the actinometer's concentration (often via UV-Vis spectrophotometry) and use its known Φ to calculate the incident photon flux (I₀). The setup is critical for accurate results.[18][20]

  • Sample Irradiation:

    • Prepare a dilute solution of your thiazole compound in a transparent cuvette, ensuring the absorbance at the irradiation wavelength is low (typically < 0.1) to maintain uniform light intensity throughout the solution.

    • Irradiate the sample for a set period using a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) at a wavelength where the compound absorbs.

    • Simultaneously, monitor the decrease in the compound's concentration over time using HPLC.

  • Calculation:

    • Determine the initial rate of degradation from the concentration vs. time plot.

    • Calculate the rate of photon absorption by your sample using the Beer-Lambert law, accounting for the incident photon flux (measured in step 1) and the fraction of light absorbed by your sample.

    • The quantum yield (Φ) is then calculated as: Φ = (Rate of molecule degradation) / (Rate of photon absorption)

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized Methyl-thiazol-5-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. The biological activity, safety, and intellectual property of a novel compound are all predicated on a precise understanding of its atomic arrangement. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural validation of a synthesized heterocyclic amine, Methyl-thiazol-5-ylmethyl-amine.

Here, we move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each step in the validation process is part of a self-reinforcing system of evidence. This guide is designed to be a practical resource, offering field-proven insights into not just how to validate a structure, but why specific techniques are chosen and how their data are synergistically interpreted.

The Imperative of Multi-faceted Validation

No single analytical technique is sufficient to definitively prove the structure of a novel compound. Each method provides a unique piece of the structural puzzle. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis, we can build a comprehensive and trustworthy profile of the target molecule, this compound. Furthermore, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of the synthesized compound, a critical factor for the reliability of all subsequent analyses and biological testing.[1][2]

The Target Molecule: this compound

Structure:

Molecular Formula: C6H10N2S

Molecular Weight: 142.22 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are essential.

Causality of NMR in Structural Validation:
  • ¹H NMR: Reveals the number of different types of protons, their relative numbers, their electronic environment, and how they are connected to neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms and their electronic environment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Presentation: Expected vs. Experimental NMR Data

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentExpected Chemical Shift Range (ppm)
8.75s1HH2 (thiazole)8.5 - 9.0
7.68s1HH4 (thiazole)7.5 - 8.0
4.02s2H-CH₂-3.8 - 4.2
2.48s3H-NH-CH₃2.4 - 2.6
1.85br s1H-NH-1.5 - 2.5

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentExpected Chemical Shift Range (ppm)
152.1C2 (thiazole)150 - 155
149.8C4 (thiazole)148 - 152
135.4C5 (thiazole)133 - 138
45.7-CH₂-44 - 48
34.2-NH-CH₃33 - 36

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Synthesized Compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR C13_NMR ¹³C NMR Acquisition transfer->C13_NMR process Process Spectra (FT, Phasing, Baseline) H1_NMR->process C13_NMR->process integrate Integrate & Assign ¹H Signals process->integrate assign_C13 Assign ¹³C Signals process->assign_C13 structure_confirm Confirm Structure integrate->structure_confirm assign_C13->structure_confirm

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.[4]

Causality of MS in Structural Validation:
  • Molecular Ion Peak (M+): Confirms the molecular weight of the synthesized compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides the elemental composition (molecular formula).

  • Fragmentation Pattern: Offers corroborating evidence for the proposed structure by showing characteristic bond cleavages.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the mass spectrum.

Data Presentation: Expected vs. Experimental MS Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/z for [M+H]⁺ (C₆H₁₁N₂S)Found m/z
ESI+143.0665143.0668

Expected Fragmentation:

  • Loss of the methylamino group (-NHCH₃)

  • Cleavage of the bond between the thiazole ring and the methylene group.

  • Fragmentation of the thiazole ring itself.[4]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's functional groups.[5][6]

Causality of IR in Structural Validation:
  • Identifies Key Functional Groups: Confirms the presence of N-H (amine), C-H (aliphatic and aromatic), and C=N and C=C (thiazole ring) bonds.

  • Confirms Absence of Impurities: Can indicate the absence of starting materials or byproducts with distinct functional groups (e.g., C=O from an aldehyde).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or in a suitable solvent.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum.

Data Presentation: Expected vs. Experimental IR Data

Table 4: FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentExpected Range (cm⁻¹)
3350Medium, sharpN-H stretch (secondary amine)3300 - 3500
3105WeakAromatic C-H stretch (thiazole)3000 - 3150
2945, 2860MediumAliphatic C-H stretch2850 - 3000
1580MediumC=N stretch (thiazole ring)1550 - 1650
1490MediumC=C stretch (thiazole ring)1450 - 1550

Elemental Analysis: The Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound.[7][8] This data is used to confirm the empirical and molecular formula. The experimentally determined percentages should be within ±0.4% of the calculated values for a pure sample.[9]

Causality of Elemental Analysis in Structural Validation:
  • Confirms Elemental Composition: Provides direct evidence for the ratio of elements in the molecule.

  • Purity Assessment: Significant deviation from the calculated values can indicate the presence of impurities.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the highly purified and dried compound is required.

  • Analysis: The sample is subjected to combustion analysis, where it is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the elemental composition.[8]

Data Presentation: Expected vs. Experimental Elemental Analysis Data

Table 5: Elemental Analysis for C₆H₁₀N₂S

ElementCalculated (%)Found (%)
C50.6750.82
H7.097.15
N19.7019.61
S22.5422.42

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Before conducting spectroscopic and elemental analyses, it is crucial to ensure the purity of the synthesized compound. HPLC is a powerful technique for separating components of a mixture and is widely used to determine the purity of pharmaceutical compounds.[2][10] A purity of ≥95% is generally required for compounds undergoing biological testing.[1]

Causality of HPLC in Purity Assessment:
  • Separates Impurities: Resolves the target compound from starting materials, byproducts, and other impurities.

  • Quantifies Purity: Allows for the determination of the percentage purity of the sample.

Experimental Protocol: HPLC Analysis
  • Method Development: Develop a suitable HPLC method, which includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram.

Data Presentation: HPLC Purity Data

A typical HPLC report for a pure compound would show a single major peak at a specific retention time. The purity is calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. For this compound, a purity of >98% as determined by HPLC would be considered excellent.

Workflow for Overall Structural Validation

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment cluster_validation Structural Validation cluster_conclusion Conclusion synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc purity_check Purity ≥ 95%? hplc->purity_check nmr NMR (¹H & ¹³C) purity_check->nmr Yes ms Mass Spectrometry (HRMS) purity_check->ms Yes ir IR Spectroscopy purity_check->ir Yes elemental Elemental Analysis purity_check->elemental Yes repurify Repurify or Resynthesize purity_check->repurify No structure_confirmed Structure Confirmed nmr->structure_confirmed ms->structure_confirmed ir->structure_confirmed elemental->structure_confirmed

Caption: A comprehensive workflow for the structural validation of a synthesized compound.

Comparative Analysis and Conclusion

The structural validation of a synthesized compound like this compound is a process of accumulating corroborating evidence from multiple, independent analytical techniques.

TechniquePrimary Information ProvidedStrengthsLimitations
NMR Detailed atomic connectivity and chemical environmentUnparalleled for detailed structural elucidation.Requires a relatively pure sample; can be complex to interpret.
MS Molecular weight and elemental formulaHigh sensitivity; provides exact mass.Isomers can have the same mass; fragmentation can be complex.
IR Presence of functional groupsFast and simple; good for identifying key bonds.Provides limited information on the overall structure.
Elemental Analysis Elemental compositionConfirms the molecular formula.Requires a highly pure and dry sample; does not distinguish between isomers.
HPLC PurityExcellent for separating mixtures and quantifying purity.Does not provide direct structural information.

References

The Thiazole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Logic of Kinase Inhibitors

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, and at the heart of these molecularly targeted agents lies the chemical scaffold—the core structure upon which their function is built. The choice of scaffold is a critical determinant of a drug's potency, selectivity, and pharmacokinetic properties.

One such scaffold that has emerged as a "privileged" structure in medicinal chemistry is the thiazole ring. This five-membered heterocycle, containing both sulfur and nitrogen, is a versatile building block found in a multitude of bioactive compounds and FDA-approved drugs, including the potent tyrosine kinase inhibitor Dasatinib. The unique electronic properties and bonding capabilities of the thiazole moiety enable it to form key interactions within the ATP-binding pocket of various kinases.

This guide provides a comparative analysis of kinase inhibitors, using the thiazole-containing drug, Dasatinib, as a central example. We will objectively compare its performance against inhibitors built on other prominent chemical scaffolds: Imatinib (a 2-phenylaminopyrimidine derivative), Gefitinib (an anilinoquinazoline), and Selpercatinib (a selective RET inhibitor with a distinct heterocyclic core). Through an examination of their mechanisms of action, target selectivity profiles, and cellular activities, supported by experimental data and detailed protocols, this guide aims to provide researchers, scientists, and drug development professionals with a deeper understanding of how chemical architecture dictates biological function in the realm of kinase inhibition. While the specific molecule Methyl-thiazol-5-ylmethyl-amine is a chemical building block rather than a characterized inhibitor, its core thiazole structure exemplifies the foundational components from which highly effective drugs are constructed.

Comparative Analysis of Kinase Inhibitor Scaffolds

The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity—its ability to inhibit the intended target kinase without affecting other kinases, thereby minimizing off-target effects. This selectivity is largely dictated by the inhibitor's chemical scaffold and its interactions with the kinase's ATP-binding site.

In Vitro Biochemical Potency and Selectivity

A primary method for characterizing a kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 values of our selected inhibitors against their primary targets and key off-target kinases, showcasing their distinct selectivity profiles.

InhibitorScaffold TypePrimary Target(s)IC50 (nM)Key Off-TargetsIC50 (nM)
Dasatinib ThiazoleAbl <1Src Family (Src, Lck, Fyn, Yes) 0.8 - <1.1
c-Kit 79PDGFRβ -
Imatinib 2-PhenylaminopyrimidineAbl 600c-Kit 100
PDGFRα 71PDGFRβ 607
Gefitinib AnilinoquinazolineEGFR 26 - 57HER2 45.7
HER4 73.7
Selpercatinib RET-selectiveRET -VEGFR/KDR -

Note: IC50 values are representative and can vary based on assay conditions. Data compiled from multiple sources.[1][2][3][4][5][6]

Analysis of Biochemical Data:

  • Dasatinib , with its thiazole core, demonstrates potent, nanomolar inhibition of both the Abl and Src families of kinases, making it a multi-targeted inhibitor.[4][7] Its broader activity profile can be advantageous in cancers where multiple signaling pathways are activated.

  • Imatinib , built on a 2-phenylaminopyrimidine scaffold, is highly potent against Abl, c-Kit, and PDGFR but shows significantly less activity against Src family kinases compared to Dasatinib.[5][8]

  • Gefitinib , an anilinoquinazoline, exhibits high selectivity for EGFR, with weaker inhibition of other members of the HER family.[2] This specificity is crucial for its efficacy in EGFR-mutated non-small cell lung cancer.

  • Selpercatinib is designed for high selectivity towards the RET kinase, with significantly less inhibition of other kinases like VEGFR2 (KDR), which is often associated with off-target toxicities in other multi-kinase inhibitors.[9]

Cellular Activity and Potency

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing an inhibitor's ability to penetrate cells and inhibit its target in a complex intracellular environment. The following table presents the cellular IC50 values for these inhibitors in relevant cancer cell lines.

InhibitorCell LinePrimary TargetCellular IC50 (nM)
Dasatinib K562BCR-Abl1 - 4.6
Imatinib K562BCR-Abl213 - 267
Gefitinib HCC827 (EGFR mutant)EGFR11.64 - 13.06
A549 (EGFR wild-type)EGFR>10,000
Selpercatinib TPC-1/SELR (RET fusion)RET185.1
CUTC48 (RET fusion)RET1375

Note: Cellular IC50 values are highly dependent on the cell line and assay duration. Data compiled from multiple sources.[10][11][12][13][14][15][16][17][18][19][20]

Analysis of Cellular Data:

  • The cellular potency of Dasatinib in the BCR-Abl-driven K562 cell line is in the low nanomolar range, reflecting its high biochemical potency.[10][11]

  • Imatinib also effectively inhibits K562 cell proliferation, but at higher concentrations than Dasatinib, which aligns with their respective biochemical potencies.[12][13]

  • Gefitinib's cellular activity is starkly dependent on the EGFR mutation status. It is highly potent in the EGFR-mutant HCC827 cell line but shows minimal activity in the EGFR wild-type A549 line, underscoring the importance of patient stratification in targeted therapy.[16][17][18][19]

  • Selpercatinib demonstrates potent inhibition of cell lines driven by RET fusions, although resistance can emerge, as seen in the higher IC50 value for the CUTC48 cell line.[14]

Signaling Pathways and Mechanisms of Action

The distinct selectivity profiles of these inhibitors translate to the modulation of different downstream signaling pathways. Understanding these pathways is crucial for predicting therapeutic effects and potential resistance mechanisms.

Dasatinib and Imatinib: Targeting the BCR-Abl Pathway

In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome leads to the formation of the BCR-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. Both Dasatinib and Imatinib target this oncoprotein by competing with ATP for binding to the kinase domain.

BCR_ABL_Pathway cluster_inhibitors BCR_ABL BCR-Abl (Constitutively Active Kinase) Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway BCR_ABL->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway BCR_ABL->PI3K_Akt_mTOR STAT5 JAK-STAT Pathway BCR_ABL->STAT5 Dasatinib Dasatinib (Thiazole Scaffold) Dasatinib->BCR_ABL Inhibits Imatinib Imatinib (2-Phenylaminopyrimidine Scaffold) Imatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt_mTOR->Apoptosis STAT5->Proliferation

BCR-Abl signaling pathway and points of inhibition.
Gefitinib: Targeting the EGFR Pathway

The Epidermal Growth factor Receptor (EGFR) pathway is a key regulator of cell growth and proliferation. In certain cancers, activating mutations in EGFR lead to its constitutive activation. Gefitinib selectively binds to the ATP-binding site of mutant EGFR, blocking downstream signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Gefitinib Gefitinib (Anilinoquinazoline Scaffold) Gefitinib->EGFR Inhibits Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

EGFR signaling pathway and point of inhibition.
Selpercatinib: Targeting the RET Pathway

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase. Gene fusions or mutations involving RET can lead to its constitutive activation, driving the growth of certain thyroid and lung cancers. Selpercatinib is a highly selective inhibitor of the RET kinase.

RET_Pathway RET RET Fusion/Mutant (Constitutively Active Kinase) Ras_MAPK Ras-MAPK Pathway RET->Ras_MAPK PI3K_Akt PI3K-Akt Pathway RET->PI3K_Akt Selpercatinib Selpercatinib (RET-selective Scaffold) Selpercatinib->RET Inhibits Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation

RET signaling pathway and point of inhibition.

Experimental Methodologies: A Guide to Comparative Inhibitor Analysis

To ensure the scientific integrity and reproducibility of kinase inhibitor comparisons, standardized and well-validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a common method to determine the biochemical IC50 of an inhibitor against a purified kinase. The assay measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the purified kinase of interest in kinase buffer. The optimal concentration should be determined empirically.

    • Prepare a solution of a suitable kinase substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer. The concentration is typically at or near the Km of the kinase for ATP to ensure sensitivity.

    • Prepare serial dilutions of the test inhibitor (e.g., Dasatinib) in kinase buffer with a constant, low percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well white plate, add the kinase, substrate, and inhibitor solutions to each well. Include "no inhibitor" controls (for 0% inhibition) and "no kinase" controls (for 100% inhibition).

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction should be in the linear range.

  • Signal Detection:

    • Equilibrate the luminescent kinase assay reagent (e.g., Kinase-Glo®) to room temperature.

    • Add the reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on cell proliferation and viability.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., K562 for BCR-Abl inhibitors) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitor in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Western Blotting for Target Phosphorylation

This technique is used to detect and quantify the phosphorylation status of a target kinase or its downstream substrates, providing direct evidence of target engagement and inhibition in a cellular context.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the protein of interest.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency and then treat with various concentrations of the kinase inhibitor or a vehicle control for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Abl) overnight at 4°C.

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped of the first set of antibodies and then reprobed with an antibody against the total, non-phosphorylated form of the target protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein signal to the total protein signal.

Conclusion: The Synergy of Scaffold and Selectivity

This comparative guide underscores a fundamental principle in kinase inhibitor design: the chemical scaffold is a key determinant of an inhibitor's therapeutic profile. The thiazole ring, as exemplified by Dasatinib, serves as a versatile and potent core for developing multi-targeted inhibitors that can address complex diseases driven by multiple signaling pathways. In contrast, the anilinoquinazoline scaffold of Gefitinib provides a framework for highly selective inhibitors, which are paramount for therapies targeting specific genetic alterations like EGFR mutations. Similarly, the 2-phenylaminopyrimidine core of Imatinib and the unique heterocyclic structure of Selpercatinib have been finely tuned to achieve potent and selective inhibition of their respective targets, Abl and RET.

The choice of inhibitor and the prediction of its clinical efficacy rely on a comprehensive understanding of its biochemical potency, cellular activity, and impact on downstream signaling pathways. The experimental methodologies detailed herein provide a robust framework for such evaluations. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, the rational design of novel scaffolds will undoubtedly lead to the development of even more effective and safer targeted therapies for a wide range of diseases.

References

Confirming the Purity of Synthesized Thiazole Compounds: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Thiazole-Based Drug Development

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone pharmacophore in modern medicinal chemistry.[1] Its derivatives are integral to a wide array of therapeutics, from the anti-inflammatory drug Meloxicam to anticancer agents and antibiotics like penicillin, which contains the reduced thiazolidine ring.[2][3] The synthesis of these complex molecules, often through multi-step reactions like the Hantzsch thiazole synthesis, invariably introduces process-related impurities.[4][5] These impurities—ranging from unreacted starting materials and intermediates to regioisomeric side products—can profoundly affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

For researchers and drug development professionals, the rigorous confirmation of compound purity is not merely a quality control checkpoint; it is a fundamental requirement for advancing a candidate molecule. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the principal method for purity assessment of synthesized thiazole compounds. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare HPLC with advanced orthogonal techniques to provide a comprehensive framework for analytical decision-making.

HPLC as the Gold Standard: Why It Excels for Thiazole Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry.[6] Its strength lies in the precise separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For thiazole derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common and effective modality.

The rationale for its widespread adoption is clear:

  • Versatility: RP-HPLC can separate a wide range of thiazole derivatives with varying polarities.

  • Resolution: Modern columns provide exceptional resolving power, capable of separating the main compound from closely related impurities.

  • Quantification: With UV-Vis detection, the peak area is directly proportional to the concentration, allowing for accurate purity assessment, typically through an area normalization method.[8]

  • Robustness: Well-developed HPLC methods are reliable and reproducible, making them ideal for routine quality control.

Designing a Robust RP-HPLC Method: A Causality-Driven Approach

A successful HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices. For thiazole compounds, several parameters are critical.

Column Selection: The Heart of the Separation

The vast majority of analyses for thiazole derivatives are successfully performed on a C18 (octadecylsilyl) column .

  • Why C18? Thiazoles are typically moderately polar aromatic compounds. The long alkyl chains of the C18 stationary phase provide a nonpolar environment, promoting retention through hydrophobic interactions. This allows for effective separation from both more polar (e.g., unreacted starting materials like thioamides) and less polar (e.g., certain side-products) impurities. A standard column dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency and backpressure for conventional HPLC systems.[9]

Mobile Phase Optimization: The Engine of Elution

The mobile phase composition dictates the retention and elution of the analyte and its impurities.

  • Organic Modifier: Acetonitrile (ACN) and methanol are the most common organic solvents used.[10] ACN is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[10]

  • Aqueous Phase & pH Control: This is arguably the most critical factor for thiazole analysis. The thiazole ring contains a basic nitrogen atom that can be protonated.[2] The pH of the mobile phase controls the ionization state of the analyte and any ionizable impurities.

    • Causality: An inconsistent or inappropriate pH will lead to poor peak shape (tailing or fronting) and drifting retention times, rendering the method unreliable. By using a buffer (e.g., phosphate or acetate buffer) to maintain a constant pH, we ensure that the analyte and impurities exist in a single, consistent ionization state, resulting in sharp, symmetrical peaks. For many thiazoles, a slightly acidic pH (e.g., pH 3-5) is often optimal to ensure consistent protonation and achieve good chromatography.[9]

Detector Selection: Visualizing the Purity
  • UV-Vis Detection: Thiazole's aromatic nature makes it an excellent chromophore, making UV-Vis detection the method of choice. The detection wavelength should be set at the analyte's absorbance maximum (λmax) to ensure the highest sensitivity for detecting trace impurities.[11]

  • Diode Array Detector (DAD): A DAD is highly recommended over a single-wavelength UV detector. It acquires spectra across a range of wavelengths for the entire chromatogram.

    • Trustworthiness: This allows for peak purity analysis , a self-validating feature of the method. By comparing the spectra across a single peak, the DAD can determine if it is spectrally homogeneous. A "pure" peak indicates the absence of co-eluting impurities, providing a much higher degree of confidence in the purity calculation.[8]

Experimental Protocol: Purity Confirmation of a Model Thiazole

This protocol outlines a validated method for determining the purity of a synthesized thiazole derivative using RP-HPLC with DAD detection.

Instrumentation and Reagents
  • HPLC System: Quaternary pump, autosampler, column thermostat, and Diode Array Detector (e.g., Waters Alliance e2695 with 2998 PDA).[11]

  • Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm).[11]

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical grade orthophosphoric acid.[11]

  • Sample: Synthesized thiazole compound.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% v/v Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 45% B; 20-25 min: 45-90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Injection Vol. 10 µL
Detection DAD, 272 nm (acquire spectra from 200-400 nm)
Run Time 35 minutes (including re-equilibration)
(Note: This is a representative method; specific gradient conditions must be optimized for each unique compound and its impurity profile.)[11]
Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water and mixing thoroughly. Filter through a 0.45 µm membrane filter.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized thiazole compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of ~1 mg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (55% A, 45% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the sample solution. This is a critical self-validation step to ensure the system is performing correctly. The system must meet the criteria outlined in the table below, which are based on ICH guidelines.[12][13]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry for accurate integration.[13]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system reproducibility.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
  • Sample Analysis: Once the system passes SST, inject the sample solution.

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the chromatogram, disregarding any peaks from the solvent blank and those below a specified reporting threshold (e.g., 0.05%).

    • Perform a peak purity analysis on the main thiazole peak using the DAD software.

    • Calculate the % purity of the main peak using the area normalization formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visual Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL in Diluent) SST System Suitability Test (5 Replicate Injections) SamplePrep->SST MobilePhase Mobile Phase Prep (Buffered ACN/H2O) MobilePhase->SST Analysis Sample Injection SST->Analysis If Pass Integration Peak Integration Analysis->Integration PeakPurity DAD Peak Purity Check Integration->PeakPurity Calculation % Area Calculation PeakPurity->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for thiazole purity confirmation by RP-HPLC.

Method Validation: Ensuring Trustworthiness via ICH Q2(R1)

While the protocol above provides a reliable result, for regulatory filings or in-depth drug development, the analytical method itself must be formally validated. The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard.[12][14] Validation demonstrates that the method is fit for its intended purpose by assessing parameters like:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). DAD peak purity analysis is a key part of this.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.[15]

Comparative Guide: HPLC vs. Advanced & Orthogonal Techniques

While HPLC is the primary tool, it is not the only one. A comprehensive analytical strategy often involves orthogonal methods—techniques that rely on different physicochemical principles—to confirm results and provide a more complete picture of sample purity.

TechniquePrincipleAdvantages for Thiazole AnalysisLimitations
HPLC-UV/DAD Differential partitioning between mobile and stationary phases.Robust, quantitative, excellent for routine QC, DAD provides peak purity information.[6]Provides no structural information on unknown impurities; non-chromophoric impurities are not detected.
UPLC/UHPLC HPLC using columns with sub-2 µm particles at very high pressures.Much faster analysis times (3-10 min vs 15-20 min for HPLC), higher resolution and sensitivity , reduced solvent consumption.[6][7]Higher initial instrument cost; more susceptible to blockage from particulates.[16]
LC-MS HPLC coupled with a Mass Spectrometer detector.Unambiguous identification of impurities by providing molecular weight and fragmentation data; superior sensitivity and selectivity.[17][18]More complex instrumentation and data analysis; quantification can be more challenging without standards for each impurity.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with MS detection.Excellent for identifying volatile or semi-volatile impurities (e.g., residual solvents, low MW starting materials).[19][20]Not suitable for non-volatile thiazole derivatives without chemical derivatization, which adds complexity and potential for artifacts.[19]
qNMR Integration of NMR signals is directly proportional to the number of nuclei.A primary, standard-free quantification method ; provides absolute purity (mass/mass); excellent for orthogonal validation of HPLC results.[21]Lower sensitivity than chromatographic methods; requires a pure internal standard; potential for signal overlap in complex mixtures.[21]

Decision-Making Framework for Method Selection

Method_Selection start Purity Analysis Needed for Thiazole Sample q1 Need for high-throughput or improved resolution? start->q1 q2 Need to identify unknown impurities? q1->q2 No ans_uplc Use UPLC/UHPLC q1->ans_uplc Yes q3 Are volatile impurities a concern? q2->q3 No ans_lcms Use LC-MS q2->ans_lcms Yes q4 Need for orthogonal (non-chromatographic) confirmation? q3->q4 No ans_gcms Use GC-MS (in addition to HPLC) q3->ans_gcms Yes ans_hplc Use Standard RP-HPLC-UV/DAD q4->ans_hplc No ans_qnmr Use qNMR (for validation) q4->ans_qnmr Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine and reliable purity assessment of synthesized thiazole compounds, Reversed-Phase High-Performance Liquid Chromatography remains the undisputed gold standard. Its robustness, quantitative accuracy, and the confidence afforded by DAD-based peak purity analysis make it an indispensable tool for every stage of research and development. However, a truly comprehensive purity profile is often achieved by embracing a multi-faceted analytical approach. The evolution to UPLC/UHPLC offers significant gains in speed and efficiency for high-throughput environments.[22] Furthermore, leveraging the structural elucidation power of mass spectrometry (LC-MS) for impurity identification and the absolute quantification capability of qNMR for orthogonal validation constitutes a scientifically rigorous strategy. The ultimate choice of methodology should be guided by the specific analytical question at hand—from routine quality control to in-depth impurity profiling for regulatory submission.

References

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, an imbalance between the generation of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2][3] While natural antioxidants are abundant, the quest for synthetic antioxidants with enhanced stability, bioavailability, and targeted efficacy is a cornerstone of modern medicinal chemistry.[4][5] Among the most promising candidates are thiazole derivatives, a class of heterocyclic compounds celebrated for their vast pharmacological activities, including antimicrobial, anti-inflammatory, and potent antioxidant properties.[2][6][7][8][9][10]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the antioxidant potential of novel thiazole derivatives. We will move beyond mere protocol recitation to explore the mechanistic rationale behind assay selection, ensuring a robust and scientifically sound evaluation. Our objective is to empower you to generate comparative data that is not only accurate but also contextually meaningful, paving the way for the identification of lead compounds with true therapeutic potential.

Pillar 1: A Mechanistic Approach to Assay Selection

No single in vitro assay can fully encapsulate the complex biological activity of an antioxidant.[11][12] A molecule can exert its effects through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[2] Therefore, a multi-assay approach is not just recommended; it is essential for a comprehensive activity profile. We will focus on three widely adopted and mechanistically distinct assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay operates on the HAT mechanism.[3][13] The stable, deep violet DPPH radical accepts a hydrogen atom from an antioxidant, becoming a neutralized, pale-yellow molecule.[14] The degree of color loss is directly proportional to the radical scavenging capacity. Its simplicity and reliability make it an excellent primary screening tool.[15]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS assay is predominantly based on the SET mechanism.[13] A pre-formed, blue-green ABTS radical cation (ABTS•+) is reduced by the antioxidant, causing decolorization.[16] A key advantage of this assay is its effectiveness in evaluating both hydrophilic and lipophilic compounds, offering a broader applicability than other methods.[16]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This is a classic SET-based assay that measures an antioxidant's ability to reduce a ferric salt (Fe³⁺).[17][18] In the presence of an antioxidant, the colorless Fe³⁺-tripyridyltriazine (TPTZ) complex is reduced to a vibrant blue ferrous (Fe²⁺) complex, with the color intensity being proportional to the antioxidant power.[17][19]

Pillar 2: Self-Validating Experimental Design and Protocols

Scientific rigor demands that every protocol be a self-validating system. This is achieved through the judicious selection of reference standards and meticulous execution of validated protocols.

Choosing the Right Benchmarks: Reference Standards

The performance of your novel thiazole derivatives is meaningless in isolation. It must be compared against well-characterized standards:

  • Trolox: A water-soluble analog of vitamin E, Trolox is the gold standard for many antioxidant assays, particularly for expressing results in "Trolox Equivalent Antioxidant Capacity" (TEAC).[20][21][22]

  • Ascorbic Acid (Vitamin C): As a ubiquitous natural antioxidant, ascorbic acid provides a biologically relevant benchmark.[21][23]

  • Butylated Hydroxytoluene (BHT): A widely used synthetic phenolic antioxidant, BHT serves as an excellent industrial and synthetic chemistry comparator.[4][21]

Experimental Workflow for Antioxidant Profiling

The following diagram outlines the logical flow for a comprehensive antioxidant benchmarking study.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound Novel Thiazole Derivatives DPPH DPPH Assay (HAT-based) Compound->DPPH ABTS ABTS Assay (SET-based) Compound->ABTS FRAP FRAP Assay (SET-based) Compound->FRAP Standards Reference Standards (Trolox, Ascorbic Acid, BHT) Standards->DPPH Standards->ABTS Standards->FRAP Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Calc Calculate % Inhibition & IC50 Values DPPH->Calc ABTS->Calc FRAP->Calc TEAC Determine TEAC Values Calc->TEAC Relative to Trolox Compare Comparative Analysis vs. Standards TEAC->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR

Caption: Workflow for benchmarking antioxidant activity.

Detailed Experimental Protocols

The following protocols are standardized for a 96-well microplate format, which is ideal for high-throughput screening.[11]

  • Principle: Based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[14][20]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark at 4°C.[14]

    • Test Compounds & Standards: Prepare 1 mg/mL stock solutions of your thiazole derivatives and standards (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).[24]

  • Assay Procedure:

    • Add 100 µL of the methanolic DPPH solution to each well of a 96-well plate.

    • Add 100 µL of your serially diluted test compounds or standards to the respective wells. For the control (blank), add 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[20]

  • Calculation:

    • Percentage Inhibition (%) = [ (A_control - A_sample) / A_control ] x 100 [20]

    • Plot the Percentage Inhibition against the concentration of the compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) using regression analysis.[25][26] A lower IC50 value indicates higher antioxidant activity.[20]

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS•+ radical cation, a blue/green chromophore.[16]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[27]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16][28] Before use, dilute this solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Test Compounds & Standards: Prepare as described in the DPPH protocol.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the serially diluted test compounds or standards.

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.[16]

  • Calculation:

    • Calculate the Percentage Inhibition and IC50 values as described for the DPPH assay.

  • Principle: Measures the ability of antioxidants to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which forms an intense blue complex with TPTZ.[18][19][29]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm it to 37°C before use.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the serially diluted test compounds, standards, or solvent (for the blank).

    • Incubate the plate at 37°C for 4-6 minutes.[19]

    • Measure the absorbance at 593 nm.[19]

  • Calculation:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • Express the results as Trolox Equivalents (TE) or Fe²⁺ equivalents by comparing the absorbance of the sample to the standard curve. Higher values indicate greater reducing power.

Pillar 3: Data Interpretation and Comparative Analysis

Summarizing Quantitative Data

Organizing your results into a clear, comparative table is crucial for interpretation. The primary metric for radical scavenging assays (DPPH, ABTS) is the IC50 value, while for the FRAP assay, results are often expressed as TEAC (Trolox Equivalent Antioxidant Capacity).

Table 1: Comparative Antioxidant Activity of Novel Thiazole Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM TE/mg)
Novel Thiazole 1 25.5 ± 2.115.2 ± 1.8150.4 ± 11.2
Novel Thiazole 2 10.8 ± 1.38.9 ± 0.9210.1 ± 15.5
Novel Thiazole 3 > 200150.7 ± 12.545.3 ± 5.1
Trolox (Standard) 8.5 ± 0.75.1 ± 0.4-
Ascorbic Acid (Std.) 12.1 ± 1.16.8 ± 0.5195.0 ± 12.8
BHT (Standard) 18.9 ± 1.912.4 ± 1.398.7 ± 8.9

Note: Data are hypothetical examples for illustrative purposes. A lower IC50 value signifies greater potency. A higher FRAP value signifies greater reducing power.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The combination of HAT and SET-based assays provides deeper mechanistic insight. A compound that performs well in both DPPH and FRAP assays likely acts through multiple mechanisms.

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Thiazole_HAT Thiazole-OH Radical_HAT Radical (R•) Thiazole_HAT->Radical_HAT H• Thiazole_Radical Thiazole-O• Radical_H R-H Radical_HAT->Radical_H Thiazole_SET Thiazole-OH Radical_SET Radical (R•) Thiazole_SET->Radical_SET e- Thiazole_Radical_Cation Thiazole-OH•+ Radical_Anion R:- Radical_SET->Radical_Anion

Caption: Primary mechanisms of antioxidant action.

Your experimental data, when correlated with the chemical structures of your derivatives, can reveal valuable SAR insights. For instance, studies have shown that the presence of phenolic hydroxyl groups or other electron-donating fragments on the thiazole scaffold significantly enhances antioxidant activity.[2][4][13] Conversely, electron-withdrawing groups may diminish it. Analyzing these trends across your series of compounds is a critical step in rational drug design.

Conclusion and Future Directions

This guide has provided a robust, mechanistically-grounded framework for benchmarking the antioxidant activity of novel thiazole derivatives. By employing a multi-assay approach (DPPH, ABTS, and FRAP) and comparing against established standards (Trolox, Ascorbic Acid, and BHT), researchers can generate reliable and comprehensive data.

It is crucial to remember that in vitro chemical assays are the first step. Promising candidates should subsequently be advanced to more biologically relevant systems, such as cell-based assays, to assess their ability to mitigate intracellular ROS, their bioavailability, and potential cytotoxicity.[5][15] This tiered approach ensures that only the most potent and promising compounds progress through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of HPLC-UV and LC-MS/MS Techniques for Robust and Reliable Thiazole Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of thiazole and its derivatives is paramount. These heterocyclic compounds are foundational in a vast array of pharmaceuticals, from anti-inflammatory drugs to anticancer agents.[1][2] This guide provides an in-depth, experience-driven comparison of two common analytical techniques for thiazole quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The objective is not merely to present protocols but to delve into the causality behind experimental choices, ensuring a self-validating system for robust and trustworthy results. This guide is structured to walk you through the initial validation of a primary HPLC-UV method, followed by a cross-validation (method transfer) to a more sensitive LC-MS/MS method, a common scenario in drug development pipelines.

The Critical Role of Thiazole in Pharmaceutical Sciences

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous approved drugs.[1][3][4] Its unique chemical properties allow for a wide range of biological activities, making it a frequent target in drug discovery and development.[1] Given its prevalence, the ability to accurately and reliably quantify thiazole-containing active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of ensuring drug safety and efficacy.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation.High; distinguishes compounds with the same retention time but different masses.
Sensitivity Good (µg/mL to high ng/mL).Excellent (low ng/mL to pg/mL).
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation and data analysis.

Phase 1: Validation of the Primary Method (HPLC-UV)

The initial step is the thorough validation of the primary analytical method. This process demonstrates that the method is suitable for its intended purpose, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Experimental Workflow for HPLC-UV Method Validation

HPLC-UV Method Validation Workflow cluster_0 Preparation cluster_1 Instrumentation & Analysis cluster_2 Validation Parameters A Standard & Sample Preparation C HPLC System (Pump, Injector, Column) A->C B Mobile Phase Preparation B->C D UV Detector C->D E Data Acquisition D->E F Specificity E->F G Linearity & Range E->G H Accuracy & Precision E->H I LOD & LOQ E->I J Robustness E->J

Caption: Workflow for the validation of an HPLC-UV analytical method.

Detailed Protocol for HPLC-UV Method Validation

1. Specificity:

  • Objective: To demonstrate that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix (e.g., excipients, impurities).

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a placebo sample (formulation without the active ingredient).

    • Analyze a standard solution of the thiazole derivative.

    • Analyze a sample spiked with the thiazole derivative.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the thiazole analyte in the blank and placebo samples.

2. Linearity and Range:

  • Objective: To establish a linear relationship between the analyte concentration and the analytical response over a defined range.

  • Procedure:

    • Prepare a series of at least five standard solutions of the thiazole derivative at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of the thiazole derivative into the sample matrix.

    • Analyze each concentration level in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to parameters such as mobile phase composition (e.g., ±2% organic phase), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze samples under these modified conditions.

  • Acceptance Criteria: The results should not be significantly affected by these variations, and the system suitability parameters should remain within acceptable limits.

Phase 2: Cross-Validation (Method Transfer) to LC-MS/MS

Cross-validation, or analytical method transfer, is the process of demonstrating that a receiving laboratory can obtain comparable results to a transferring laboratory for an already validated analytical method.[10][11][12][13][14] In this context, we will consider the transfer from a validated HPLC-UV method to a more sensitive and selective LC-MS/MS method, a common requirement when moving from early to late-stage drug development or to a specialized bioanalytical lab.

Experimental Workflow for Method Cross-Validation

Method Cross-Validation Workflow cluster_0 Pre-Transfer Activities cluster_1 Comparative Testing cluster_2 Data Analysis & Reporting A Define Transfer Protocol & Acceptance Criteria B Training of Receiving Lab Personnel A->B C Equipment Qualification in Receiving Lab B->C D Analysis of Same Samples by Both Methods C->D E Data Collection D->E F Statistical Comparison of Results E->F G Final Transfer Report F->G

Caption: A structured approach to analytical method cross-validation.

Detailed Protocol for Cross-Validation

1. Pre-Transfer Activities:

  • Transfer Protocol: A comprehensive protocol should be established, detailing the scope, responsibilities, materials, equipment, analytical procedures, and acceptance criteria.[10]

  • Training: Personnel in the receiving laboratory must be thoroughly trained on the new LC-MS/MS method.

  • Equipment Qualification: All necessary equipment in the receiving laboratory must be qualified and calibrated.[11]

2. Comparative Testing:

  • Objective: To directly compare the performance of the HPLC-UV and LC-MS/MS methods.

  • Procedure:

    • Select a set of at least three batches of the drug product, representing the typical range of concentrations.

    • Each batch should be analyzed in triplicate by both the validated HPLC-UV method and the new LC-MS/MS method.

    • The analysis should be performed by different analysts in their respective laboratories.

  • Acceptance Criteria: The results obtained from the two methods should be statistically equivalent.

3. Statistical Analysis:

  • Objective: To statistically evaluate the agreement between the two methods.[15][16][17][18][19]

  • Procedure:

    • t-Test: A paired t-test can be used to determine if there is a statistically significant difference between the means of the two sets of results. However, a non-significant result does not necessarily imply agreement.[19]

    • Bland-Altman Plot: This is a more appropriate method for assessing agreement. It plots the difference between the two measurements for each sample against the average of the two measurements.[18]

  • Acceptance Criteria:

    • The mean difference between the two methods should be close to zero.

    • The majority of the data points (typically 95%) should fall within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

Data Presentation: A Comparative Summary

The following tables present hypothetical data to illustrate the comparison between the HPLC-UV and LC-MS/MS methods for the quantification of a thiazole derivative.

Table 1: Validation Summary for HPLC-UV Method

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 50 - 15050 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOQ (µg/mL) Report5
Robustness No significant impactPass

Table 2: Cross-Validation Data - Thiazole Derivative Concentration (mg/tablet)

Batch No.HPLC-UV (n=3)LC-MS/MS (n=3)Mean Difference
199.8100.1-0.3
2101.2101.00.2
398.999.2-0.3

Conclusion: A Scientifically Sound Approach to Method Validation and Transfer

This guide has outlined a comprehensive and scientifically rigorous approach to the validation and cross-validation of analytical methods for thiazole quantification. By adhering to the principles of the ICH and employing appropriate statistical tools, researchers can ensure the reliability and accuracy of their analytical data.[5][7][20][21][22][23] The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific requirements of the analysis, with the former offering a robust and cost-effective solution for routine quality control and the latter providing the enhanced sensitivity and selectivity often required for bioanalytical studies and trace impurity analysis.[24][25][26][27][28][29] A well-executed cross-validation ensures a seamless transition between methods, maintaining data integrity throughout the drug development lifecycle.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Substituted Thiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazole ring is a cornerstone of modern pharmacotherapy. Its presence in a multitude of FDA-approved drugs underscores its significance as a privileged scaffold. Among the various substituted thiazoles, those functionalized at the 5-position hold particular importance, often serving as key building blocks in the synthesis of complex bioactive molecules. The choice of synthetic route to access these valuable intermediates is a critical decision, directly impacting yield, purity, scalability, and the overall efficiency of a drug discovery program.

This guide provides an in-depth comparative analysis of the most pertinent and effective synthetic routes for obtaining 5-substituted thiazoles. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each reaction, providing a rationale for experimental choices and offering practical, field-proven insights. This document is designed to empower researchers to make informed decisions by presenting a clear comparison of methodologies, supported by experimental data and detailed protocols.

The Classic Workhorse: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains one of the most widely utilized methods for thiazole ring formation due to its reliability and generally high yields.[1] The classical approach involves the condensation of an α-haloketone with a thioamide. However, for the synthesis of 5-substituted thiazoles, modifications to the traditional approach are often necessary to control regioselectivity.

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloaldehyde α-Haloaldehyde AlphaHaloaldehyde->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 5-Substituted Thiazole Intermediate2->Thiazole Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

The initial step is the S_N2 reaction between the sulfur of the thioamide and the α-carbon of the haloaldehyde. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.

Experimental Protocol: Synthesis of a 5-Aryl-2-aminothiazole

This protocol provides a general procedure for the synthesis of a 5-aryl-2-aminothiazole, a common structural motif in medicinal chemistry.

Materials:

  • 2-Bromo-1-arylethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Sodium Bicarbonate (aq. solution)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-arylethanone (e.g., 2-bromoacetophenone) and thiourea in ethanol.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 5-aryl-2-aminothiazole.

Advantages and Limitations
  • Advantages: Generally high yields, readily available starting materials, and a robust and well-understood procedure.

  • Limitations: The use of lachrymatory and often unstable α-haloaldehydes can be a significant drawback. Regiocontrol can also be an issue, with the potential for the formation of 4-substituted isomers depending on the substitution pattern of the starting materials.

The Cook-Heilbron Synthesis: A Gateway to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a direct and efficient route to 5-aminothiazoles, a class of compounds with significant biological activity. This method involves the reaction of an α-aminonitrile with carbon disulfide or a related sulfur-containing electrophile.[2]

Mechanism of the Cook-Heilbron Synthesis

The reaction is initiated by the nucleophilic attack of the amine on carbon disulfide, followed by an intramolecular cyclization and tautomerization.

Cook_Heilbron_Mechanism AlphaAminonitrile α-Aminonitrile Intermediate1 Dithiocarbamate Intermediate AlphaAminonitrile->Intermediate1 Nucleophilic Attack CS2 Carbon Disulfide CS2->Intermediate1 Intermediate2 5-Iminothiazolidine-2-thione Intermediate1->Intermediate2 Intramolecular Cyclization Aminothiazole 5-Aminothiazole Intermediate2->Aminothiazole Tautomerization

Caption: Mechanism of the Cook-Heilbron Synthesis.

The amino group of the α-aminonitrile attacks the central carbon of carbon disulfide. The resulting intermediate then undergoes an intramolecular cyclization, with the sulfur attacking the nitrile carbon. A final tautomerization yields the stable 5-aminothiazole.[3]

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

Materials:

  • Aminoacetonitrile hydrochloride (1.0 eq)

  • Carbon disulfide (1.5 eq)

  • Pyridine

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, dissolve aminoacetonitrile hydrochloride in a mixture of pyridine and ethanol.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Dry the product to obtain 5-amino-2-mercaptothiazole.

Advantages and Limitations
  • Advantages: Provides direct access to 5-aminothiazoles, which can be difficult to synthesize via other methods. The reaction conditions are generally mild.

  • Limitations: The substrate scope can be limited by the availability of the corresponding α-aminonitriles. The use of carbon disulfide requires appropriate safety precautions due to its volatility and flammability.

Modern Approaches: Palladium-Catalyzed C-H Activation

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. Palladium-catalyzed C-H arylation of the thiazole ring at the C5 position offers a highly regioselective and efficient route to 5-arylthiazoles.[4]

Catalytic Cycle for Pd-Catalyzed C5-Arylation

The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle, although a Pd(II)/Pd(IV) cycle has also been proposed.

Pd_Catalysis_Workflow Pd0 Pd(0) OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide ArylHalide->OxidativeAddition PdII_Complex Aryl-Pd(II)-X OxidativeAddition->PdII_Complex CH_Activation C-H Activation (CMD) PdII_Complex->CH_Activation Thiazole Thiazole Thiazole->CH_Activation PdII_Thiazolyl Aryl-Pd(II)-Thiazolyl CH_Activation->PdII_Thiazolyl ReductiveElimination Reductive Elimination PdII_Thiazolyl->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product 5-Arylthiazole ReductiveElimination->Product

Caption: Simplified Catalytic Cycle for Pd-Catalyzed C5 Arylation.

The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes a concerted metalation-deprotonation (CMD) step with the thiazole at the C5 position. Finally, reductive elimination yields the 5-arylthiazole and regenerates the active Pd(0) catalyst.[5]

Experimental Protocol: Ligand-Free Palladium-Catalyzed C5-Arylation of 2-Substituted Thiazoles

This protocol is adapted from a ligand-free approach, which simplifies the reaction setup.[4]

Materials:

  • 2-Substituted thiazole (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethylacetamide (DMA)

Procedure:

  • To a sealable reaction vessel, add the 2-substituted thiazole, aryl bromide, palladium(II) acetate, and potassium carbonate.

  • Add dimethylacetamide as the solvent.

  • Seal the vessel and heat the reaction mixture at 120-140 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-substituted thiazole.

Advantages and Limitations
  • Advantages: High regioselectivity for the C5 position, broad substrate scope with good functional group tolerance, and avoids the need for pre-functionalized thiazoles.[4]

  • Limitations: Requires a transition metal catalyst which can be costly and may require removal from the final product. The reaction conditions can be harsh (high temperatures).

An Innovative One-Pot Synthesis from N-Substituted α-Amino Acids

A recently developed, metal-free approach allows for the one-pot synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids. This method offers a significant simplification over traditional multi-step syntheses.[6]

Proposed Reaction Pathway

This transformation involves a cascade of reactions initiated by the activation of the carboxylic acid.

AminoAcid_to_Thiazole AminoAcid N-Substituted α-Amino Acid Activation Carboxylic Acid Activation AminoAcid->Activation SOCl2 SOCl₂ SOCl2->Activation AcidChloride Acid Chloride Activation->AcidChloride Cyclization Intramolecular Cyclization AcidChloride->Cyclization Intermediate Thiazolidinone Intermediate Cyclization->Intermediate Dehydration Dehydration/Aromatization Intermediate->Dehydration Thiazole 2,5-Disubstituted Thiazole Dehydration->Thiazole

Caption: Proposed Pathway for Thiazole Synthesis from α-Amino Acids.

The reaction is initiated by the conversion of the carboxylic acid to an acid chloride using thionyl chloride. This is followed by an intramolecular cyclization and a series of subsequent steps leading to the aromatic 2,5-disubstituted thiazole.[6]

Experimental Protocol: Synthesis of a 2,5-Disubstituted Thiazole

Materials:

  • N-Substituted α-amino acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 2.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-substituted α-amino acid in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride to the solution, followed by the dropwise addition of DBU.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to yield the 2,5-disubstituted thiazole.

Advantages and Limitations
  • Advantages: Metal-free, one-pot procedure, utilizes readily available starting materials, and shows good functional group tolerance.[6]

  • Limitations: This is a relatively new method, and its substrate scope and scalability may not be as extensively explored as the more established routes.

Comparative Analysis of Synthetic Routes

To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key performance indicators of the discussed methods.

Synthetic RouteKey Starting MaterialsRegioselectivity for C5Typical YieldsFunctional Group ToleranceKey AdvantagesKey Disadvantages
Hantzsch Synthesis α-Haloaldehyde, ThioamideModerate to Good60-95%ModerateRobust, well-establishedUse of lachrymatory reagents, potential for isomeric mixtures
Cook-Heilbron Synthesis α-Aminonitrile, CS₂Excellent (for 5-amino)50-80%ModerateDirect access to 5-aminothiazolesLimited availability of α-aminonitriles, use of CS₂
Pd-Catalyzed C-H Activation Thiazole, Aryl HalideExcellent70-95%Good to ExcellentHigh regioselectivity, broad scopeRequires metal catalyst, potentially harsh conditions
From N-Substituted α-Amino Acids N-Substituted α-Amino AcidGood (for 2,5-disubstitution)70-90%GoodMetal-free, one-pot, readily available starting materialsNewer method, scope may be less explored

Conclusion

The synthesis of 5-substituted thiazoles is a mature field with a diverse array of available methodologies. The classical Hantzsch and Cook-Heilbron syntheses remain valuable tools, particularly for specific substitution patterns like 5-amino derivatives. However, the advent of modern techniques, such as palladium-catalyzed C-H activation, has provided highly efficient and regioselective alternatives with broad substrate applicability. Furthermore, innovative one-pot procedures, like the synthesis from N-substituted α-amino acids, offer promising avenues for streamlining synthetic sequences and improving overall efficiency.

The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the tolerance for certain reagents and reaction conditions. By understanding the mechanistic principles, advantages, and limitations of each method presented in this guide, researchers can make more strategic and effective decisions in their pursuit of novel 5-substituted thiazole-containing compounds.

References

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Aminothiazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets with high affinity.[1][2] Its rigid structure, combined with multiple sites for functionalization, provides a versatile framework for developing potent and selective inhibitors. This guide offers an in-depth comparison of SAR strategies for aminothiazole inhibitors against two major therapeutic target classes: protein kinases and bacterial DNA gyrase B. We will explore the causal relationships behind experimental choices and provide validated, step-by-step protocols for key assays.

The Aminothiazole Scaffold: A Privileged Framework

The power of the 2-aminothiazole core lies in its hydrogen bonding capabilities and the three primary points for chemical diversification (R¹, R², and R³), which allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding how modifications at these positions influence biological activity is the essence of SAR.

Diagram: Key Diversification Points of the 2-Aminothiazole Scaffold

SAR_Points cluster_scaffold 2-Aminothiazole Core scaffold R1_label R¹ (C2-Amine) scaffold->R1_label R2_label R² (C4-Position) scaffold->R2_label R3_label R³ (C5-Position) scaffold->R3_label

Caption: Primary sites for chemical modification on the 2-aminothiazole core.

Comparative SAR Analysis: Kinases vs. Bacterial Enzymes

The aminothiazole scaffold has been successfully employed to target distinct enzyme classes. Here, we compare the SAR for inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key target in neurodegenerative diseases, and bacterial DNA Gyrase B (GyrB), an essential enzyme for bacterial replication.[3][4]

CDK5, when hyperactivated by its partner p25, is implicated in the pathology of Alzheimer's disease.[3] The development of selective CDK5 inhibitors is a promising therapeutic strategy. High-throughput screening identified N-(5-isopropyl-thiazol-2-yl)isobutyramide as a lead compound, initiating extensive SAR studies.[3]

Causality Behind SAR Choices:

  • R¹ (C2-Amine Substituent): The initial hit featured a simple isobutyramide. The primary goal was to explore this region to enhance interactions with the kinase hinge region, a critical determinant of potency. Researchers hypothesized that larger, more complex amide structures could form additional hydrogen bonds and hydrophobic interactions.

  • R³ (C5-Position Substituent): The lead compound's isopropyl group at R³ occupied a small hydrophobic pocket. The SAR strategy involved probing the size and electronic limits of this pocket to improve potency and, crucially, to gain selectivity over other kinases like CDK2.

Table 1: SAR Data for Aminothiazole-Based CDK5 Inhibitors

Compound R¹ (C2-Amine Substituent) R³ (C5-Position Substituent) CDK5 IC₅₀ (nM) CDK2 IC₅₀ (nM) Selectivity (CDK2/CDK5)
1 (Lead) Isobutyramide Isopropyl ~320 ~320 1x
2 Phenylacetamide Isopropyl 50 150 3x
3 Isobutyramide tert-Butyl 100 400 4x
4 Phenylacetamide tert-Butyl 5.4 65 12x

Data synthesized from Helal et al., 2004.[3]

Key Insights:

  • Synergy between R¹ and R³: The greatest leap in potency and selectivity was achieved by combining a larger phenylacetamide group at R¹ with a bulky tert-butyl group at R³. This suggests a synergistic effect where the R¹ group optimizes hinge binding while the R³ group anchors the inhibitor deep within a hydrophobic pocket, conferring both high affinity and selectivity.[3] The 60-fold improvement in potency for compound 4 demonstrates the success of this dual-modification strategy.[3]

DNA gyrase is a validated target for antibacterial drugs, with its ATP-binding site on the GyrB subunit being a hotspot for inhibitor development.[5][6] Aminothiazoles have emerged as a novel class of GyrB inhibitors, distinct from coumarins like novobiocin.[4][5]

Causality Behind SAR Choices:

  • R² (C4-Position Substituent): Initial hits identified a 2,4-dihydroxyphenyl moiety at the R² position as critical for activity.[4] This group mimics the adenine portion of ATP and forms key hydrogen bonds with conserved residues (e.g., Asp73 in E. coli GyrB) and a critical water molecule in the active site. The SAR strategy focused on maintaining these interactions while modifying other parts of the scaffold.

  • R¹ (C2-Amine Substituent): Modifications at the C2-amine position were explored to extend into the ribose-phosphate binding region of the ATP pocket, aiming to enhance potency and modulate antibacterial spectrum.

Table 2: SAR Data for Aminothiazole-Based GyrB Inhibitors

Compound R¹ (C2-Amine Substituent) R² (C4-Position Substituent) E. coli GyrB IC₅₀ (µM) Antibacterial MIC (µg/mL) vs. S. aureus
5 (Lead) -NH₂ (unsubstituted) 2,4-Dihydroxyphenyl 15 >64
6 Acetamide 2,4-Dihydroxyphenyl 5.2 32
7 Pyrrole-2-carboxamide 2,4-Dihydroxyphenyl 0.0095 3.13 (E. faecalis)

Data synthesized from Hrast et al., 2020 and other sources.[4][6]

Key Insights:

  • Dominance of the R² Moiety: The 2,4-dihydroxyphenyl group is the primary pharmacophore, essential for binding to the ATP site. Its interactions are foundational to the inhibitor's mechanism.

  • Potency through R¹ Extension: Adding a pyrrole-2-carboxamide at the R¹ position (Compound 7 ) dramatically increases enzymatic inhibition by over 1500-fold compared to the unsubstituted lead.[6] This extension likely occupies the space normally taken by the ATP ribose, forming additional favorable interactions that significantly boost affinity and confer potent antibacterial activity.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. Below are detailed, self-validating workflows for the key assays used to generate the data discussed.

This protocol is designed to measure the inhibitory effect of a compound on a specific protein kinase by quantifying the amount of ATP consumed (via ADP production).[7]

Principle: The kinase reaction produces ADP. A reagent is added to stop the reaction and deplete unused ATP. A second reagent converts the ADP back to ATP, which fuels a luciferase reaction, generating a luminescent signal directly proportional to kinase activity.

Diagram: Kinase Inhibition Assay Workflow

Kinase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_compound 1. Prepare serial dilution of inhibitor in DMSO prep_kinase 2. Prepare kinase/substrate reaction mixture prep_atp 3. Prepare ATP solution add_inhibitor 4. Add inhibitor/DMSO to 96-well plate add_kinase 5. Add kinase mixture (Pre-incubate 10 min) add_inhibitor->add_kinase start_reaction 6. Add ATP to initiate (Incubate 60 min at 30°C) add_kinase->start_reaction stop_reaction 7. Add ADP-Glo™ Reagent (Incubate 40 min) start_reaction->stop_reaction generate_signal 8. Add Kinase Detection Reagent (Incubate 30 min) stop_reaction->generate_signal read_plate 9. Measure luminescence generate_signal->read_plate

Caption: Workflow for the in vitro luminescence-based kinase assay.[7]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution series in DMSO to create a range of concentrations.[7]

  • Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of each serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.[7]

  • Kinase Addition: Add 2.5 µL of the kinase enzyme solution (e.g., CDK5/p25) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.[7]

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (containing the specific kinase substrate peptide and ATP) to each well to start the reaction.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[7]

  • ATP Depletion: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[7]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the luciferase/luciferin for the light-producing reaction. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[7]

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that inhibits visible growth (turbidity) is recorded as the MIC.[8]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, select 3-4 bacterial colonies (e.g., S. aureus). Suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the assay wells.[8][9]

  • Compound Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last dilution column.[9]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.[9]

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).[9]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[8][10]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration in which there is no visible turbidity (growth).[8][10] This can be confirmed by measuring the optical density (OD₆₀₀) with a plate reader.

References

A Comparative Guide to Thiazolo[4,5-b]pyridine Synthesis: Benchmarking a Novel Copper-Catalyzed C-H/N-H Annulation Protocol Against Conventional Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold

The fusion of thiazole and pyridine rings creates the thiazolo[4,5-b]pyridine scaffold, a privileged heterocyclic system of immense interest to medicinal chemists and drug development professionals.[1] This structural motif is considered a purine bioisostere and is a core component in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] The therapeutic potential of these compounds drives a continuous search for more efficient, versatile, and sustainable synthetic methodologies.[4][5]

This guide provides a comprehensive validation of a novel, copper-catalyzed protocol for the synthesis of thiazolo[4,5-b]pyridines. Its performance is objectively compared against a well-established, conventional two-step method analogous to the Hantzsch synthesis. We will dissect the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed, reproducible protocols to empower researchers in their synthetic endeavors.

The Conventional Approach: A Two-Step Condensation-Cyclization Pathway

A common and historically significant method for constructing the thiazolo[4,5-b]pyridine core involves a two-step process starting from a substituted 2-amino-3-halopyridine. This pathway is conceptually related to the famed Hantzsch thiazole synthesis.[6][7]

Mechanism & Rationale: The synthesis begins with the reaction of a 2-amino-3-chloropyridine with a thioamide or a precursor that can generate a thiolate in situ. This initial step is typically a nucleophilic aromatic substitution (SNAr), which is often the rate-limiting step and may require elevated temperatures to proceed efficiently. The resulting intermediate then undergoes an intramolecular condensation and cyclization to form the fused thiazole ring. While robust, this method often suffers from limitations such as harsh reaction conditions (high temperatures, strong bases), limited functional group tolerance, and the need for pre-functionalized starting materials.[5][8]

Diagram 1: Generalized Mechanism of the Conventional Synthesis

Conventional_Mechanism Conventional Two-Step Synthesis Mechanism A 2-Amino-3-chloropyridine + Thioamide B S-Arylation Intermediate A->B C Intramolecular Cyclization Adduct B->C D Thiazolo[4,5-b]pyridine C->D New_Protocol_Mechanism Proposed Copper-Catalyzed Annulation Cycle Catalyst Cu(I) Catalyst Intermediate1 Cu-Aminopyridine Complex Catalyst->Intermediate1 Coordination Intermediate2 Cu(III) Intermediate (Post C-H Activation) Intermediate1->Intermediate2 C-H Activation Intermediate3 Coupled Complex Intermediate2->Intermediate3 C-S/C-N Coupling Intermediate3->Catalyst Catalyst Regeneration Product Thiazolo[4,5-b]pyridine Intermediate3->Product Reductive Elimination Substrate1 2-Aminopyridine Substrate1->Intermediate1 Substrate2 Thiazole Partner Substrate2->Intermediate3 Oxidant Oxidant Oxidant->Intermediate2 Oxidation Validation_Workflow Comparative Protocol Validation Workflow Start Select Substrates Conventional Run Conventional Protocol Start->Conventional New Run New Copper Protocol Start->New TLC Monitor Reactions (TLC/LC-MS) Conventional->TLC New->TLC Workup Aqueous Workup & Extraction TLC->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, Yield) Purify->Analyze Compare Compare Data & Draw Conclusions Analyze->Compare

References

Introduction: The Thiazole Scaffold and the Power of In Silico Screening

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Docking Studies of Thiazole-Based Enzyme Inhibitors: A Senior Application Scientist's Guide

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] Many of these agents function by inhibiting specific enzymes, making thiazole-based compounds a fertile ground for the development of targeted therapies.[3][4]

In modern drug discovery, computational methods like molecular docking are indispensable for rapidly screening large libraries of compounds against a biological target.[5][6][7] These in silico techniques predict the preferred orientation and binding affinity of a ligand (the inhibitor) within the active site of a protein (the enzyme), providing invaluable insights that guide synthetic efforts and reduce the time and cost of laboratory experiments.[5][6][8][9]

This guide provides a comprehensive framework for conducting comparative docking studies of thiazole-based enzyme inhibitors. As a Senior Application Scientist, my goal is not just to provide a protocol, but to instill an understanding of the critical choices and validation steps that ensure the scientific rigor and trustworthiness of your results. We will explore a detailed, self-validating workflow, analyze a case study, and discuss the nuances of data interpretation from an expert's perspective.

Pillar 1: Expertise & Experience - The "Why" Behind the Workflow

A successful docking study is more than just running software; it's an exercise in informed decision-making. Each step, from preparing the molecules to defining the search space, is a potential source of error. Understanding the causality behind these choices is what separates a novice from an expert. For instance, the preparation of the protein target is not merely a file conversion. It involves crucial decisions like the treatment of water molecules—some may be structurally important and mediate key interactions, while others are bulk solvent that should be removed.[10] Similarly, assigning the correct protonation states to both the protein and the ligand at physiological pH is critical, as it directly influences the hydrogen bonding patterns that often govern binding.[11]

The trustworthiness of a docking protocol hinges on its ability to be validated. The gold standard for validation is to "re-dock" the co-crystallized ligand back into the protein's active site.[10][12][13] A successful re-docking, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence that the chosen docking parameters can accurately reproduce a known binding mode.[10][13][14] Without this crucial self-validation step, any subsequent results from screening novel compounds are built on an unverified foundation.

Methodology: A Self-Validating Protocol for Comparative Docking

This protocol outlines a robust and reproducible workflow for the comparative docking of thiazole-based inhibitors using widely accessible and well-validated tools such as AutoDock Vina.[5]

Experimental Protocol: Step-by-Step Comparative Docking Workflow
  • Software and Resource Acquisition:

    • Molecular Visualization: UCSF Chimera or PyMOL.[8][15]

    • Docking Software: AutoDock Vina.[5]

    • Molecule Preparation: AutoDockTools (MGLTools).[16]

    • Protein Structure: RCSB Protein Data Bank (PDB).[6]

    • Ligand Structures: PubChem or ZINC database.[9]

  • Target Protein Preparation: a. Download the 3D crystal structure of the target enzyme from the PDB. For our case study, we will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation (PDB ID: 5IKR).[17] b. Load the PDB file into a molecular visualization tool like UCSF Chimera.[18] c. Remove all non-essential components, such as water molecules, co-factors, and any co-crystallized ligands (save the original ligand in a separate file for validation).[14][19] d. Add polar hydrogens to the protein, which are crucial for defining hydrogen bonds.[20] e. Use AutoDockTools to assign Kollman charges and save the prepared protein in the required PDBQT format.[21]

  • Ligand Library Preparation: a. Obtain the 2D or 3D structures of your thiazole-based inhibitors from a database like PubChem or sketch them. b. Convert the 2D structures to 3D. c. Use a tool like Open Babel to perform energy minimization on each ligand to obtain a low-energy conformation.[22] d. In AutoDockTools, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.[23] Save each prepared ligand in PDBQT format.[16]

  • Docking Protocol Validation (Self-Validation Step): a. Take the co-crystallized ligand that was originally removed from the PDB structure. b. Prepare this ligand using the same procedure as in Step 3. c. Define a "grid box" or search space that encompasses the known active site of the enzyme.[16][19] d. Dock this prepared native ligand back into the prepared protein. e. Compare the docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD). An RMSD value < 2.0 Å validates the docking protocol.[10][14]

  • Execution of Comparative Docking: a. Using the validated grid parameters, perform the docking simulation for each thiazole-based inhibitor in your library against the prepared protein target.[22] b. Use a configuration file to specify the coordinates of the grid box, the receptor, and the ligand files.[11] c. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[5]

  • Post-Docking Analysis and Data Interpretation: a. The primary output is the binding affinity. A more negative value indicates a stronger predicted interaction.[6] b. Visualize the top-ranked poses for each inhibitor within the enzyme's active site. c. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the inhibitor and the key amino acid residues in the active site.[17]

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Screening Phase PDB 1. Obtain Protein Structure (e.g., from PDB) PrepP 3. Prepare Protein (Remove water, add H, assign charges) PDB->PrepP Ligands 2. Obtain Ligand Structures (e.g., from PubChem) PrepL 4. Prepare Ligands (Energy minimize, set rotatable bonds) Ligands->PrepL Redock 7. Re-dock Native Ligand PrepP->Redock Dock 9. Dock Thiazole Library PrepP->Dock PrepL->Dock NativeL 5. Extract Native Ligand (from original PDB) PrepNL 6. Prepare Native Ligand NativeL->PrepNL PrepNL->Redock RMSD 8. Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->Dock Protocol Validated Analyze 10. Analyze Results (Binding Affinity, Poses, Interactions) Dock->Analyze G cluster_enzyme COX-2 Active Site cluster_ligand Thiazole Inhibitor (TZ-002) R120 Arg120 S530 Ser530 V523 Val523 L352 Leu352 F518 Phe518 Thiazole Thiazole Core Thiazole->R120 H-Bond Thiazole->V523 Hydrophobic Thiazole->L352 Hydrophobic Methoxy Methoxy-Phenyl Group Methoxy->S530 H-Bond Methoxy->F518 Hydrophobic

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl-thiazol-5-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these procedures is rooted in the fundamental principles of chemical hazard mitigation: isolation, containment, and adherence to regulatory frameworks. By following these steps, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous thiazole-containing compounds, Methyl-thiazol-5-ylmethyl-amine should be treated as a hazardous substance.

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2].

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage or irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects[3][4].

This information necessitates the use of appropriate Personal Protective Equipment (PPE) and careful handling procedures to minimize exposure risks.

Hazard ClassificationPotential EffectsPrecautionary Actions
Health Hazards Harmful if swallowed, skin/eye irritant, may cause respiratory irritation.Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with local exhaust ventilation.
Environmental Hazards Potentially toxic to aquatic organisms.Prevent release to the environment. Collect all waste for proper disposal.
Physical Hazards Thiazole compounds can be flammable.Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids[5][6].

Personal Protective Equipment (PPE) and Safety Measures

A multi-layered approach to personal protection is essential. The following PPE should be considered mandatory when handling this compound and its waste.

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Contaminated gloves should be replaced immediately[5][6].

  • Respiratory Protection: In cases of inadequate ventilation or potential for aerosolization, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149[5].

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored[3][7].

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Do not mix this compound waste with other incompatible waste streams.

Experimental Protocol for Waste Collection:

  • Waste Container Selection:

    • Use only compatible, properly labeled hazardous waste containers with secure lids[8].

    • For liquid waste, use a designated container for halogenated or nitrogenous organic waste, as appropriate for your facility's waste streams.

    • For solid waste (e.g., contaminated wipes, PPE), use a separate, clearly labeled solid hazardous waste container[8].

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and the words "Hazardous Waste"[8].

    • Include the approximate concentration of the compound and any solvents present.

    • Affix appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).

  • Collection Procedures:

    • Liquid Waste: Collect all solutions containing this compound in the designated liquid hazardous waste container[8]. Do not overfill the container.

    • Solid Waste: Place all contaminated materials, such as pipette tips, wipes, and disposable PPE, into the designated solid hazardous waste container[8].

    • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container[8].

Storage of Chemical Waste

Proper storage of hazardous waste pending disposal is crucial to prevent accidents and ensure regulatory compliance.

  • Location: Store waste containers in a cool, dry, and well-ventilated designated waste accumulation area[5][8].

  • Incompatible Materials: Keep waste containers away from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides[5][6].

  • Container Integrity: Ensure waste containers are kept tightly closed and are in good condition.

Disposal Procedures

The final disposal of this compound must be conducted through a licensed and approved hazardous waste disposal service[8]. Adherence to all local, state, and federal regulations is mandatory[6].

Disposal Workflow Diagram

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Liquid, Solid, Sharps) B Select & Label Compatible Container A->B Proper Labeling is Critical C Segregate Waste by Type B->C D Store in Designated Waste Area C->D Securely Closed E Ensure Proper Ventilation & Segregation D->E F Arrange Pickup by Licensed Waste Vendor E->F Scheduled Pickup G Complete Waste Manifest/Paperwork F->G H Incineration or Other Approved Method G->H Regulatory Compliance

Caption: Workflow for the safe disposal of this compound.

Primary Disposal Method:

  • Incineration: For organic compounds like this compound, chemical incineration in a facility equipped with an afterburner and scrubber is a common and effective disposal method[9]. This process breaks down the compound into less harmful components.

  • Landfill: Do not dispose of this chemical in a landfill unless it has been properly treated and is in accordance with local regulations[6].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation[5][6].

  • Control Ignition Sources: Remove all sources of ignition[5].

  • Absorb Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill[5].

  • Collect and Dispose: Carefully collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal[5].

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all decontamination materials as solid hazardous waste[8].

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By implementing the procedures outlined in this guide, which are based on established safety protocols for similar hazardous chemicals, researchers and institutions can build a culture of safety and trust. This commitment to best practices extends beyond regulatory compliance; it is a fundamental component of scientific integrity.

References

Personal protective equipment for handling Methyl-thiazol-5-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of Methyl-thiazol-5-ylmethyl-amine. Given that this is not a standard catalog chemical, this protocol is built on established safety principles for handling structurally similar, potentially hazardous research chemicals, specifically substituted thiazoles and aliphatic amines.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of your exact molecule. This document must be considered the primary and authoritative source of safety information.

Hazard Assessment: Understanding the Risks

This compound combines two key functional groups: a thiazole ring and a primary aliphatic amine. This structure suggests a specific hazard profile that dictates our safety protocols.

  • Amine Group: The primary amine function renders the molecule basic and likely corrosive. Amines can cause severe skin burns and eye damage upon contact.[1] Inhalation of vapors may lead to respiratory irritation or damage.

  • Thiazole Moiety: Thiazole derivatives are prevalent in pharmaceuticals due to their diverse biological activities.[2][3][4] While the specific toxicology of this compound is likely uncharacterized, it must be treated as potentially harmful if swallowed, with the possibility of long-term health effects upon prolonged exposure.[5]

  • Thermal Decomposition: Like many nitrogen- and sulfur-containing organic compounds, thermal decomposition can release toxic gases such as oxides of nitrogen (NOx) and sulfur (SOx).

Based on these structural alerts, we must assume the compound is, at a minimum:

  • Acutely toxic.

  • Corrosive to skin and eyes.

  • A respiratory irritant.

  • Harmful to aquatic life.[5][6]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is your primary defense against exposure. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers provide appropriate PPE wherever chemical hazards are present.[7][8][9]

PPE Selection Protocol

The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Specification & Rationale
Eye & Face Chemical Safety Goggles & Face ShieldGoggles: Must provide a complete seal around the eyes to protect against splashes. Face Shield: To be worn over goggles, protecting the full face from splashes during higher-risk procedures (e.g., handling >50 mL, heating, or transfers under pressure).
Hand Chemical-Resistant Gloves (Double-Gloving Recommended)Inner Glove: Nitrile. Outer Glove: Neoprene. Neoprene offers excellent resistance against corrosive amines, acids, and bases, while nitrile provides good general chemical and puncture resistance.[1][3][5][10][11] This combination provides robust protection. Always check manufacturer-specific breakthrough times.
Body Chemical-Resistant Laboratory CoatMust be a buttoned, long-sleeved coat made of a material resistant to chemical splashes. For large-scale operations, a chemical-resistant apron over the lab coat is advised.
Respiratory Air-Purifying Respirator (APR) with appropriate cartridgesRequired when: Handling the powder outside of a certified chemical fume hood, there is a risk of aerosolization, or if the substance has a strong odor. Cartridge Type: Use a NIOSH-approved respirator with a Green color-coded cartridge, which is specific for ammonia and methylamine.[2][12] A P100 (magenta) particulate pre-filter may be combined if handling a powder.[12][13]
Logical Flow for PPE Selection

The decision to upgrade from standard laboratory PPE to include respiratory protection is a critical checkpoint in the risk assessment process.

PPE_Workflow cluster_0 Standard Laboratory Operations start Handling this compound q_location Is the operation performed in a certified chemical fume hood? start->q_location ppe_standard Standard PPE: - Double Gloves (Nitrile/Neoprene) - Safety Goggles - Lab Coat q_location->ppe_standard Yes ppe_respirator Add Respirator: - Half-mask APR - Green Cartridge (Amine) - P100 pre-filter if powder q_location->ppe_respirator No q_aerosol Is there a risk of aerosolization or dust generation? ppe_standard->q_aerosol ppe_face_shield Add Face Shield q_aerosol->ppe_face_shield Yes end_op Proceed with Operation q_aerosol->end_op No ppe_face_shield->end_op ppe_respirator->end_op

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures operational integrity.

Preparation (Pre-Operation)

  • Designate Work Area: Cordon off a specific area for the handling of this compound, preferably within a certified chemical fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, before bringing the target compound into the hood.

  • Don PPE: Put on all required PPE as determined by the workflow in Section 2.2. Ensure gloves are inspected for any defects before use.

Execution (Handling the Compound)

  • Weighing (if solid): If weighing a powder, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles. Use anti-static weigh boats.

  • Transfers: When transferring the substance, whether as a solid or in solution, perform the operation slowly and carefully over a secondary containment tray to catch any potential spills.

  • Heating/Mixing: If the protocol requires heating, use a controlled heating mantle and ensure the setup is secure. Do not heat in a sealed vessel. Ensure stirring is controlled to prevent splashing.

Post-Operation

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.

Disposal Plan: Managing Hazardous Waste

Improper disposal is a primary cause of laboratory incidents and environmental contamination. All waste generated from handling this compound must be treated as hazardous waste.[6][14][15]

Waste Segregation and Collection

  • Identify Waste Streams: Prepare separate, clearly labeled hazardous waste containers for each type of waste:

    • Solid Waste: Contaminated weigh boats, paper towels, used gloves, and other contaminated disposable labware.

    • Liquid Waste (Non-Aqueous/Organic): Unused solutions, reaction mixtures, and solvent rinses.

    • Liquid Waste (Aqueous): Contaminated aqueous solutions.

    • Sharps: Contaminated needles or broken glassware must be placed in a puncture-resistant sharps container.[16]

  • Container Compatibility: Ensure waste containers are made of a material compatible with corrosive amines (e.g., High-Density Polyethylene - HDPE). Do not use metal containers.

  • Labeling: All containers must be labeled with a "Hazardous Waste" tag.[14] The label must include the full chemical name "this compound" and any other components in the waste stream. Do not use abbreviations.

Disposal Workflow

Disposal_Workflow cluster_1 Hazardous Waste Disposal Protocol start Waste Generated segregate Segregate Waste by Type: - Solid - Liquid (Aqueous/Organic) - Sharps start->segregate container Select Compatible Container (e.g., HDPE) segregate->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Names - Associated Hazards container->labeling storage Store in Designated, Ventilated, and Secure Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Institutional Environmental Health & Safety (EHS) storage->pickup end Waste Disposed pickup->end

Caption: Step-by-step process for the safe disposal of chemical waste.

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this novel chemical, ensuring the safety of personnel and compliance with regulatory standards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.